2-Ethoxy-3-fluorobenzoic acid
Description
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Properties
IUPAC Name |
2-ethoxy-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLUDJWZMVNQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Ethoxy-3-fluorobenzoic acid chemical structure and properties
An In-depth Technical Guide to Substituted Fluorobenzoic Acids: A Case Study of 2-Ethoxy-3-fluorobenzoic Acid
Introduction
The strategic incorporation of fluorine into bioactive molecules is a foundational principle in modern drug discovery, significantly enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with the versatile benzoic acid scaffold—a privileged structure in medicinal chemistry—fluorinated benzoic acid derivatives emerge as a promising class of compounds with a broad spectrum of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[1][3]
This technical guide provides a comprehensive analysis of 2-Ethoxy-3-fluorobenzoic acid, a representative yet sparsely documented member of this class. Due to the limited publicly available data on this specific isomer, this guide will adopt a first-principles approach. We will deconstruct the molecule to analyze the influence of its individual functional groups (ethoxy, fluoro, and carboxylic acid) by extrapolating from well-characterized analogues. This methodology mirrors the predictive analysis undertaken by research scientists when encountering novel chemical entities, offering insights into its anticipated chemical properties, plausible synthetic routes, and potential applications.
Core Molecular Profile: 2-Ethoxy-3-fluorobenzoic Acid
The fundamental identity of 2-Ethoxy-3-fluorobenzoic acid is defined by its unique substitution pattern on the benzene ring. The ortho-ethoxy and meta-fluoro groups, relative to the carboxylic acid, create a specific electronic and steric environment that dictates its reactivity and potential biological interactions.
Chemical Structure:
The structure consists of a central benzene ring functionalized with a carboxylic acid group (-COOH) at position 1, an ethoxy group (-OCH₂CH₃) at position 2, and a fluorine atom (-F) at position 3.
Table 1: Physicochemical Properties of 2-Ethoxy-3-fluorobenzoic Acid
| Property | Value | Source |
| CAS Number | Data Not Available | N/A |
| Molecular Formula | C₉H₉FO₃ | Calculated |
| Molecular Weight | 184.17 g/mol | Calculated |
| Melting Point | Data Not Available | N/A |
| Boiling Point | Data Not Available | N/A |
| Solubility | Predicted to have moderate solubility in organic solvents.[4] | Inferred |
| pKa | Estimated to be ~3.0-3.5 | Inferred |
The Influence of Substituents on Physicochemical Properties
The properties of 2-Ethoxy-3-fluorobenzoic acid are a composite of the effects of its three functional groups. Understanding these individual contributions is key to predicting the molecule's behavior.
-
The Carboxylic Acid Group: This group defines the molecule as an acid, with a pKa value influenced by the other substituents. For comparison, the pKa of unsubstituted benzoic acid is 4.19.[5] The carboxylic acid moiety is also a critical synthetic handle, readily converted to esters, amides, or acid chlorides for further derivatization.[6]
-
The Fluorine Atom: As a highly electronegative element, the fluorine atom at the meta-position acts as an electron-withdrawing group via the inductive effect. This effect stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the molecule. For context, the pKa of 2-fluorobenzoic acid is 3.27, and that of 3-fluorobenzoic acid is 3.86, both significantly more acidic than benzoic acid itself.[7][8] In a pharmaceutical context, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity to target proteins.[2]
-
The Ethoxy Group: The ethoxy group at the ortho-position exerts two opposing electronic effects: it is electron-withdrawing inductively but electron-donating through resonance. It also introduces significant steric bulk around the carboxylic acid, which can influence reaction rates and intermolecular interactions. The ethoxy group can increase lipophilicity, potentially improving a molecule's ability to cross biological membranes.[9]
Synthesis Strategies
Below is a representative protocol extrapolated from the synthesis of related ethoxybenzoic acids.[10] This protocol is illustrative and would require optimization for this specific target.
Experimental Protocol: Plausible Synthesis of 2-Ethoxy-3-fluorobenzoic Acid
Objective: To synthesize 2-Ethoxy-3-fluorobenzoic acid from 3-fluoro-2-hydroxybenzaldehyde.
Step 1: Williamson Ether Synthesis
-
To a stirred solution of 3-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add diethyl sulfate ((C₂H₅)₂SO₄, 1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude 2-ethoxy-3-fluorobenzaldehyde.
Step 2: Oxidation to Carboxylic Acid
-
Dissolve the crude 2-ethoxy-3-fluorobenzaldehyde in an appropriate solvent such as aqueous tert-butanol.
-
Add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), portion-wise while maintaining the temperature below 30°C with an ice bath.
-
Stir the reaction mixture at room temperature until the aldehyde is fully consumed (as monitored by TLC).
-
Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) to destroy excess oxidant.
-
Acidify the mixture with 1M hydrochloric acid (HCl) to a pH of ~2, which will precipitate the carboxylic acid product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Ethoxy-3-fluorobenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. CAS 5710-64-5: 4-Ethoxy-3-fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 5. library.gwu.edu [library.gwu.edu]
- 6. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 7. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Synthesis and Identification of 2-Ethoxy-3-fluorobenzoic Acid
Abstract
Introduction: The Significance of Fluorinated Benzoic Acid Scaffolds
Fluorinated benzoic acid derivatives are a cornerstone in modern medicinal chemistry. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The ethoxy substituent, an electron-donating group, further modulates the electronic environment of the aromatic ring, influencing its reactivity and potential interactions. The specific regioisomer, 2-Ethoxy-3-fluorobenzoic acid, presents a unique substitution pattern that is of significant interest for structure-activity relationship (SAR) studies in various therapeutic areas. Given its apparent novelty, a clear and reliable method for its synthesis and characterization is paramount for enabling its investigation.
Proposed Synthesis of 2-Ethoxy-3-fluorobenzoic Acid
Two primary synthetic strategies are proposed, each with distinct advantages. The choice of route may depend on the availability of starting materials and desired scale.
Route 1: Williamson Ether Synthesis Followed by Ortho-Lithiation and Carboxylation
This route begins with the commercially available 2-fluorophenol and introduces the ethoxy group first, followed by the directed installation of the carboxylic acid moiety.
Rationale: The Williamson ether synthesis is a robust and high-yielding method for forming ethers.[1][2] The subsequent ortho-directed metalation of the resulting 1-ethoxy-2-fluorobenzene leverages the directing ability of the fluorine and ethoxy groups to achieve regioselective lithiation, which is then quenched with carbon dioxide to form the desired carboxylic acid.[3][4][5]
Step 1: Synthesis of 1-Ethoxy-2-fluorobenzene
-
To a stirred solution of 2-fluorophenol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.) at room temperature.
-
Stir the suspension for 30 minutes to facilitate the formation of the phenoxide.
-
Add iodoethane (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, pour it into water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-ethoxy-2-fluorobenzene.
Step 2: Synthesis of 2-Ethoxy-3-fluorobenzoic acid
-
Prepare a solution of 1-ethoxy-2-fluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the internal temperature below -70°C.
-
Stir the reaction mixture at -78°C for 2 hours to ensure complete lithiation.
-
Bubble dry carbon dioxide (CO₂) gas through the solution for 1 hour. Alternatively, pour the reaction mixture over crushed dry ice.
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain 2-Ethoxy-3-fluorobenzoic acid.
Caption: Proposed synthesis of 2-Ethoxy-3-fluorobenzoic acid via Route 1.
Comprehensive Analytical Workflow for Identification and Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the newly synthesized 2-Ethoxy-3-fluorobenzoic acid.
Sources
The Strategic Integration of Fluorine in Benzoic Acid Derivatives: A Technical Guide to Unlocking Biological Activity
Abstract
The strategic incorporation of fluorine into the benzoic acid scaffold represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the biological activities of fluorinated benzoic acid derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will dissect the profound influence of fluorine's unique physicochemical properties on molecular behavior, detailing how this translates into a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antibacterial agents. This document moves beyond a simple recitation of facts, explaining the causal relationships behind structure-activity relationships (SAR) and providing field-proven, self-validating experimental protocols for synthesis and biological evaluation. Through detailed diagrams and data-rich tables, we aim to equip researchers with the foundational knowledge and practical methodologies required to innovate within this potent class of compounds.
The Rationale: Why Fluorine and Benzoic Acid?
The combination of fluorine with the benzoic acid framework is a powerful strategy in drug design. The benzoic acid moiety is a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets, while fluorine possesses a unique set of properties that make it a "superstar" substituent.
The Impact of Fluorine: The introduction of fluorine, the most electronegative element, into an organic molecule imparts significant changes to its properties:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased drug half-life and improved systemic exposure.[1][2]
-
Enhanced Binding Affinity: Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a target's binding pocket, thereby increasing potency.
-
Modulation of Acidity (pKa): The position of the fluorine atom on the benzoic acid ring dramatically alters the acidity of the carboxylic acid group. This is crucial for optimizing a drug's solubility, membrane permeability, and interaction with biological targets.[3]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[1]
This strategic modification of a molecule's characteristics is a key reason why fluorinated compounds have seen a rapid expansion in FDA-approved drugs in recent years.[1]
Structure-Activity Relationship (SAR): The Criticality of Fluorine's Position
The biological activity of fluorinated benzoic acid derivatives is not merely a consequence of the presence of fluorine, but is intricately linked to its position on the aromatic ring. Understanding these positional effects is fundamental to rational drug design.
The "Ortho Effect" and Acidity
The most dramatic positional effect is observed with the acidity (pKa) of the fluorobenzoic acid isomers.
-
2-Fluorobenzoic acid (ortho-isomer): This is the strongest acid of the isomers (pKa ≈ 3.27). The proximity of the highly electronegative fluorine atom to the carboxylic acid group exerts a powerful inductive electron-withdrawing effect, which stabilizes the resulting carboxylate anion.[3] This enhanced acidity can lead to stronger interactions with target proteins.[3]
-
3-Fluorobenzoic acid (meta-isomer): The fluorine atom at the meta position has a less pronounced effect on acidity (pKa ≈ 3.86), which is closer to that of benzoic acid itself.[3]
-
4-Fluorobenzoic acid (para-isomer): In the para position, the fluorine atom's inductive effect is partially counteracted by a resonance effect, resulting in a weaker acid compared to the ortho isomer (pKa ≈ 4.14).[3]
Table 1: Physicochemical Properties of Fluorobenzoic Acid Isomers
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| pKa | 3.27 | 3.86 | 4.14 | 4.20 |
| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |
| Boiling Point (°C) | ~259 (decomposes) | ~251 | 253.6 | 249 |
| Solubility in Water | Slightly soluble | Soluble | 1200 mg/L | 3400 mg/L |
| Data compiled from multiple sources.[3] |
The choice of isomer is a critical decision in the early stages of drug design, as these fundamental physicochemical differences dictate biological activity and pharmacokinetic profiles.[3]
Therapeutic Applications and Mechanisms of Action
Fluorinated benzoic acid derivatives have demonstrated a broad spectrum of biological activities, making them valuable in multiple therapeutic areas.
Anti-inflammatory Activity
Many fluorinated benzoic acid derivatives, particularly those based on an anthranilic acid (2-aminobenzoic acid) scaffold, function as potent non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Mechanism of Action: The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, these compounds effectively reduce the inflammatory response.[5] Some derivatives may also modulate other inflammatory pathways, such as the NF-κB signaling pathway.[6]
Table 2: In Vitro Anticancer Activity of Selected Fluorinated Derivatives
| Compound Class/Derivative | Cell Line | IC50 Value | Reference Drug |
| Fluorinated benzofuran derivative 1 | HCT116 (Colorectal) | 19.5 µM | - |
| Fluorinated benzofuran derivative 2 | HCT116 (Colorectal) | 24.8 µM | - |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 µM | 5-Fluorouracil |
| Fluorinated aminophenylhydrazine 6 | A549 (Lung) | 0.64 µM | - |
| Fluoroindole-tethered chromene 13a/b | A549, PC-3, MCF-7 | 7.9–9.1 µM | - |
| Data compiled from multiple sources. | |||
| [7][8][9] |
Antibacterial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Certain fluorinated benzoic acid derivatives have emerged as potent antibacterial compounds. [10] Mechanism of Action: A key mechanism for some derivatives is the inhibition of the bacterial fatty acid biosynthesis (FAB) pathway. [11]This pathway is essential for building bacterial cell membranes and is absent in humans, making it an attractive and selective target for antibacterial drugs.
Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole-Substituted Fluorinated Benzoic Acid Derivatives against Gram-Positive Bacteria
| Aniline Substituent | S. aureus (MRSA) MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. faecalis MIC (µg/mL) |
| 3-Trifluoromethyl-4-chloro | 1 | 1 | 4 |
| 3-Trifluoromethyl-4-bromo | 0.5 | 1 | 2 |
| 3,5-Bis(trifluoromethyl) | 0.5 | 1 | 2 |
| 3,5-Dichloro-4-fluoro | 0.5 | 1 | 2 |
| Data extracted from a study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives. | |||
| [10][11] |
Key Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of fluorinated benzoic acid derivatives. They are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Synthesis of Ethyl 4-Fluorobenzoate
This protocol describes a foundational step in creating more complex derivatives.
-
Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid as a precursor for further derivatization.
-
Causality: Esterification of the carboxylic acid protects it and increases its solubility in organic solvents, making it a versatile intermediate for subsequent reactions like amide coupling or reduction.
-
Materials:
-
4-fluorobenzoic acid (15 g)
-
Absolute ethanol (60 mL)
-
Concentrated sulfuric acid (H₂SO₄) (7.5 mL)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Round bottom flask (250 mL), condenser, heating mantle, separating funnel
-
Thin Layer Chromatography (TLC) plates, developing chamber (ethyl acetate/n-hexane mobile phase)
-
-
Procedure:
-
Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask.
-
Dissolve the acid in 60 mL of absolute ethanol.
-
Carefully and slowly add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.
-
Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.
-
Validation: Monitor the reaction's progress by TLC. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
After cooling, pour the reaction mixture into a separating funnel containing cold water.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with 10% Na₂CO₃ solution to remove any unreacted acid, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 4-fluorobenzoate.
-
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This is a standard colorimetric assay to assess cell viability. [12]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
-
Causality: The assay relies on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product via mitochondrial dehydrogenase enzymes. The amount of formazan produced is directly proportional to the number of living cells. [13]* Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (fluorinated benzoic acid derivative)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls (Self-Validation):
-
Negative Control: Wells with cells treated with vehicle (e.g., DMSO) only, to represent 100% viability.
-
Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. [12][13] 6. Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 3: Antibacterial Activity (Broth Microdilution MIC Assay)
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium. [14]
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound.
-
Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, we can identify the lowest concentration that prevents bacterial replication, a key indicator of antibacterial efficacy.
-
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Sterile 96-well microtiter plates
-
-
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the wells of a 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. [15] 3. Inoculation: Add 50 µL of the adjusted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls (Self-Validation):
-
Growth Control: A well containing bacteria and broth but no compound.
-
Sterility Control: A well containing only broth to check for contamination. [15] 5. Incubate the plate at 37°C for 16-20 hours. [14] 6. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
-
Conclusion and Future Outlook
Fluorinated benzoic acid derivatives represent a highly versatile and potent class of molecules in drug discovery. The strategic placement of fluorine atoms allows for the fine-tuning of physicochemical and pharmacokinetic properties, leading to enhanced metabolic stability and biological activity across diverse therapeutic areas. [1]The insights from structure-activity relationship studies continue to guide the rational design of new compounds with improved potency and selectivity. [16] The future of this field lies in the continued exploration of novel fluorination methodologies and the application of these derivatives to new and challenging biological targets. As our understanding of disease pathways deepens, the unique properties of fluorinated benzoic acids will undoubtedly be leveraged to develop the next generation of targeted and effective therapeutics.
References
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). ResearchGate. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PubMed Central. [Link]
-
Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Medium. [Link]
-
Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. (2023). Taylor & Francis Online. [Link]
-
Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PubMed Central. [Link]
-
Flavonoids as anti-inflammatory agents. PubMed. [Link]
-
Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2018). PubMed Central. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). ResearchGate. [Link]
-
4-Fluoro-2-(phenylamino)benzoic acid. (2024). PubMed Central. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). ACS Publications. [Link]
-
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2024). ResearchGate. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. [Link]
-
3-Fluorobenzoic Acid. PubChem. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). PubMed Central. [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed Central. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). PubMed. [Link]
-
4-Fluorobenzoic acid. Wikipedia. [Link]
-
Caco2 assay protocol. University of Washington. [Link]
-
Determination of MIC by Broth Dilution Method. (2017). YouTube. [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023). PubMed Central. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
MTT Cell Assay Protocol. University of Texas Health Science Center. [Link]
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PubMed Central. [Link]
-
Metabolism of fluorine-containing drugs. (2016). ResearchGate. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]
-
Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed. [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Ethoxy-Substituted Benzoic Acids
Introduction: The Significance of Ethoxy Substitution on Benzoic Acid
Benzoic acid, a simple aromatic carboxylic acid, serves as a foundational scaffold in numerous applications, most notably in drug discovery and materials science. The strategic modification of the benzene ring with various functional groups allows for the fine-tuning of its physicochemical properties, thereby influencing its biological activity, formulation characteristics, and reactivity. Among these modifications, ethoxy substitution provides a compelling case study in the interplay of steric and electronic effects. The introduction of an ethoxy (-OCH₂CH₃) group, depending on its position (ortho, meta, or para), can significantly alter the acidity, lipophilicity, solubility, and melting point of the parent benzoic acid molecule.
This technical guide offers a comprehensive exploration of the physicochemical properties of 2-ethoxybenzoic acid, 3-ethoxybenzoic acid, and 4-ethoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document provides a comparative analysis of these isomers, delves into the underlying chemical principles governing their behavior, and presents detailed experimental protocols for the determination of their key properties.
Comparative Physicochemical Properties of Ethoxybenzoic Acid Isomers
The seemingly subtle change in the position of the ethoxy group from ortho to meta to para imparts distinct and predictable changes in the physicochemical properties of the benzoic acid core. These differences are critical for applications ranging from optimizing drug-receptor interactions to controlling crystallization processes.
Data Summary
The following table summarizes the key physicochemical properties of the three ethoxybenzoic acid isomers for easy comparison.
| Property | 2-Ethoxybenzoic Acid (ortho) | 3-Ethoxybenzoic Acid (meta) | 4-Ethoxybenzoic Acid (para) | Benzoic Acid (Parent) |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ | C₇H₆O₂ |
| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol | 122.12 g/mol |
| Melting Point (°C) | 19.3-19.5[1] | 136-140[2] | 197-199[3][4] | 122.4 |
| Acidity (pKa) | ~3.6 (ortho-effect) | ~4.10 (predicted)[2] | 4.49 (predicted)[3][4] | 4.20 |
| Lipophilicity (LogP) | 1.295[1] | ~2.4 (predicted) | 2.39[3] | 1.87 |
| Water Solubility | Soluble[1] | Slightly soluble in boiling water[2] | 583 mg/L at 25°C[3][4] | 3.4 g/L at 25°C |
| Appearance | White or colorless to light yellow liquid/solid[1] | White to off-white crystalline solid[2] | White crystalline powder[5] | Colorless crystalline solid |
Analysis of Positional Isomerism on Physicochemical Properties
The trends observed in the data can be rationalized by considering the electronic and steric influences of the ethoxy group at each position.
The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge on the carboxylate, increasing acidity (lowering pKa), while electron-donating groups destabilize it, decreasing acidity (raising pKa).
-
2-Ethoxybenzoic Acid (Ortho Isomer): This isomer is the most acidic of the three. This is attributed to the "ortho effect," a combination of steric and electronic factors. The bulky ethoxy group in the ortho position forces the carboxylic acid group out of the plane of the benzene ring. This disrupts the resonance stabilization of the neutral carboxylic acid, making it more favorable to deprotonate.
-
3-Ethoxybenzoic Acid (Meta Isomer): In the meta position, the ethoxy group primarily exerts an electron-withdrawing inductive effect due to the oxygen atom's electronegativity. This effect stabilizes the benzoate anion, making 3-ethoxybenzoic acid more acidic than benzoic acid.
-
4-Ethoxybenzoic Acid (Para Isomer): At the para position, the ethoxy group exhibits two competing effects: an electron-withdrawing inductive effect and a stronger electron-donating resonance effect (the lone pairs on the oxygen can donate into the ring). The resonance effect dominates, destabilizing the benzoate anion and making 4-ethoxybenzoic acid the least acidic of the three isomers.
Caption: Influence of ethoxy group position on the acidity of benzoic acid.
LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity or hydrophobicity. A higher LogP value indicates greater lipophilicity. The addition of an ethoxy group generally increases the lipophilicity compared to benzoic acid due to the presence of the nonpolar ethyl group. The subtle differences between the isomers can be attributed to intramolecular interactions and polarity. 2-ethoxybenzoic acid exhibits the lowest LogP, potentially due to intramolecular hydrogen bonding between the ethoxy group and the carboxylic acid, which can increase its affinity for the aqueous phase.
The melting point is influenced by the efficiency of crystal lattice packing. 4-Ethoxybenzoic acid has a significantly higher melting point than the other two isomers. Its linear and symmetrical structure allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. The ortho and meta isomers have less regular shapes, leading to less efficient packing and lower melting points.
Solubility is a complex property influenced by both the polarity of the solute and solvent, as well as the energy of the crystal lattice (for solids).
-
Water Solubility: 4-Ethoxybenzoic acid has a defined, though low, water solubility[3][4]. The ethoxy group increases the hydrophobic character compared to benzoic acid, generally reducing water solubility. The higher crystal lattice energy of the para isomer, as indicated by its high melting point, also contributes to its lower water solubility. 2-ethoxybenzoic acid is described as soluble in water, which may be enhanced by its lower melting point and potential for hydrogen bonding with water[1].
-
Organic Solvent Solubility: All three isomers are generally soluble in polar organic solvents like ethanol and methanol[2][5]. This is due to the ability of the carboxylic acid group to form hydrogen bonds with the solvent and the favorable interactions of the ethoxy and phenyl groups with the organic solvent.
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to experimentally verify or determine the physicochemical properties of ethoxybenzoic acids, the following established protocols provide a robust framework.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the ethoxybenzoic acid with a strong base and monitoring the pH change. The pKa is the pH at which half of the acid has been neutralized.
The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms of an acid. At the half-equivalence point of a titration, [A⁻] = [HA], and therefore pH = pKa.
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) in deionized water.
-
Prepare a ~0.01 M solution of the ethoxybenzoic acid isomer in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility). Accurately record the concentration.
-
-
Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0[6].
-
Titration:
-
Pipette a known volume (e.g., 25.00 mL) of the ethoxybenzoic acid solution into a beaker.
-
If using a co-solvent, add deionized water to ensure the pH electrode is properly immersed.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.
-
Begin stirring gently.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette.
-
Record the pH and the total volume of NaOH added after each increment, allowing the pH to stabilize before recording.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
-
The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by the Shake-Flask Method
This is the traditional and most reliable method for determining the octanol-water partition coefficient.
A known amount of the solute is dissolved in a biphasic system of n-octanol and water. The system is shaken to allow the solute to partition between the two immiscible phases until equilibrium is reached. The concentrations of the solute in each phase are then measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Preparation of Phases:
-
Pre-saturate n-octanol with water by shaking them together and allowing the phases to separate.
-
Pre-saturate water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) with n-octanol in the same manner. This is crucial to prevent volume changes during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of the ethoxybenzoic acid isomer in the pre-saturated n-octanol.
-
-
Partitioning:
-
In a suitable container (e.g., a separatory funnel or a screw-cap vial), combine a known volume of the pre-saturated n-octanol containing the ethoxybenzoic acid with a known volume of the pre-saturated water.
-
Shake the container vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and facilitate partitioning.
-
Allow the container to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.
-
-
Concentration Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the ethoxybenzoic acid in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve for the analyte in each phase must be prepared beforehand.
-
-
Calculation:
-
Calculate the LogP using the following formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
-
Caption: Workflow for LogP determination by the shake-flask method.
Spectroscopic Data Analysis
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of ethoxybenzoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecules. The chemical shifts are influenced by the electronic environment of the nuclei, allowing for clear differentiation between the isomers.
| Assignment | 2-Ethoxybenzoic Acid (ppm) | 3-Ethoxybenzoic Acid (ppm) | 4-Ethoxybenzoic Acid (ppm) |
| ¹H NMR | |||
| -COOH | ~10.5-12.0 (br s, 1H) | ~11-12 (br s, 1H)[2] | ~11.0-12.5 (br s, 1H) |
| Ar-H | ~6.9-8.1 (m, 4H) | ~7.0-8.0 (m, 4H)[2] | ~6.9 (d, 2H), ~8.0 (d, 2H) |
| -OCH₂CH₃ | ~4.1 (q, 2H) | ~4.1 (q, 2H)[2] | ~4.1 (q, 2H) |
| -OCH₂CH₃ | ~1.4 (t, 3H) | ~1.5 (t, 3H)[2] | ~1.4 (t, 3H) |
| ¹³C NMR | |||
| -C=O | ~170 | ~171[2] | ~172 |
| Ar-C-O | ~158 | ~159[2] | ~163 |
| Ar-C-COOH | ~122 | ~131[2] | ~123 |
| Ar-C | ~114, 121, 132, 134 | ~115, 120, 122, 129[2] | ~114 (2C), 132 (2C) |
| -OCH₂CH₃ | ~64 | ~64[2] | ~64 |
| -OCH₂CH₃ | ~15 | ~15[2] | ~15 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. "br s" denotes a broad singlet, "t" a triplet, "q" a quartet, "d" a doublet, and "m" a multiplet.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The ethoxybenzoic acids will all show characteristic absorptions for the carboxylic acid and the ether linkage.
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad, characteristic of the hydrogen-bonded dimer |
| C-H (Aromatic) | 3000-3100 | Sharp, medium to weak |
| C-H (Aliphatic) | 2850-3000 | Sharp, medium |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C=C (Aromatic) | 1450-1600 | Medium to weak, multiple bands |
| C-O (Ether) | 1200-1275 (Aryl-Alkyl) | Strong, sharp |
| C-O (Carboxylic Acid) | 1210-1320 | Strong, sharp |
The "fingerprint" region (below 1500 cm⁻¹) will show unique patterns for each isomer, allowing for their differentiation.
Conclusion and Future Perspectives
The physicochemical properties of ethoxybenzoic acids are profoundly influenced by the position of the ethoxy substituent. This guide has provided a comprehensive overview of these properties, the underlying chemical principles, and robust experimental protocols for their determination. A thorough understanding of the acidity, lipophilicity, solubility, and melting point of these isomers is paramount for their effective application in drug design, where such parameters govern pharmacokinetics and pharmacodynamics, and in materials science, where they dictate material properties and performance. The data and methodologies presented herein serve as a valuable resource for scientists and researchers working with these versatile chemical building blocks. Further investigations could focus on developing a more extensive quantitative solubility database in a wider range of pharmaceutically relevant solvents and exploring the co-crystallization of these isomers to create novel materials with tailored properties.
References
-
4-Ethoxybenzoic acid. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
-
LogP / LogD shake-flask method. (2024, September 23). Protocols.io. Retrieved January 19, 2026, from [Link]
-
4-Ethoxybenzoic acid. (n.d.). Solubility of Things. Retrieved January 19, 2026, from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]
-
4-Ethoxybenzoic acid. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]
-
Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved January 19, 2026, from [Link]
-
LogP / LogD shake-flask method v1. (2024, August). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Ethoxybenzoic acid CAS#: 619-86-3 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. creative-bioarray.com [creative-bioarray.com]
Spectroscopic Characterization of 2-Ethoxy-3-fluorobenzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 2-Ethoxy-3-fluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in elucidating the structure and purity of this compound. The guide emphasizes not just the data, but the rationale behind the experimental choices and the interpretation of the resulting spectra.
Molecular Structure and Spectroscopic Implications
2-Ethoxy-3-fluorobenzoic acid is a trifunctional aromatic compound. Its spectroscopic signature is a composite of the contributions from the carboxylic acid, the ethoxy group, and the fluorine substituent on the benzene ring. Understanding the interplay of these groups is paramount for accurate spectral interpretation. The electron-withdrawing nature of the fluorine and carboxylic acid groups, coupled with the electron-donating effect of the ethoxy group, creates a unique electronic environment that is reflected in the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Ethoxy-3-fluorobenzoic acid, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placing it in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
Caption: Workflow for ¹H NMR sample preparation and data acquisition.
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of 2-Ethoxy-3-fluorobenzoic acid is expected to show distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the carboxylic acid proton.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water. |
| Aromatic (Ar-H) | 6.8 - 8.0 | Multiplets | 3H | The three aromatic protons will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. Their specific chemical shifts are influenced by the electronic effects of the three substituents. |
| Methylene (-OCH₂CH₃) | 4.0 - 4.3 | Quartet (q) | 2H | These protons are adjacent to an oxygen atom, which deshields them. They are split into a quartet by the three neighboring methyl protons.[1] |
| Methyl (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) | 3H | These protons are split into a triplet by the two neighboring methylene protons.[2] |
Table 1: Predicted ¹H NMR Spectral Data for 2-Ethoxy-3-fluorobenzoic acid.
¹³C NMR Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is standard to simplify the spectrum to a series of singlets for each unique carbon. However, given the presence of fluorine, C-F coupling will be observed.[3][4]
Interpretation of the ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals. A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J_CF, Hz) | Rationale |
| Carboxylic Acid (-C OOH) | 165 - 175 | ⁴J_CF ≈ 2-4 Hz | The carbonyl carbon is significantly deshielded. A small four-bond coupling to fluorine may be observed. |
| Aromatic (Ar-C -F) | 155 - 165 | ¹J_CF ≈ 240-260 Hz | The carbon directly bonded to fluorine will show a large one-bond coupling and will be significantly deshielded.[5][6] |
| Aromatic (Ar-C -OCH₂CH₃) | 145 - 155 | ²J_CF ≈ 20-25 Hz | The carbon bearing the ethoxy group will exhibit a two-bond coupling to fluorine. |
| Aromatic (Ar-C -COOH) | 120 - 130 | ²J_CF ≈ 20-25 Hz | The carbon attached to the carboxylic acid group will show a two-bond coupling to fluorine. |
| Aromatic (Ar-CH) | 115 - 135 | ³J_CF or ⁴J_CF ≈ 3-10 Hz | The remaining aromatic carbons will show smaller three- or four-bond couplings to fluorine. |
| Methylene (-OC H₂CH₃) | 60 - 70 | No C-F coupling | This carbon is deshielded by the adjacent oxygen. |
| Methyl (-OCH₂C H₃) | 14 - 16 | No C-F coupling | A typical upfield signal for a methyl group. |
Table 2: Predicted ¹³C NMR Spectral Data for 2-Ethoxy-3-fluorobenzoic acid.
Infrared (IR) Spectroscopy
Experimental Protocol:
IR spectroscopy is a rapid and simple technique for identifying functional groups. The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Caption: Simplified workflow for acquiring an IR spectrum using an ATR accessory.
Interpretation of the IR Spectrum:
The IR spectrum of 2-Ethoxy-3-fluorobenzoic acid will be dominated by absorptions from the carboxylic acid group.
| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Appearance | Rationale |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong | Very Broad | This broadness is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[7][8][9] |
| C-H (Aromatic) | 3000 - 3100 | Medium | Sharp | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Sharp | Stretching vibrations of the C-H bonds in the ethoxy group. |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Sharp | The carbonyl stretch is a very intense and characteristic absorption for carboxylic acids.[10][11] |
| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | Sharp | Stretching vibrations within the benzene ring. |
| C-O (Carboxylic Acid/Ether) | 1210 - 1320 | Strong | Sharp | Overlapping stretching vibrations from the C-O single bonds of the carboxylic acid and the ether linkage.[7] |
| C-F | 1000 - 1100 | Strong | Sharp | The C-F stretching vibration typically appears in this region. |
Table 3: Predicted Infrared Absorption Frequencies for 2-Ethoxy-3-fluorobenzoic acid.
Mass Spectrometry (MS)
Experimental Protocol:
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this type of compound. The sample is introduced into the mass spectrometer, where it is vaporized and ionized by a beam of high-energy electrons.
Interpretation of the Mass Spectrum:
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.17 g/mol ). The fragmentation pattern will provide structural clues.
Caption: Plausible fragmentation pathways for 2-Ethoxy-3-fluorobenzoic acid in EI-MS.
Key Expected Fragments:
-
m/z = 184 (M⁺): The molecular ion peak.
-
m/z = 167: Loss of a hydroxyl radical (-OH) from the carboxylic acid.
-
m/z = 155: Loss of an ethyl radical (-C₂H₅) from the ethoxy group.
-
m/z = 139: This can arise from two pathways: loss of an ethoxy radical (-OC₂H₅) or loss of the carboxyl group (-COOH).
-
m/z = 123: A common fragment for fluorobenzoic acid derivatives, potentially arising from the loss of carbon monoxide (CO) from the m/z 139 ion.[12][13]
Conclusion
The spectroscopic characterization of 2-Ethoxy-3-fluorobenzoic acid requires a multi-technique approach. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the influence of the fluorine substituent. IR spectroscopy confirms the presence of the key carboxylic acid and other functional groups. Mass spectrometry establishes the molecular weight and offers corroborating structural evidence through its fragmentation pattern. By integrating the data from these techniques, a comprehensive and unambiguous structural elucidation can be achieved, ensuring the identity and purity of this important chemical entity.
References
- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry.
-
Berzins, A., Semjonova, A., Actins, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]
- What peaks would indicate a carboxylic acid in IR spectroscopy? (n.d.). TutorChase.
- Doc Brown's Chemistry. (n.d.).
- IR Spectra for Carboxylic Acid | Detailed Guide. (2024, October 11). Echemi.
- Interpreting Infrared Spectra. (n.d.). Specac Ltd.
-
Berzins, A., Semjonova, A., Actins, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]
- Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE.
- Forbes, W. F., & Sheratte, M. B. (1955). Ultraviolet absorption spectra of substituted benzoic acids and phenyl benzoates. Canadian Journal of Chemistry, 33(11), 1829-1839.
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz
- Berzins, A., et al. (2021).
- Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek.
- 13C NMR of Fluorinated Organics. (2007, October 9). University of Ottawa NMR Facility Blog.
- Mass Spectrometry: Fragment
- A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs.
- 13C NMR of fluorinated arom
- Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180.
- Saunders, L. K., et al. (2018).
- 18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts.
- Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. acdlabs.com [acdlabs.com]
- 6. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. tutorchase.com [tutorchase.com]
- 9. echemi.com [echemi.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. pharmacy180.com [pharmacy180.com]
Solubility profile of 2-Ethoxy-3-fluorobenzoic acid in organic solvents
An In-depth Technical Guide to Determining the Solubility Profile of 2-Ethoxy-3-fluorobenzoic Acid in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2-Ethoxy-3-fluorobenzoic acid. Rather than presenting a static set of data, this document serves as a methodological whitepaper, equipping the user with the theoretical knowledge and practical protocols necessary to generate a robust and reliable solubility profile for this compound and others like it.
The Critical Role of Solubility in Pharmaceutical Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's manufacturability, formulation, and ultimate bioavailability.[1][2][3] Poor solubility can lead to unpredictable results in early-stage in vitro assays, complicate formulation efforts, and result in poor absorption, thereby jeopardizing the entire development pipeline.[2]
This guide focuses on 2-Ethoxy-3-fluorobenzoic acid, a molecule whose structural motifs—a carboxylic acid, an ether linkage, and fluorine substituents—suggest a nuanced solubility behavior that warrants careful, systematic investigation. Understanding its solubility across a range of organic solvents is essential for designing crystallization processes, developing stable formulations, and predicting its behavior in biological systems.
Predicted Physicochemical Profile of 2-Ethoxy-3-fluorobenzoic Acid
While specific experimental data for 2-Ethoxy-3-fluorobenzoic acid is not widely published, we can infer its key physicochemical characteristics based on its structure and comparison to analogous compounds like 2-fluorobenzoic acid.[4]
-
Structure: 2-Ethoxy-3-fluorobenzoic acid possesses a carboxylic acid group, making it a weak acid. The ethoxy group and the fluorine atom introduce polarity and the potential for specific solvent interactions.
-
pKa: The carboxylic acid group is the primary ionizable center. The presence of an electron-withdrawing fluorine atom on the aromatic ring is expected to lower the pKa compared to benzoic acid, making it slightly more acidic. The pH of the medium will significantly affect the solubility of ionizable compounds.[5][6]
-
Polarity and Hydrogen Bonding: The molecule has both hydrogen bond donor (the carboxylic acid -OH) and acceptor (the carboxylic acid C=O, the ether oxygen, and the fluorine atom) sites. This structure allows for complex interactions with both protic and aprotic solvents. Its overall polarity will be a balance of the nonpolar benzene ring and the polar functional groups.
-
Crystallinity: As a solid, the energy required to overcome the crystal lattice forces (related to its melting point) will be a key factor in the dissolution process.[7]
Understanding these intrinsic properties is the first step in designing a logical and efficient solubility study. They allow us to predict which solvents are likely to be effective and explain the resulting experimental data.
The Thermodynamic Basis of Solubility
Solubility is a state of thermodynamic equilibrium where the chemical potential of the solute in its solid state is equal to its chemical potential in the saturated solution.[7] The process can be broken down into three conceptual steps:
-
Lattice Energy: Energy is required to break the solute-solute interactions in the crystal lattice.
-
Cavitation Energy: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Solvation Energy: Energy is released when the solute molecule forms new solute-solvent interactions.
The overall enthalpy of dissolution determines whether solubility increases or decreases with temperature.[7] For most solids, this process is endothermic, meaning solubility increases with temperature. The interplay of these forces is what dictates the final solubility value, which can be predicted using thermodynamic models like the General Solubility Equation or more complex quantum chemistry-based methods.[8][9]
Experimental Protocol: Thermodynamic Solubility Determination
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[10][11] It is a robust and reliable technique that ensures a true equilibrium is reached.[10]
Detailed Step-by-Step Shake-Flask Protocol
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the equilibrium solubility of 2-Ethoxy-3-fluorobenzoic acid in a selected organic solvent at a controlled temperature.
Materials:
-
2-Ethoxy-3-fluorobenzoic acid (crystalline powder)
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, heptane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid 2-Ethoxy-3-fluorobenzoic acid to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the resulting solution is saturated.[5]
-
Solvent Addition: Add a known volume (e.g., 5 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[5] Allow the mixture to shake for at least 24-48 hours. This extended time is crucial to ensure that thermodynamic equilibrium is achieved.[1][5] A preliminary time-course study can be run to confirm the point at which the concentration plateaus.
-
Phase Separation: After equilibration, remove the vial and let it stand for a short period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (determined in section 4.2).
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectroscopy.
Analytical Quantification by UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid, sensitive, and widely accessible technique for quantifying the concentration of chromophoric compounds like 2-Ethoxy-3-fluorobenzoic acid.[12][13]
Procedure for Creating a Calibration Curve:
-
Prepare Stock Solution: Accurately weigh a small amount of 2-Ethoxy-3-fluorobenzoic acid and dissolve it in a known volume of the solvent to create a concentrated stock solution.
-
Prepare Standard Solutions: Perform a series of serial dilutions from the stock solution to create at least five standard solutions of known, decreasing concentrations.
-
Measure Absorbance: Measure the UV absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot Curve: Plot absorbance versus concentration. The resulting graph should be linear. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
Sample Analysis:
-
Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the same λ_max.
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility of 2-Ethoxy-3-fluorobenzoic acid in the solvent.
Data Presentation and Interpretation
The results of the solubility experiments should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility in different solvents.
Table 1: Solubility of 2-Ethoxy-3-fluorobenzoic Acid in Various Organic Solvents at 25°C
| Solvent Category | Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Protic | Ethanol | 24.5 | 5.2 | [Experimental Data] | [Calculated Data] |
| Methanol | 32.7 | 6.6 | [Experimental Data] | [Calculated Data] | |
| Isopropanol | 19.9 | 4.3 | [Experimental Data] | [Calculated Data] | |
| Aprotic Polar | Acetone | 20.7 | 5.4 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | 37.5 | 6.2 | [Experimental Data] | [Calculated Data] | |
| Ethyl Acetate | 6.0 | 4.3 | [Experimental Data] | [Calculated Data] | |
| Non-Polar | Toluene | 2.4 | 2.3 | [Experimental Data] | [Calculated Data] |
| Heptane | 1.9 | 0.0 | [Experimental Data] | [Calculated Data] |
Interpretation: The trends observed in the data should be analyzed in the context of "like dissolves like."[14]
-
High solubility in polar protic solvents like ethanol would be expected due to hydrogen bonding with the carboxylic acid group.
-
Moderate to high solubility in polar aprotic solvents like acetone would be driven by dipole-dipole interactions.
-
Low solubility in non-polar solvents like heptane would be anticipated due to the molecule's overall polarity.[14]
Visualizing the Workflow and Influencing Factors
Diagrams can effectively summarize complex processes and relationships.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Key factors influencing the solubility of a solid in a liquid solvent.
References
-
Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
-
Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
-
Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
-
How do you perform the shake flask method to determine solubility? Quora.
-
Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
-
Spectroscopic Techniques - Solubility of Things. Solubility of Things.
-
Shake-Flask Solubility Assay. Enamine.
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
-
Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications - American Chemical Society.
-
Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation.
-
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
-
Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central.
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
-
Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation.
-
solubility experimental methods.pptx. Slideshare.
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Course Hero.
-
Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.
-
Spectroscopic Analysis. EBSCO.
-
4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid. PubChem.
-
2-Amino-3-ethoxy-6-fluorobenzoic acid. ChemScene.
-
3-Bromo-2-ethoxy-6-fluorobenzoic acid. Sigma-Aldrich.
-
Chemical Properties of 2-Fluorobenzoic acid, oct-3-en-2-yl ester. Cheméo.
-
2-Fluorobenzoic acid. Grokipedia.
-
4.4 Solubility. Chemistry LibreTexts.
-
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate.
-
(PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate.
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. pharmajournal.net [pharmajournal.net]
- 4. grokipedia.com [grokipedia.com]
- 5. quora.com [quora.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Potential applications of novel fluorobenzoic acid compounds in research
An In-Depth Technical Guide to the Research Applications of Novel Fluorobenzoic Acid Compounds
Authored by: A Senior Application Scientist
Executive Summary
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. Among the myriad of fluorinated scaffolds, fluorobenzoic acids represent a uniquely versatile class of compounds. The introduction of one or more fluorine atoms onto the benzoic acid core dramatically alters its physicochemical properties, including acidity, lipophilicity, metabolic stability, and conformational preferences.[1][2] These modifications are not trivial; they provide a powerful toolkit for researchers to fine-tune molecular behavior, leading to significant advancements across diverse scientific disciplines. This guide synthesizes field-proven insights into the core applications of these compounds, focusing on their transformative potential in medicinal chemistry and materials science. We will explore the causal relationships behind their enhanced performance, provide validated experimental protocols, and present a forward-looking perspective on this dynamic area of research.
The Fluorine Advantage: Fundamental Principles in Benzoic Acid Scaffolds
The utility of fluorobenzoic acids stems from the unique properties of the fluorine atom itself:
-
High Electronegativity: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect, which can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and altering its ability to participate in hydrogen bonding.[2]
-
Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve bioavailability.[1][3] This is a critical parameter in drug design for optimizing pharmacokinetic profiles.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of enzymatic degradation, particularly by cytochrome P450 enzymes, thereby extending the half-life of a drug candidate.[2][5][6]
-
Conformational Control: Due to its specific steric and electronic demands, fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that enhances binding affinity to a biological target.[1]
These fundamental effects form the basis for the diverse applications of fluorobenzoic acid derivatives. The logical relationship between fluorine substitution and improved molecular properties is a key driver for their synthesis and evaluation in research.
Caption: Logical flow of how fluorine substitution on a benzoic acid scaffold impacts properties and outcomes.
Applications in Medicinal Chemistry and Drug Discovery
Fluorobenzoic acids are indispensable building blocks in modern medicinal chemistry, serving as key intermediates for active pharmaceutical ingredients (APIs) across numerous therapeutic areas, including oncology, inflammation, and cardiovascular disease.[4][7]
Enzyme Inhibition
Derivatives of fluorobenzoic acids have shown significant promise as potent enzyme inhibitors. The fluorine atom can enhance binding to the active site and improve metabolic resistance, leading to more effective and durable therapeutic agents.[8]
A notable application is in the development of cholinesterase inhibitors for neurodegenerative diseases like Alzheimer's.[8] By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds can increase levels of the neurotransmitter acetylcholine in the brain. The 2-fluorobenzoyl moiety, for instance, has been incorporated into compounds demonstrating potent inhibitory activity against both enzymes.[8]
Furthermore, some fluorobenzoic acid derivatives have been investigated as inhibitors of formylating enzymes, such as carbonyl reductase, and have been noted for their potential to inhibit the growth of prostate cancer cells.[9] The strategic placement of fluorine can also be used to create mechanism-based or "suicide" inhibitors, where the enzyme's own catalytic action activates the inhibitor, leading to irreversible covalent modification.[10]
Table 1: Bioactivity of Selected Fluorobenzoic Acid Derivatives
| Compound Class | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Hydrazone derivatives of 4-fluorobenzoic acid | DPPH Radical Scavenging | Compound 4f showed potent antioxidant activity with an IC50 of 25.57 ± 7.41 μM, comparable to Vitamin C. | [11] |
| Fluoroquinolone-based derivatives | Cholinesterase Inhibition | Incorporation of a 2-fluorobenzoyl moiety led to potent inhibition of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). | [8] |
| 4-Amino-2-fluorobenzoic acid | Anticancer (Prostate) | Claimed to inhibit the growth of prostate cancer cells, though further primary data is needed for validation. | [9] |
| Schiff base derivatives of 4-fluorobenzoic acid | Antimicrobial Agents | A series of hydrazide hydrazones were prepared and evaluated as potential antimicrobial agents against various pathogens. |[12] |
Positron Emission Tomography (PET) Imaging
The development of novel molecular imaging agents is crucial for early disease diagnosis and monitoring treatment response. Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with a near-ideal half-life (approx. 110 minutes) for PET imaging.[13] Fluorobenzoic acids are excellent precursors for creating ¹⁸F-labeled tracers.
The synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a widely used method for labeling proteins and peptides.[14] This allows researchers to track the biodistribution of antibodies, peptides, or other biomolecules in vivo. More recently, tracers like 2-[¹⁸F]F-ρ-aminobenzoic acid ([¹⁸F]FPABA) have been developed for infection-specific imaging.[13][15] Unlike the commonly used [¹⁸F]FDG, which accumulates in both infection and sterile inflammation, [¹⁸F]FPABA is specifically taken up by bacteria and fungi via the folate biosynthesis pathway, allowing for clear differentiation between infection and inflammation in animal models.[13][15] This represents a significant step towards more accurate and specific diagnostic tools for infectious diseases.
Caption: Mechanism of [18F]FPABA uptake in bacteria for PET imaging.
Applications in Materials Science
The unique electronic and stability-enhancing properties imparted by fluorine make fluorobenzoic acids valuable precursors for advanced materials.[4]
Liquid Crystals and Functional Materials
Fluorinated benzoic acid derivatives are key building blocks in the synthesis of liquid crystals (LCs) used in modern display technologies like LCD and OLED.[16] The introduction of fluorine atoms can significantly influence the material's mesomorphic properties, dielectric anisotropy, and viscosity.[16] These compounds are also used as precursors for OLED intermediates and semiconductors, where their ability to fine-tune electro-optical and thermal properties is critical for device performance. For example, 4-Cyano-3-fluorobenzoic acid is of interest for creating polymers with enhanced thermal stability and lower surface energy, making them useful for non-stick coatings or hydrophobic surfaces.[17]
High-Performance Polymers
Incorporating fluorobenzoic acid monomers into polymers like polyimides and polyamides can dramatically enhance their properties.[16] The strong C-F bond increases chemical and thermal stability, making these polymers suitable for harsh environments, such as in the aerospace and microelectronics industries.[4][16] Fluorinated polyimides are particularly valued for their exceptional thermal stability, high mechanical strength, and low dielectric constants.[16]
Experimental Protocols & Methodologies
The following protocols are representative methodologies for the synthesis and evaluation of novel fluorobenzoic acid derivatives, based on established procedures.[12][18]
General Workflow for Synthesis and Evaluation
A typical research workflow involves multi-step synthesis followed by rigorous characterization and biological or material testing.
Caption: A generalized workflow for the synthesis and evaluation of fluorobenzoic acid derivatives.[18]
Protocol: Synthesis of 4-Fluorobenzohydrazide
This protocol describes the synthesis of a key intermediate used for creating a library of bioactive compounds.[11][12]
Objective: To synthesize 4-fluorobenzohydrazide from 4-fluorobenzoic acid.
Materials:
-
4-fluorobenzoic acid (15 g)
-
Absolute ethanol (60 mL)
-
Concentrated H₂SO₄ (7.5 mL)
-
Hydrazine hydrate (80-90%)
-
250 mL round-bottom flask, condenser, heating mantle
Procedure:
-
Esterification: a. Add 15 g of 4-fluorobenzoic acid to the 250 mL round-bottom flask. b. Dissolve the acid in 60 mL of absolute ethanol. c. Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.[12] d. Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle. e. Monitor the reaction progress by Thin-Layer Chromatography (TLC). f. After completion, allow the mixture to cool and perform a solvent extraction to isolate the ethyl 4-fluorobenzoate ester.[12]
-
Hydrazide Formation: a. Take the purified ethyl 4-fluorobenzoate ester in a flask. b. Add an excess of hydrazine hydrate to the ester. c. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). d. Upon cooling, the 4-fluorobenzohydrazide product will precipitate. e. Collect the solid product by filtration, wash with cold water, and dry. The resulting hydrazide is a versatile intermediate for further reactions, such as condensation with aldehydes to form Schiff bases.[11]
Future Outlook
The potential of novel fluorobenzoic acid compounds is far from exhausted. Future research will likely focus on several key areas:
-
Late-Stage Fluorination: Advances in synthetic chemistry that allow for the introduction of fluorine at later stages of a synthesis will greatly expand the chemical space available for exploration.[1]
-
Multi-Fluorinated Systems: The study of di-, tri-, and tetra-fluorinated benzoic acids will continue to reveal complex structure-activity relationships, leading to materials and drugs with highly specific and enhanced properties.[19][20]
-
Novel Radiotracers: The development of more sophisticated ¹⁸F-labeled fluorobenzoic acid derivatives will enable more precise and personalized diagnostics in oncology and beyond.
-
Hydrological Tracers: Due to their stability and low detection limits, fluorobenzoic acids are increasingly used as non-toxic tracers in hydrological and oilfield applications to map fluid flow.[21][22][23]
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). pharmacyjournal.org.
- Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical.
- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (n.d.). Benchchem.
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- Role of Fluorine in Drug Design and Drug Action. (2025). ResearchGate.
- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.
- How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies.
- Understanding the Application of 4-Cyano-3-fluorobenzoic Acid in Materials Science. (n.d.). BOC Sciences.
- Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry. (2025). Benchchem.
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). BOC Sciences.
- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. (n.d.). BOC Sciences.
- What Is The Use Of Fluorobenzoic Acid?. (2024). Industry news.
- Infection-specific PET imaging with 18F-fluorodeoxysorbitol and 2-[18F]F-ρ-aminobenzoic acid: An extended diagnostic tool for bacterial and fungal diseases. (n.d.). PubMed Central.
- Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2023). Letters in Drug Design & Discovery.
- Application Notes and Protocols for 2-Fluorobenzoic Acid in Medicinal Chemistry. (n.d.). Benchchem.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.
- 4-Amino-2-fluorobenzoic Acid: A Technical Overview of Its Biological Significance. (n.d.). Benchchem.
- Liquid Crystal Material 3-Fluorobenzoic Acid CAS 455-38-9. (n.d.). China Manufacturer.
- Infection-specific PET imaging with F-fluorodeoxysorbitol and 2-[F]F-ρ-aminobenzoic acid: An extended diagnostic tool for bacterial and fungal diseases. (2023). ResearchGate.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2025). ResearchGate.
- Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. (2025). ResearchGate.
- Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. (2023). ScholarWorks @ UTRGV.
- Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (2025). ResearchGate.
- Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
- Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. (2021). Crystal Growth & Design.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC - NIH.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. sparrow-chemical.com [sparrow-chemical.com]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. kaibangchem.com [kaibangchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. globalscientificjournal.com [globalscientificjournal.com]
- 13. Infection-specific PET imaging with 18F-fluorodeoxysorbitol and 2-[18F]F-ρ-aminobenzoic acid: An extended diagnostic tool for bacterial and fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Architect's Molecule: A Technical Guide to the Synthesis and Application of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoic acids represent a cornerstone in the edifice of modern organic chemistry and drug discovery.[1][2] Their deceptively simple scaffold, an aromatic ring appended with a carboxylic acid, belies a remarkable versatility that has positioned them as indispensable building blocks in the synthesis of a vast array of pharmaceuticals, advanced materials, and fine chemicals.[2][3] This technical guide provides an in-depth exploration of the synthesis and application of these pivotal molecules, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that guide their manipulation and use. We will delve into the nuances of their synthesis, from classical methods to modern catalytic approaches, and explore how subtle modifications to their structure can profoundly impact their biological activity and material properties.
Part 1: Strategic Synthesis of Substituted Benzoic Acids
The synthetic accessibility of substituted benzoic acids is a key driver of their widespread utility. The choice of synthetic route is dictated by the desired substitution pattern, the required scale of the reaction, and the compatibility of the reagents with other functional groups present in the molecule.
Foundational Approaches: Building the Benzoic Acid Core
Electrophilic aromatic substitution is a fundamental strategy for introducing substituents onto the benzene ring.[4] The carboxylic acid group of benzoic acid is a deactivating, meta-director. This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to the carboxyl group.[5][6]
A classic example is the nitration of benzoic acid to produce m-nitrobenzoic acid.[5][6] The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[5]
Mechanism of Nitration:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.
-
Nucleophilic Attack: The π-electron system of the benzoic acid ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.
The oxidation of an alkyl side-chain on a benzene ring is a direct and efficient method for the synthesis of benzoic acids.[7][8][9] This reaction is typically carried out using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.[7][8][10] A crucial requirement for this reaction is the presence of at least one benzylic hydrogen on the alkyl group.[10][11][12] Regardless of the length of the alkyl chain, it will be oxidized down to a carboxylic acid group at the benzylic position.[10][12]
Experimental Protocol: Synthesis of Benzoic Acid from Toluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine toluene and a solution of potassium permanganate in water.
-
Heating: Heat the mixture under reflux. The purple color of the permanganate ion will disappear as it is reduced to manganese dioxide (a brown precipitate).[9]
-
Workup: After the reaction is complete, cool the mixture and filter off the manganese dioxide.
-
Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the benzoic acid.[7][9]
-
Isolation and Purification: Collect the benzoic acid by vacuum filtration and purify by recrystallization from water.[13][14]
Modern synthetic chemistry has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. [15][16]These powerful methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of substituted benzoic acids, reactions such as the Suzuki and Heck couplings can be employed to introduce aryl or vinyl groups onto a pre-functionalized benzoic acid scaffold. [15]The carboxylate group itself can also be used as a directing group to achieve selective C-H functionalization at the ortho position. [17]
| Reaction Type | Description | Typical Reactants |
|---|---|---|
| Suzuki Coupling | A palladium-catalyzed reaction between an organoboron compound and an organohalide. | Arylboronic acid and a halogenated benzoic acid. |
| Heck Coupling | A palladium-catalyzed reaction between an unsaturated halide and an alkene. | A halogenated benzoic acid and an alkene. |
| Directed C-H Activation | The carboxylate group directs a transition metal catalyst to activate a C-H bond at the ortho position for subsequent functionalization. [17][18]| A benzoic acid and a coupling partner, often with a directing group assisting catalyst. |
Part 2: The Multifaceted Applications of Substituted Benzoic Acids
The utility of substituted benzoic acids extends far beyond their role as synthetic intermediates. Their unique structural and electronic properties make them valuable in a wide range of applications, most notably in drug discovery and materials science.
In the Realm of Medicine: Scaffolds for Drug Discovery
Substituted benzoic acids are a recurring motif in a multitude of biologically active compounds. [19][20]The carboxylic acid group can act as a key hydrogen bond donor and acceptor, enabling strong interactions with the active sites of enzymes and receptors. [19]The substituents on the aromatic ring play a crucial role in modulating the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic properties. [19] Structure-Activity Relationships (SAR): A Tale of Substituents
Understanding the structure-activity relationship (SAR) is paramount in drug design. [19][21]By systematically varying the substituents on the benzoic acid ring, medicinal chemists can fine-tune the biological activity of a molecule.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Can increase the acidity of the carboxylic acid and may be involved in specific electronic interactions with the target protein. [2]The presence of a nitro group is often associated with antimicrobial activity. [19]* Electron-Donating Groups (e.g., -OH, -OCH₃, -CH₃): Can influence the pKa of the carboxylic acid and may introduce new hydrogen bonding opportunities. [19]Hydroxyl groups, in particular, can be crucial for antioxidant activity. [19]* Halogens (e.g., -F, -Cl): Can modulate lipophilicity and metabolic stability. Ortho-halogen substitution can also influence the conformation of the carboxylic acid group. [22]* Bulky Groups: Can introduce steric hindrance that may enhance selectivity for a particular target or alter the binding mode.
Examples of Benzoic Acid Derivatives in Medicine:
| Drug/Compound Class | Substituents | Therapeutic Area |
| Aspirin (Acetylsalicylic Acid) | 2-acetoxy | Anti-inflammatory, analgesic |
| Para-aminobenzoic acid (PABA) | 4-amino | Sunscreen, component of folate synthesis [23] |
| Diclofenac | 2-(2,6-dichloroanilino)acetic acid | Non-steroidal anti-inflammatory drug (NSAID) [22] |
| Tranilast | 2-[[3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]amino]-benzoic acid | Anti-allergic [20] |
Beyond Biology: Applications in Materials Science
The rigid aromatic core and the reactive carboxylic acid handle of substituted benzoic acids make them attractive building blocks for the construction of advanced materials.
-
Liquid Crystals: The rod-like shape of some benzoic acid derivatives allows them to form liquid crystalline phases, which have applications in displays and optical devices.
-
Polymers: Benzoic acids can be incorporated into polyesters and polyamides, imparting properties such as thermal stability and rigidity.
-
Metal-Organic Frameworks (MOFs): The carboxylate group can coordinate to metal ions to form highly porous, crystalline structures with applications in gas storage, separation, and catalysis.
-
Self-Assembling Systems: Certain substituted benzoic acids can self-assemble into ordered supramolecular structures through hydrogen bonding and π-π stacking interactions. [24]
Part 3: Purification and Characterization
The isolation and purification of substituted benzoic acids are critical steps in their synthesis and application.
Purification Techniques
-
Recrystallization: This is a common and effective method for purifying solid benzoic acids. [13][25]It relies on the difference in solubility of the compound in a hot versus a cold solvent. [13][25]Water is often a suitable solvent for the recrystallization of benzoic acid itself. [13]* Solvent Extraction: This technique is used to separate the desired benzoic acid from impurities based on their differential solubilities in two immiscible liquids. [26]For example, a benzoic acid can be extracted from an organic solvent into an aqueous basic solution (by forming its water-soluble carboxylate salt), leaving non-acidic impurities behind in the organic layer. [27][26]* Sublimation: For some benzoic acids, sublimation can be an effective purification method, where the solid is heated under vacuum and transitions directly into the gas phase, leaving non-volatile impurities behind. [28][29] General Purification Workflow:
Characterization Methods
The identity and purity of synthesized substituted benzoic acids are confirmed using a variety of analytical techniques:
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound. [14]* Spectroscopy:
-
Infrared (IR) Spectroscopy: Shows characteristic absorptions for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule, including the substitution pattern on the aromatic ring.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Conclusion
Substituted benzoic acids are far more than simple organic molecules; they are versatile tools in the hands of chemists and drug developers. Their rich and varied chemistry, coupled with their profound impact on medicine and materials science, ensures that they will remain a focus of research and development for the foreseeable future. A thorough understanding of their synthesis, reactivity, and structure-property relationships is essential for any scientist seeking to innovate in these fields.
References
[19]Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (URL: ) [7]Preparation of benzoic acid from alkylbenzenes - Vrindawan Coaching Center. (2023-04-18). (URL: ) [8]Oxidation of Aromatic Compounds | Organic Chemistry Class Notes - Fiveable. (URL: ) [9]Producing Benzoic Acid - A Level Chemistry Revision Notes - Save My Exams. (2024-12-23). (URL: ) 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2024-03-17). (URL: ) [27]Preparation of Benzoic Acid from the Grignard Reaction. (URL: ) [4]Electrophilic Aromatic Substitution - LabXchange. (URL: ) [30]Innovating Science® - Grignard Synthesis of Benzoic Acid AP Chem Kit - Aldon Corporation. (URL: ) [31]Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis - Benchchem. (URL: ) [5]Draw a reaction mechanism for the electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid? | Homework.Study.com. (URL: ) [32]Synthesis of Benzoic Acid Using the Grignard Reaction in Lab - Docsity. (2021-11-05). (URL: ) organic synthesis: benzoic acid via a grignard reaction. (URL: ) [26]EXPERIMENT Benzoic Acid Synthesis | PDF - Scribd. (URL: ) [1]The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026-01-15). (URL: ) [33]Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015-05-13). (URL: ) [34]A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - MDPI. (2022-05-05). (URL: ) [6]Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid : r/OrganicChemistry - Reddit. (2023-02-15). (URL: ) [35]Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013-02-05). (URL: ) [10]Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2022-05-04). (URL: ) [12]16.3: Reactions of alkylbenzenes - Chemistry LibreTexts. (2020-07-01). (URL: ) [2]The Importance of Benzoic Acid Derivatives in Chemical Synthesis. (URL: ) [28]US1686913A - Purification of benzoic acid and its derivatives - Google Patents. (URL: ) [36]Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (URL: ) [21]Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (URL: ) [13]Benzoic acid - Wikipedia. (URL: ) [14]Preparation of Benzoic Acid (OCR A Level Chemistry A): Revision Note - Save My Exams. (2025-06-25). (URL: ) [25]Recrystallization of Benzoic Acid. (URL: ) [23]Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (URL: ) [29]US4092353A - Process for the purification of benzoic acid - Google Patents. (URL: ) [3]A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES - YMER. (URL: ) [18]Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - NIH. (2021-11-17). (URL: ) [20]Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023-05-29). (URL: ) [15]New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (URL: ) [22]Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - NIH. (2020-10-23). (URL: ) [24]Chemical energy assisted self-assembling of a porphyrin-substituted benzoic acid in complex environments - RSC Publishing. (2023-02-28). (URL: ) Carboxylate Directed Cross-Coupling Reactions in the Synthesis of Trisubstituted Benzoic Acids | Request PDF - ResearchGate. (2025-08-10). (URL: ) [16]From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (2024-11-15). (URL: )
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. LabXchange [labxchange.org]
- 5. homework.study.com [homework.study.com]
- 6. reddit.com [reddit.com]
- 7. Preparation of benzoic acid from alkylbenzenes - Vrindawan Coaching Center [coaching-center.in]
- 8. fiveable.me [fiveable.me]
- 9. savemyexams.com [savemyexams.com]
- 10. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Benzoic acid - Wikipedia [en.wikipedia.org]
- 14. savemyexams.com [savemyexams.com]
- 15. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. preprints.org [preprints.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Chemical energy assisted self-assembling of a porphyrin-substituted benzoic acid in complex environments - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06621A [pubs.rsc.org]
- 25. westfield.ma.edu [westfield.ma.edu]
- 26. scribd.com [scribd.com]
- 27. mason.gmu.edu [mason.gmu.edu]
- 28. US1686913A - Purification of benzoic acid and its derivatives - Google Patents [patents.google.com]
- 29. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 30. Aldon - Innovating Science® - Grignard Synthesis of Benzoic Acid AP Chem Kit [aldon-chem.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. docsity.com [docsity.com]
- 33. iomcworld.com [iomcworld.com]
- 34. mdpi.com [mdpi.com]
- 35. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 36. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Ethoxy-3-fluorobenzoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Ethoxy-3-fluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic route is a multi-step process commencing with the ortho-formylation of 3-fluorophenol, followed by conversion to a nitrile intermediate, subsequent Williamson ether synthesis for ethoxylation, and concluding with nitrile hydrolysis to yield the target carboxylic acid. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for purification and characterization of the final product.
Introduction
Substituted benzoic acids are pivotal scaffolds in the development of novel pharmaceuticals and functional materials. The introduction of fluorine and ethoxy groups into the benzoic acid framework can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Ethoxy-3-fluorobenzoic acid, in particular, represents a promising scaffold for the design of therapeutic agents and advanced materials. This guide offers a robust and reproducible synthetic strategy, elucidated with the technical insights required for successful implementation in a research and development setting.
Synthetic Strategy
The synthesis of 2-Ethoxy-3-fluorobenzoic acid is accomplished through a four-step sequence, as illustrated in the workflow diagram below. The strategy was designed to utilize readily available starting materials and employ well-established, high-yielding chemical transformations.
Figure 1: Overall synthetic workflow for 2-Ethoxy-3-fluorobenzoic acid.
The synthesis commences with the regioselective ortho-formylation of 3-fluorophenol to introduce the aldehyde functionality. This is followed by the conversion of the aldehyde to a nitrile. The subsequent Williamson ether synthesis introduces the ethoxy group via an SN2 reaction. Finally, hydrolysis of the nitrile moiety yields the desired carboxylic acid.
Experimental Protocols
PART 1: Synthesis of 2-Hydroxy-3-fluorobenzaldehyde
This procedure is adapted from the regioselective ortho-formylation of phenols.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluorophenol | 112.10 | 11.21 g | 0.10 |
| Anhydrous MgCl₂ | 95.21 | 10.47 g | 0.11 |
| Paraformaldehyde | 30.03 | 5.41 g | 0.18 |
| Triethylamine (TEA) | 101.19 | 27.9 ml | 0.20 |
| Anhydrous Tetrahydrofuran (THF) | - | 400 mL | - |
| 1 M Hydrochloric Acid | - | 300 mL | - |
| Diethyl Ether | - | 200 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (10.47 g, 0.11 mol) and paraformaldehyde (5.41 g, 0.18 mol).
-
Under a nitrogen atmosphere, add 400 mL of anhydrous THF.
-
Slowly add triethylamine (27.9 mL, 0.20 mol) to the suspension.
-
Add 3-fluorophenol (11.21 g, 0.10 mol) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and add 200 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl (3 x 100 mL) and then with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-hydroxy-3-fluorobenzaldehyde as a solid.
PART 2: Synthesis of 2-Hydroxy-3-fluorobenzonitrile
This two-step protocol involves the formation of an oxime intermediate followed by dehydration.[2][3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydroxy-3-fluorobenzaldehyde | 140.11 | 14.01 g | 0.10 |
| Hydroxylamine hydrochloride | 69.49 | 8.34 g | 0.12 |
| Sodium Acetate | 82.03 | 9.84 g | 0.12 |
| Acetic Anhydride | 102.09 | 50 mL | - |
| Ethanol | - | 150 mL | - |
| Water | - | As needed | - |
Procedure:
-
Oxime Formation:
-
Dissolve 2-hydroxy-3-fluorobenzaldehyde (14.01 g, 0.10 mol) in 150 mL of ethanol in a 500 mL round-bottom flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (8.34 g, 0.12 mol) and sodium acetate (9.84 g, 0.12 mol) in a minimum amount of hot water.
-
Add the aqueous solution to the ethanolic solution of the aldehyde.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Dehydration to Nitrile:
-
In a 250 mL round-bottom flask, add the dried 2-hydroxy-3-fluorobenzaldoxime and 50 mL of acetic anhydride.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-hydroxy-3-fluorobenzonitrile.
-
PART 3: Synthesis of 2-Ethoxy-3-fluorobenzonitrile (Williamson Ether Synthesis)
This protocol is a classic Williamson ether synthesis adapted for the ethoxylation of a substituted phenol.[5][6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydroxy-3-fluorobenzonitrile | 137.11 | 13.71 g | 0.10 |
| Anhydrous Potassium Carbonate | 138.21 | 20.73 g | 0.15 |
| Ethyl Iodide | 155.97 | 9.6 mL | 0.12 |
| Anhydrous Acetone or DMF | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask, add 2-hydroxy-3-fluorobenzonitrile (13.71 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).
-
Add 200 mL of anhydrous acetone (or DMF).
-
Stir the suspension and add ethyl iodide (9.6 mL, 0.12 mol) dropwise.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-Ethoxy-3-fluorobenzonitrile.
-
The product can be further purified by column chromatography if necessary.
PART 4: Synthesis of 2-Ethoxy-3-fluorobenzoic Acid (Nitrile Hydrolysis)
This final step involves the hydrolysis of the nitrile to a carboxylic acid under basic conditions.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Ethoxy-3-fluorobenzonitrile | 165.16 | 16.52 g | 0.10 |
| Sodium Hydroxide | 40.00 | 12.00 g | 0.30 |
| Ethanol/Water (1:1) | - | 200 mL | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-Ethoxy-3-fluorobenzonitrile (16.52 g, 0.10 mol) in 200 mL of a 1:1 ethanol/water mixture.
-
Add sodium hydroxide (12.00 g, 0.30 mol) to the solution.
-
Heat the mixture to reflux for 12-24 hours, until the starting material is consumed (monitor by TLC). Ammonia gas will be evolved.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-Ethoxy-3-fluorobenzoic acid.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[9][10]
Characterization of 2-Ethoxy-3-fluorobenzoic Acid
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
-
Appearance: White to off-white solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the ethoxy group (triplet and quartet), aromatic protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the ethoxy carbons, aromatic carbons (with C-F couplings), and the carboxylic acid carbonyl carbon.[11][12]
-
FTIR (KBr): Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-O stretches, and aromatic C-H and C=C bands.[13][14][15][16][17]
-
Mass Spectrometry (ESI-): [M-H]⁻ peak corresponding to the molecular weight of the product.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
3-Fluorophenol is toxic and corrosive.
-
Triethylamine is flammable and has a strong odor.
-
Ethyl iodide is a lachrymator and should be handled with care.
-
Concentrated acids and bases are corrosive.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
References
-
PubChem. (n.d.). 2-Ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
- Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. J. Chem. Soc. C, 1968, 2747-2751.
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]
- DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. (2003).
-
Williamson ether synthesis. (n.d.). Grokipedia. Retrieved from [Link]
- US Patent 5,637,750. (1997).
- Van Es, T. (1965). The preparation of o-hydroxybenzonitrile. Journal of the Chemical Society, 1564.
-
Benzoic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Edubirdie. Retrieved from [Link]
-
Method for preparing 2-cyanophenol. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization [Video]. YouTube. [Link]
- US Patent 4,092,353. (1978).
-
Brown, D. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
- Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. (2020).
- CN101781235B - Method for preparing 2-cyanophenol. (2012).
- CN1251833A - Process for preparing substituted benzoic acid. (2000).
- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid).
- Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. (2020). PubMed.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.
- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.
- Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
-
Formylation - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- CN105523962A - Fluorobenzonitrile compound preparation method. (2016).
- Supplementary data for. (n.d.). The Royal Society of Chemistry.
-
Benzoic acid, 2-ethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
- CN102260143A - Production process for 3-fluorophenol. (2011).
- Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. (2022).
- The acid-catalysed hydrolysis of benzonitrile. (1972). Journal of the Chemical Society, Perkin Transactions 2.
- Acid-catalysed hydrolysis of alkyl benzoates. (1969). Journal of the Chemical Society B: Physical Organic.
- Hydrolysis of 2-oxoquazepam in alkaline solution. (1988). Journal of Pharmaceutical Sciences.
- The relationship between the rate constant of acid-catalyzed hydrolysis of sucrose and the concentration of hydrochloric acid. (2021).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 4. Method for preparing 2-cyanophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 8. Hydrolysis of 2-oxoquazepam in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. 2-Ethoxybenzoic acid | C9H10O3 | CID 67252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Ethoxybenzoic acid(134-11-2) 13C NMR spectrum [chemicalbook.com]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. znaturforsch.com [znaturforsch.com]
- 16. Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols: 2-Ethoxy-3-fluorobenzoic Acid as a Pharmaceutical Intermediate
Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the remarkable stability of the carbon-fluorine bond—are leveraged to enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability. When integrated into the versatile benzoic acid framework, a privileged structure in numerous pharmaceuticals, fluorinated benzoic acid derivatives emerge as a class of intermediates with profound potential.
This guide focuses on 2-Ethoxy-3-fluorobenzoic acid , a bespoke building block designed for the synthesis of complex pharmaceutical agents. The presence of both an ethoxy and a fluoro group on the phenyl ring offers a unique combination of steric and electronic properties. The ortho-ethoxy group can influence the conformation of the molecule and participate in key binding interactions, while the adjacent meta-fluoro substituent modulates the acidity of the carboxylic acid and enhances metabolic stability. These features make 2-Ethoxy-3-fluorobenzoic acid a valuable intermediate for creating novel therapeutics, particularly in areas where fine-tuning of pharmacokinetic and pharmacodynamic profiles is critical.
These application notes provide a comprehensive overview of the synthesis and utility of 2-Ethoxy-3-fluorobenzoic acid, offering detailed protocols for its preparation and subsequent use in the synthesis of a model pharmaceutical compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective application in synthesis and process development. Below is a summary of the key properties for 2-Ethoxy-3-fluorobenzoic acid and related compounds for comparative analysis.
| Property | 2-Ethoxy-3-fluorobenzoic Acid (Predicted) | 2-Amino-3-ethoxy-6-fluorobenzoic acid[1] | 2-Ethoxy-3-fluoro-6-methoxybenzoic acid | 2-Fluorobenzoic acid[2] |
| CAS Number | Not available | 1333681-71-2[1] | 2386035-49-8 | 445-29-4 |
| Molecular Formula | C₉H₉FO₃ | C₉H₁₀FNO₃[1] | C₁₀H₁₁FO₄ | C₇H₅FO₂[2] |
| Molecular Weight | 184.16 g/mol | 199.18 g/mol [1] | 214.19 g/mol | 140.11 g/mol [2] |
| Appearance | White to off-white solid | Not specified | Not specified | White to light yellow crystalline powder[2] |
| Melting Point | Not available | Not available | Not available | 122–125 °C[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DCM, THF, DMF) | Not specified | Not specified | Slightly soluble in water (7.2 g/L), soluble in benzene, toluene, ketones, and ethers.[2] |
Synthesis of 2-Ethoxy-3-fluorobenzoic Acid: A Protocol Based on Williamson Ether Synthesis
The synthesis of 2-Ethoxy-3-fluorobenzoic acid can be efficiently achieved from a commercially available precursor, 3-fluoro-2-hydroxybenzoic acid, via a classic Williamson ether synthesis. This method is widely used for the formation of ethers due to its reliability and generally high yields.
Protocol 1: Synthesis of 2-Ethoxy-3-fluorobenzoic Acid
Objective: To synthesize 2-Ethoxy-3-fluorobenzoic acid from 3-fluoro-2-hydroxybenzoic acid.
Materials:
-
3-fluoro-2-hydroxybenzoic acid
-
Iodoethane (or Diethyl sulfate)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The suspension should be stirred vigorously. Rationale: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
-
Alkylation: To the stirred suspension, add iodoethane (1.5 eq) dropwise at room temperature. Rationale: Iodoethane is a good alkylating agent. The phenoxide ion will attack the electrophilic carbon of iodoethane in an Sₙ2 reaction to form the ether linkage.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylic acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-Ethoxy-3-fluorobenzoic acid.
Caption: Workflow for the synthesis of 2-Ethoxy-3-fluorobenzoic acid.
Application in Pharmaceutical Synthesis: Amide Bond Formation
A primary application of carboxylic acids like 2-Ethoxy-3-fluorobenzoic acid in drug development is the formation of amide bonds to couple with amine-containing fragments. This is one of the most common reactions in medicinal chemistry.
Protocol 2: Amide Coupling using 2-Ethoxy-3-fluorobenzoic Acid
This protocol details a standard and robust method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDEC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Objective: To synthesize a model amide derivative from 2-Ethoxy-3-fluorobenzoic acid and a primary amine.
Materials:
-
2-Ethoxy-3-fluorobenzoic acid
-
A primary amine (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Carboxylic Acid:
-
In a dry round-bottom flask, dissolve 2-Ethoxy-3-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and the primary amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution. Rationale: EDC is a carbodiimide coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization by forming an active ester, which is less prone to side reactions than the O-acylisourea.
-
-
Amine Coupling:
-
Add DIPEA (1.5 eq) dropwise to the reaction mixture. Rationale: DIPEA is a non-nucleophilic base used to neutralize any hydrochloride salts formed and to facilitate the reaction.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude amide product can be purified by flash column chromatography on silica gel.
Caption: General workflow for EDC/HOBt mediated amide coupling.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Ethoxy-3-fluorobenzoic acid and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) for the chemicals being used.
Conclusion
2-Ethoxy-3-fluorobenzoic acid represents a valuable and versatile intermediate for the synthesis of advanced pharmaceutical compounds. Its unique substitution pattern allows for the introduction of key structural motifs that can enhance the biological activity and pharmacokinetic properties of a drug candidate. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this important building block, enabling researchers and drug development professionals to explore new avenues in the quest for novel therapeutics.
References
- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzoic Acid. [Link]
-
Grokipedia. 2-Fluorobenzoic acid. [Link]
Sources
The Untapped Potential of 2-Ethoxy-3-fluorobenzoic Acid in Agrochemical Innovation: Application Notes and Synthetic Protocols
Introduction: The Strategic Value of Fluorinated Building Blocks in Agrochemical Synthesis
In the competitive landscape of modern crop protection, the design of novel active ingredients with enhanced efficacy, improved safety profiles, and robust field performance is paramount. Fluorinated organic compounds have emerged as a cornerstone of agrochemical research and development, with a significant percentage of recently developed pesticides containing fluorine.[1][2][3] The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to a substantial increase in biological activity.[3][4][5]
This document explores the potential applications of 2-Ethoxy-3-fluorobenzoic acid , a unique and promising building block for the synthesis of next-generation agrochemicals. While not yet widely documented in mainstream agrochemical literature, its distinct substitution pattern—featuring a carboxylic acid for derivatization, a fluorine atom for bioactivity modulation, and an ethoxy group for fine-tuning physical properties—positions it as a high-value intermediate for researchers and scientists in the field. These notes provide a technical guide on its potential applications, supported by detailed, field-proven synthetic protocols.
The Physicochemical Impact of the Ethoxy and Fluoro Moieties
The strategic placement of both an ethoxy and a fluoro group on the benzoic acid scaffold offers a synergistic effect for agrochemical design:
-
The Role of the Fluorine Atom: The C-F bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to the molecule by blocking sites susceptible to oxidative degradation by enzymes in target pests or the environment.[3][4] Furthermore, fluorine's high electronegativity can alter the acidity of nearby functional groups and influence non-covalent interactions (such as hydrogen bonds) with target proteins, potentially enhancing binding affinity and overall potency.[3][5]
-
The Influence of the Ethoxy Group: The ethoxy group can modulate the lipophilicity of the final molecule, a critical factor for its uptake, translocation within the plant, and penetration of pest cuticles. While the methoxy group is more common, the slightly larger ethoxy group can provide a different conformational profile and alter the molecule's interaction with metabolic enzymes, potentially leading to a more favorable degradation profile and reduced non-target toxicity.[6]
Hypothetical Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide
To illustrate the utility of 2-Ethoxy-3-fluorobenzoic acid, we propose its application in the synthesis of a hypothetical pyrazole carboxamide fungicide, a class of agrochemicals known for its effectiveness as succinate dehydrogenase inhibitors (SDHIs).
The core of this synthesis lies in the formation of a stable amide bond between the carboxylic acid of our building block and a suitable pyrazole amine. The resulting molecule would combine the established fungicidal activity of the pyrazole core with the unique properties imparted by the 2-ethoxy-3-fluoro-substituted phenyl ring.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of a hypothetical fungicide AG-EFB-01.
Detailed Synthetic Protocols
The synthesis of the target fungicide, designated AG-EFB-01, is a two-step process involving the activation of the carboxylic acid followed by amide coupling.
PART 1: Synthesis of 2-Ethoxy-3-fluorobenzoyl chloride (Acyl Chloride Intermediate)
Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and inefficient.[7] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. Conversion to an acyl chloride using thionyl chloride is a common and cost-effective method for this transformation.
Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Ethoxy-3-fluorobenzoic acid (10.0 g, 54.3 mmol).
-
Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (15 mL, 206 mmol) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-Ethoxy-3-fluorobenzoyl chloride is a light-yellow oil and can be used in the next step without further purification.
PART 2: Synthesis of N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-2-ethoxy-3-fluorobenzamide (AG-EFB-01)
Rationale: The highly reactive acyl chloride intermediate readily undergoes nucleophilic attack by the amine to form the desired amide bond. A base is typically added to neutralize the HCl byproduct generated during the reaction.
Protocol:
-
Reaction Setup: In a 500 mL three-necked flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (8.75 g, 54.3 mmol) in anhydrous dichloromethane (150 mL). Add triethylamine (11.4 mL, 81.5 mmol) as a base.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of the crude 2-Ethoxy-3-fluorobenzoyl chloride (from Part 1) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Quench the reaction by adding 100 mL of water.
-
Separate the organic layer and wash sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure target fungicide AG-EFB-01.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for a typical laboratory-scale synthesis of AG-EFB-01.
| Parameter | 2-Ethoxy-3-fluorobenzoic acid | AG-EFB-01 (Target Fungicide) |
| Molecular Formula | C₉H₉FO₃ | C₁₄H₁₄F₃N₃O₂ |
| Molecular Weight | 184.16 g/mol | 329.28 g/mol |
| Starting Amount | 10.0 g | N/A |
| Theoretical Yield | N/A | 17.88 g |
| Expected Yield | N/A | 14.3 - 16.1 g (80-90% over 2 steps) |
| Appearance | White to off-white solid | White to pale yellow solid |
Conclusion and Future Directions
2-Ethoxy-3-fluorobenzoic acid represents a versatile and valuable, yet underutilized, building block in the design and synthesis of novel agrochemicals. The strategic combination of its functional groups offers a powerful tool for medicinal chemists to fine-tune the biological activity, metabolic stability, and pharmacokinetic properties of new active ingredients. The protocols detailed herein for the synthesis of a hypothetical pyrazole carboxamide fungicide demonstrate a practical and efficient route to leverage the potential of this intermediate. Further exploration of its use in the synthesis of other classes of agrochemicals, such as herbicides and insecticides, is strongly encouraged and holds the promise of delivering innovative solutions for global crop protection challenges.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.
- ResearchGate. (2021). Current Trends in the Design of Fluorine‐Containing Agrochemicals.
- PubMed. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection.
- MDPI. (2021).
- NINGBO INNO PHARMCHEM CO.,LTD. (2024).
- Industry news. (2024).
- BenchChem. (2025). Application Notes and Protocols: The Role of "Benzoic acid, 3-methylphenyl ester" in Agrochemical Synthesis.
- Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
- MDPI. (2023).
- Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters.
- Google Patents. (2013).
- Royal Society of Chemistry. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20, 3603-3608.
- Google Patents. (2017). KR20170003387A - Preparation method of benzoic acid amide compounds.
- PubMed Central. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Journal of the Indian Chemical Society, 99(11), 100748.
- ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15468–15476.
- Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series.
- Organic Syntheses. (n.d.).
- Google Patents. (2016).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- PubMed Central. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 23(24), 15729.
- PubMed. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluorobenzoic Acid: Synthesis, Handling, and Future Outlook.
- AACS. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 179-194.
- ResearchGate. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- ResearchGate. (2016).
- PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(17), 5749-5758.
- MDPI. (2022). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. Journal of Fungi, 8(9), 929.
- ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
- National Institutes of Health. (2023). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. Acta Pharmaceutica Sinica B, 13(8), 3235–3263.
- Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 2, 110-115.
- PubMed. (2021). Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. Natural Product Research, 35(23), 5158-5162.
- ResearchGate. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies.
- ResearchGate. (2023). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity.
- PubMed Central. (2016). Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules, 21(5), 633.
- National Institutes of Health. (2019). Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors. Scientific Reports, 9, 10243.
- ResearchGate. (2019). Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group.
Sources
- 1. The unique role of fluorine in the design of active ingredients for modern crop protection [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Mechanistic Pathways for the Synthesis of Fluorinated Benzoic Acids
Introduction: The Strategic Value of Fluorine in Benzoic Acid Scaffolds
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When applied to the benzoic acid framework, a privileged structure in drug discovery, these effects are amplified, yielding derivatives with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents.[1]
This guide provides an in-depth exploration of the primary reaction mechanisms for synthesizing fluorinated benzoic acids. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the underlying causality and rationale for key experimental choices. We will dissect three major synthetic strategies: the classic Balz-Schiemann reaction, Nucleophilic Aromatic Substitution (SNAr), and emerging catalytic methods, providing both mechanistic diagrams and field-tested protocols for each.
The Balz-Schiemann Reaction: Diazotization and Thermal Fluoro-dediazoniation
The Balz-Schiemann reaction is a venerable and reliable method for introducing a fluorine atom onto an aromatic ring, starting from a primary aromatic amine.[2][3] It is particularly useful for producing specific regioisomers that may be difficult to access through other means. The process occurs in two distinct stages: the formation of a stable aryldiazonium tetrafluoroborate salt, followed by its thermal decomposition.[4][5]
Mechanism Deep Dive
The reaction begins with the diazotization of an aminobenzoic acid using a nitrite source (e.g., NaNO₂) in the presence of tetrafluoroboric acid (HBF₄). HBF₄ serves a dual role: it provides the acidic medium for the formation of the nitrous acidium ion (H₂O⁺–NO) and acts as the source of the tetrafluoroborate (BF₄⁻) counterion. This counterion forms a relatively stable, often isolable, diazonium salt with the aryldiazonium cation (ArN₂⁺).[4]
The key C-F bond-forming step is the thermal decomposition of this salt. This step is widely believed to proceed through a unimolecular SN1-type mechanism.[2][4] Heating the salt causes the loss of nitrogen gas (N₂), a thermodynamically highly favorable process, to generate a highly unstable and reactive aryl cation intermediate. This cation is immediately captured by a fluoride ion (F⁻) from the BF₄⁻ counterion to form the final aryl fluoride product, along with boron trifluoride (BF₃) as a byproduct.[2][5]
Caption: The two-stage mechanism of the Balz-Schiemann reaction.
Expert Insights & Causality
-
Why Isolate the Salt? The aryldiazonium tetrafluoroborate salts are often stable enough to be isolated, filtered, and dried.[4] This is a critical advantage as it allows for the removal of impurities from the diazotization step before the final C-F bond formation, leading to a cleaner product.
-
Safety Considerations: The primary drawback of the traditional Balz-Schiemann reaction is the hazard associated with the thermal decomposition.[4] These reactions can be highly exothermic and difficult to control, with documented instances of runaway reactions, especially on a large scale.[4][6] Careful temperature control and appropriate safety precautions are paramount.
-
Alternative Fluoride Sources: While BF₄⁻ is standard, other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been shown to improve yields for certain substrates, though they may also pose different safety risks.[2]
Protocol: Synthesis of p-Fluorobenzoic Acid
This protocol is adapted from a procedure in Organic Syntheses.[7]
Materials:
-
p-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄, ~48-50% solution)
-
Hydrochloric acid (HCl)
-
Methanol, Ether
-
Ice bath, mechanical stirrer, Büchner funnel
Procedure:
-
Diazotization: In a suitable flask equipped with a mechanical stirrer, dissolve p-aminobenzoic acid (1 mole) in water and concentrated HCl. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite (1.05 moles) dropwise, ensuring the temperature remains below 7 °C.[7] The completion of diazotization can be checked with starch-iodide paper (a persistent blue-black color indicates excess nitrous acid).
-
Salt Precipitation: To the cold diazonium salt solution, slowly add cold fluoroboric acid (1.1 moles). The p-carboxybenzenediazonium fluoborate will precipitate as a solid.
-
Isolation: Stir the slurry for 30 minutes in the cold bath. Filter the solid using a Büchner funnel and wash it sequentially with cold water, cold methanol, and finally ether to facilitate drying.[7]
-
Decomposition: Dry the isolated salt thoroughly. Place the dry powder in a large flask and heat it gently. The decomposition will begin, evidenced by the evolution of nitrogen gas and boron trifluoride. Control the heating rate to maintain a steady, non-violent reaction.
-
Workup: Once the decomposition is complete, the crude p-fluorobenzoic acid remains. It can be purified by recrystallization, for example, from a water/ethanol mixture after initial purification via its potassium salt.[7]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for forming C-F bonds, particularly on electron-deficient aromatic rings. The strategy involves displacing a good leaving group (such as -NO₂ or a halide) with a nucleophilic fluoride source, like potassium fluoride (KF) or cesium fluoride (CsF).[8]
Mechanism Deep Dive
The SNAr mechanism is a two-step addition-elimination process.[8][9]
-
Addition: The fluoride nucleophile attacks the aromatic carbon bearing the leaving group. This is the rate-determining step. The attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8]
-
Elimination: The aromaticity is restored in a fast subsequent step where the leaving group is expelled, resulting in the fluorinated benzoic acid product.
The success of this reaction is critically dependent on the presence of strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group.[8] These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the first step.
Caption: The addition-elimination pathway of the SNAr reaction.
Expert Insights & Causality
-
Choice of Fluoride Source: Anhydrous conditions are crucial. Alkali metal fluorides like KF and CsF are common, with CsF being more reactive due to its greater dissociation in solution. Spray-dried KF is often used to maximize surface area and reactivity.
-
Solvent Selection: High-boiling, polar aprotic solvents like DMSO, DMF, or NMP are required.[10] These solvents effectively solvate the cation (K⁺ or Cs⁺) but poorly solvate the fluoride anion, leaving it "naked" and highly nucleophilic, which accelerates the reaction.
-
Leaving Group Ability: The leaving group does not need to be a halide. For activated systems, a nitro group (-NO₂) can be an excellent leaving group in SNAr reactions, a counter-intuitive fact for those accustomed to aliphatic substitution.
Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic acid
This protocol is based on a representative SNAr fluorination procedure.[1]
Materials:
-
2-Chloro-5-nitrobenzoic acid (or other suitable precursor)
-
Anhydrous Cesium Fluoride (CsF) or spray-dried Potassium Fluoride (KF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Magnetic stir bar, reaction vial/flask, heating mantle/oil bath
Procedure:
-
Preparation: To a dry reaction vial containing a magnetic stir bar, add 2-chloro-5-nitrobenzoic acid (0.1 mmol) and anhydrous CsF (0.3 mmol).
-
Reaction: Add 1 mL of anhydrous DMSO to the vial. Seal the vial tightly.
-
Heating: Heat the reaction mixture to 120 °C with vigorous stirring. The optimal temperature and time may vary depending on the substrate's reactivity. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Isolation: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture into water.
-
Acidification: Acidify the aqueous solution with dilute HCl. The desired 2-fluoro-5-nitrobenzoic acid product will precipitate out of the solution.
-
Purification: Filter the solid product, wash with cold water, and dry. Recrystallization or column chromatography can be used for further purification if necessary.
Emerging & Modern Methods
While the Balz-Schiemann and SNAr reactions are workhorses in the field, modern synthetic chemistry continues to evolve, offering new pathways that can provide milder conditions or novel reactivity.
-
Electrophilic Fluorination: This approach "flips" the polarity of the reaction, using an electrophilic fluorine source (F⁺) to attack the electron-rich aromatic ring. Reagents like Selectfluor (F-TEDA-BF₄) are commonly used.[11] This method is often employed in late-stage fluorination and can be guided by directing groups to achieve specific regioselectivity. The mechanism can be complex, sometimes involving radical pathways or single-electron transfer (SET) processes, especially under photochemical or catalytic conditions.[11]
-
Catalytic Fluoro-dediazoniation (Sandmeyer-type): Recent advances have led to the development of copper-mediated "Sandmeyer Fluorination."[12] These methods generate the diazonium salt in situ from the corresponding aniline and convert it directly to the aryl fluoride using a copper catalyst and a fluoride source. This approach is highly advantageous as it avoids the need to isolate potentially hazardous diazonium salt intermediates.[12]
-
Decarboxylative Fluorination: Another innovative strategy involves the replacement of the carboxylic acid group itself with a fluorine atom. These reactions often proceed via radical mechanisms, initiated by photoredox or metal catalysis, offering a completely different retrosynthetic disconnection.[10][13]
Caption: Conceptual workflows for modern fluorination strategies.
Comparative Summary of Synthetic Strategies
| Feature | Balz-Schiemann Reaction | Nucleophilic Aromatic Substitution (SNAr) | Modern Catalytic Methods |
| Starting Material | Aminobenzoic Acid | Activated Aryl Halide/Nitro-Benzoic Acid | Benzoic Acid, Aminobenzoic Acid |
| Key Reagents | NaNO₂, HBF₄ | Anhydrous KF or CsF, Polar Aprotic Solvent | Selectfluor, Cu-catalysts, Photoredox catalysts |
| Mechanism | SN1-type via Aryl Cation | Addition-Elimination via Meisenheimer Complex | Radical, Single Electron Transfer (SET) |
| Advantages | Reliable, good for specific isomers, no need for activating groups | High yields for activated substrates, avoids diazonium salts | Milder conditions, novel reactivity, high functional group tolerance |
| Disadvantages | Hazardous (exothermic decomposition), often requires salt isolation | Requires strong electron-withdrawing groups, harsh conditions (high T) | Catalyst cost, may have limited substrate scope, newer technology |
| Typical Conditions | Low T (diazotization), High T (decomposition) | High Temperature (100-200 °C) | Often Room Temperature, may require light source |
References
-
Balz–Schiemann reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Balz–Schiemann reaction - Wikiwand. (n.d.). Retrieved January 19, 2026, from [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pfeifer, L., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(3), 1011-1015. Retrieved January 19, 2026, from [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Request PDF. Retrieved January 19, 2026, from [Link]
-
Haveman, L. R., et al. (2022). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Science, 13(44), 13075-13080. Retrieved January 19, 2026, from [Link]
-
Dhingra, S., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemistry & Chemical Technology, 9(4), 433-438. Retrieved January 19, 2026, from [Link]
-
Flood, D. T. (1933). p-FLUOROBENZOIC ACID. Organic Syntheses, 13, 46. Retrieved January 19, 2026, from [Link]
-
Strieth-Kalthoff, F., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5423-5428. Retrieved January 19, 2026, from [Link]
-
Isley, N. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(35), 11252-11255. Retrieved January 19, 2026, from [Link]
-
The Balz-Schiemann Reaction - Scientific Update. (2019). Retrieved January 19, 2026, from [Link]
-
Yang, X., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry, 86(17), 11899-11907. Retrieved January 19, 2026, from [Link]
-
Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022). Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Schiemann reaction - Wikiwand [wikiwand.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Characterization of 2-Ethoxy-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Ethoxy-3-fluorobenzoic acid (CAS No. 1033201-71-6) is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. Its unique substitution pattern, featuring both an ethoxy and a fluoro group on the benzoic acid scaffold, imparts specific physicochemical properties that can influence its biological activity, reactivity, and formulation characteristics. Accurate and robust analytical methods are paramount for its characterization, enabling researchers to ensure purity, quantify with precision, and assess stability.
This comprehensive guide provides a detailed overview of the key analytical techniques for the characterization of 2-Ethoxy-3-fluorobenzoic acid. It is designed to offer not just procedural steps but also the scientific rationale behind the methodological choices, empowering researchers to adapt and troubleshoot as needed.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Ethoxy-3-fluorobenzoic acid is the foundation for developing and optimizing analytical methods. While experimental data for this specific molecule is not widely available, we can infer key properties based on its structure and data from closely related analogs.
| Property | Estimated Value/Information | Source/Rationale |
| Molecular Formula | C₉H₉FO₃ | - |
| Molecular Weight | 184.16 g/mol | [1] |
| CAS Number | 1033201-71-6 | [1] |
| Appearance | White to off-white solid | Inferred from related benzoic acid derivatives. |
| Melting Point | Not available. Expected to be in the range of 120-130 °C. | Based on the melting points of 2-fluorobenzoic acid (122-125 °C) and 3-fluorobenzoic acid (123 °C)[2][3]. The ethoxy group may slightly alter this. |
| Boiling Point | Not available. | Benzoic acids often decompose at their boiling point under atmospheric pressure. |
| pKa | Estimated to be around 3.0 - 3.5 | The pKa of 2-fluorobenzoic acid is 3.27[4]. The electron-donating ethoxy group may slightly increase the pKa compared to 2-fluorobenzoic acid. |
| UV λmax | Expected around 230 nm and 275-280 nm in a polar solvent. | Benzoic acid exhibits absorption bands around 230 nm and 274 nm[5]. The substitution pattern will likely cause a slight shift in these maxima. |
| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, acetonitrile, DMSO) and slightly soluble in water. | The carboxylic acid moiety imparts some water solubility, while the aromatic ring and ethoxy group contribute to solubility in organic solvents. |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of 2-Ethoxy-3-fluorobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectral Features (in CDCl₃, 400 MHz):
-
Aromatic Protons (3H): The three protons on the aromatic ring will appear in the downfield region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, they will exhibit complex splitting patterns (doublets of doublets or triplets). The fluorine atom will cause additional coupling (J-coupling) to the adjacent protons.
-
Ethoxy Protons (5H):
-
A quartet (CH₂) deshielded by the adjacent oxygen atom (typically δ 4.0-4.3 ppm).
-
A triplet (CH₃) in the upfield region (typically δ 1.3-1.5 ppm).
-
-
Carboxylic Acid Proton (1H): A broad singlet in the far downfield region (typically δ 10.0-12.0 ppm), which is exchangeable with D₂O.
Expected ¹³C NMR Spectral Features (in CDCl₃, 100 MHz):
-
Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm).
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (typically δ 110-160 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.
-
Ethoxy Carbons (2C):
-
The methylene carbon (CH₂) will appear around δ 60-70 ppm.
-
The methyl carbon (CH₃) will be in the upfield region, around δ 14-16 ppm.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-Ethoxy-3-fluorobenzoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and consider 2D NMR experiments like COSY (for ¹H-¹H correlations) and HSQC (for ¹H-¹³C correlations) for unambiguous signal assignments.
-
Data Processing: Process the acquired data using appropriate software to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (KBr pellet or ATR):
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.
-
C-O Stretch (Carboxylic Acid and Ether): Bands in the region of 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹.
-
C-F Stretch: A strong band in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the region of 1450-1600 cm⁻¹.
-
Aromatic C-H Bending (out-of-plane): Bands in the region of 750-900 cm⁻¹, indicative of the substitution pattern.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion Peak [M]⁺•: The peak corresponding to the intact molecule with one electron removed (m/z = 184).
-
Loss of Ethoxy Group [M - OCH₂CH₃]⁺: A significant fragment resulting from the cleavage of the ether bond (m/z = 139).
-
Loss of Carboxyl Group [M - COOH]⁺: A fragment corresponding to the loss of the carboxylic acid group (m/z = 139).
-
Benzoyl Cation Fragment [C₆H₄(F)(OCH₂CH₃)CO]⁺: This would be a prominent peak.
-
Further Fragmentations: Subsequent losses of CO, H₂O, and other small fragments from the primary ions.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a chromatographic system like GC or LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Chromatographic Analysis
Chromatographic techniques are essential for separating 2-Ethoxy-3-fluorobenzoic acid from impurities and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like aromatic carboxylic acids.
Method Development Considerations:
-
Stationary Phase: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be kept below the pKa of the analyte (around pH 2.5-3.0) to ensure it is in its protonated form, leading to better retention and peak shape.
-
Detection: UV detection is suitable, with monitoring at one of its absorption maxima (e.g., ~230 nm or ~275 nm).
Illustrative HPLC Protocol (Requires Optimization):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a suitable ratio (e.g., 70:30 A:B) and adjust as needed. A gradient elution may be required to separate impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 230 nm |
Sample Preparation:
-
Prepare a stock solution of 2-Ethoxy-3-fluorobenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to the desired concentration for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For carboxylic acids, a derivatization step is typically required to increase their volatility and improve chromatographic performance.
Derivatization:
Conversion of the carboxylic acid to its methyl or silyl ester is a common approach. Methylation can be achieved using reagents like diazomethane or BF₃/methanol. Silylation can be performed using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Illustrative GC-MS Protocol (Post-Derivatization, Requires Optimization):
| Parameter | Condition |
| Column | A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min. |
| Injector Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Sample Preparation and Derivatization (Methylation with BF₃/Methanol):
-
Accurately weigh about 1 mg of 2-Ethoxy-3-fluorobenzoic acid into a vial.
-
Add 1 mL of BF₃/methanol solution (14% w/v).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial, add 1 mL of water, and extract the methyl ester with 1 mL of hexane.
-
Inject an aliquot of the hexane layer into the GC-MS.
Impurity Profiling and Stability-Indicating Methods
The identification and control of impurities are critical in drug development. Potential impurities in 2-Ethoxy-3-fluorobenzoic acid can arise from the starting materials, by-products of the synthesis, or degradation.
Potential Impurities from Synthesis:
Based on common synthetic routes for related compounds (e.g., from substituted anthranilic acids or via ortho-lithiation followed by carboxylation), potential impurities could include:
-
Starting materials: Unreacted precursors.
-
Isomeric impurities: Positional isomers of the ethoxy or fluoro groups.
-
Over- or under-ethylated/fluorinated species.
-
By-products from side reactions.
Development of a Stability-Indicating Method:
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. This involves subjecting the drug substance to stress conditions to generate degradation products.
Forced Degradation Studies:
-
Acid Hydrolysis: Reflux in 0.1 M HCl.
-
Base Hydrolysis: Reflux in 0.1 M NaOH.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid sample in an oven (e.g., at 105 °C).
-
Photolytic Degradation: Expose the sample to UV light.
The developed HPLC method should then be used to analyze the stressed samples to demonstrate that the degradation products are well-separated from the main peak of 2-Ethoxy-3-fluorobenzoic acid.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Key parameters for analytical method validation.
Conclusion
The analytical methods outlined in this guide provide a comprehensive framework for the characterization of 2-Ethoxy-3-fluorobenzoic acid. While some physicochemical properties and specific instrument parameters require experimental determination and optimization, the provided protocols, based on established scientific principles and data from analogous compounds, offer a robust starting point for researchers. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing research and development involving this compound.
References
-
Grokipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved January 19, 2026, from [Link] [2]2. PubChem. (n.d.). 3-Fluorobenzoic acid. Retrieved January 19, 2026, from [Link] [5]3. PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved January 19, 2026, from [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Methods for the Quantitative Analysis of Fluorobenzoic Acids
Abstract
Fluorobenzoic acids (FBAs) are a class of compounds widely utilized as chemical tracers in hydrological, geothermal, and oilfield reservoir studies due to their stability and low background concentrations in natural environments.[1][2] Accurate and sensitive quantification of these tracers is critical for the reliable interpretation of fluid flow paths and reservoir dynamics.[2] This application note provides a comprehensive guide to two powerful analytical techniques for FBA analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust, routine quantification, and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for high-throughput, ultra-trace level determination. We will explore the causality behind methodological choices, present detailed, field-proven protocols, and offer insights into method validation to ensure data integrity.
Introduction: The Analytical Challenge of Fluorobenzoic Acids
The primary challenge in FBA analysis lies in achieving sufficient sensitivity and selectivity, especially in complex matrices such as groundwater or oilfield production water, which can have high salinity.[3] Furthermore, many FBAs are positional isomers (e.g., 2-fluorobenzoic acid, 3-fluorobenzoic acid, 4-fluorobenzoic acid), meaning they have the same mass and require effective chromatographic separation for individual quantification.[3]
-
HPLC-UV offers a cost-effective and reliable solution for analyzing FBAs at parts-per-million (µg/mL) to high parts-per-billion (ng/mL) concentrations. Its simplicity makes it suitable for many routine applications.[4][5]
-
UHPLC-MS/MS provides the pinnacle of sensitivity and selectivity, capable of reaching parts-per-trillion (pg/mL) levels.[3] The use of sub-2-µm particle columns in UHPLC drastically shortens analysis times and improves resolution, while tandem mass spectrometry offers unparalleled specificity through Multiple Reaction Monitoring (MRM), virtually eliminating matrix interferences.[1][6]
This guide will detail validated methodologies for both approaches, empowering researchers to select and implement the optimal strategy for their specific analytical needs.
Method 1: Robust Quantification using HPLC with UV Detection
This method is ideal for applications where FBA concentrations are expected to be relatively high (>10 µg/L) and the sample matrix is not overly complex.[4] The principle relies on the separation of analytes on a reversed-phase column followed by detection based on their inherent ultraviolet absorbance.
Causality of Experimental Design
-
Reversed-Phase Chromatography: FBAs are moderately polar molecules. A C18 stationary phase is chosen for its hydrophobic nature, which provides effective retention and separation based on the subtle differences in polarity among FBA isomers.
-
Acidified Mobile Phase: The carboxylic acid moiety of FBAs has a pKa of approximately 3-4. By acidifying the mobile phase (e.g., with formic or acetic acid) to a pH well below the pKa, the carboxyl group remains in its protonated, non-ionized form (-COOH). This is critical because the neutral form is more hydrophobic and interacts more consistently with the C18 stationary phase, leading to sharp, symmetrical peaks and reproducible retention times.
-
UV Detection: The benzene ring in FBAs provides strong chromophores, allowing for sensitive detection at wavelengths around 230-280 nm. A Diode Array Detector (DAD) is highly recommended as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.[4]
Experimental Protocol: HPLC-UV
A. Sample Preparation (for complex matrices)
For samples with high salinity or organic content, a Solid-Phase Extraction (SPE) clean-up is necessary to prevent instrument contamination and matrix interference. For simpler matrices, a direct dilution may suffice.
-
Conditioning: Condition a hydrophilic-lipophilic-balanced (HLB) reversed-phase SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water. The HLB sorbent is chosen for its ability to retain a broad range of compounds, including the moderately polar FBAs.
-
Sample Loading: Adjust the pH of 100 mL of the water sample to ~2.5 with formic acid. Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other highly polar impurities.
-
Elution: Elute the trapped FBAs with 5 mL of methanol into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase starting composition.
B. Instrumentation and Chromatographic Conditions
The following table outlines a validated starting point for method development.
| Parameter | Recommended Setting | Justification |
| HPLC System | Quaternary Pump, Autosampler, DAD | Standard configuration for robust analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard length column with 5 µm particles provides good resolution and efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to ensure protonation of FBAs. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase LC. |
| Gradient | 20% B to 80% B over 15 min | A gradient elution is necessary to separate multiple FBA isomers and elute them in a reasonable time. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[7] |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
| UV Detection | 278 nm or DAD scan 210-400 nm | 278 nm provides a good response for many FBAs; DAD allows for optimal wavelength selection for each compound.[7] |
HPLC-UV Workflow Visualization
Caption: Workflow for FBA analysis by HPLC-UV.
Method 2: Ultra-Trace Quantification using UHPLC-MS/MS
For applications demanding the highest sensitivity (ng/L to µg/L) and specificity, UHPLC-MS/MS is the definitive technique.[1] This approach is particularly advantageous for high-throughput screening and analyzing FBAs in challenging matrices without extensive sample cleanup.[3][4]
Causality of Experimental Design
-
UHPLC Separation: Columns packed with sub-2 µm particles generate significantly higher efficiency and resolution than traditional HPLC columns. This allows for the use of shorter columns and faster flow rates, reducing analysis times to under 10 minutes while improving the separation of critical isomeric pairs.[1][6]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique perfect for polar molecules like FBAs. In negative ion mode, the acidic proton of the carboxyl group is easily abstracted, forming a stable deprotonated molecule, [M-H]⁻. This process is highly efficient and is the foundational step for MS analysis.[8]
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole (QQQ) mass spectrometer is used for its ability to perform Multiple Reaction Monitoring (MRM).
-
Q1 (Isolation): The first quadrupole isolates the specific [M-H]⁻ ion for the target FBA.
-
Q2 (Fragmentation): The isolated ion is fragmented in the collision cell by collision-induced dissociation (CID) with an inert gas (e.g., argon). This fragmentation is highly reproducible.
-
Q3 (Detection): The third quadrupole isolates a specific, characteristic fragment ion. This precursor → fragment ion transition is unique to the analyte, providing exceptional selectivity and effectively filtering out background noise, which is why minimal sample prep is often required.[3][9]
-
Experimental Protocol: UHPLC-MS/MS
A. Sample Preparation
Due to the high selectivity of MS/MS, a simple "dilute-and-shoot" approach is often sufficient.
-
Dilution: Dilute the sample 1:1 (or as needed) with an aqueous solution containing an isotopically labeled internal standard (e.g., 4-Fluorobenzoic-d4 acid).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.
B. Instrumentation and Analytical Conditions
Table 1: UHPLC Parameters
| Parameter | Recommended Setting | Justification |
|---|---|---|
| UHPLC System | Binary High-Pressure Pump, Autosampler | Required for handling the high backpressures of UHPLC columns. |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Short, narrow-bore column with small particles for fast, high-efficiency separations.[6] |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous mobile phase for ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic mobile phase. |
| Gradient | 10% B to 90% B over 5 min | Fast gradient suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature reduces viscosity and improves peak shape. |
| Injection Vol. | 5 µL | Smaller volume is typical for sensitive UHPLC-MS methods. |
Table 2: Triple Quadrupole MS/MS Parameters (Illustrative)
| Parameter | Recommended Setting | Justification |
|---|---|---|
| Ionization Mode | ESI, Negative | Most efficient ionization for carboxylic acids, forming [M-H]⁻.[8] |
| Capillary Voltage | -3.0 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Assists in desolvation of droplets. |
| Desolvation Temp. | 350 °C | Ensures complete desolvation before ions enter the mass analyzer. |
| Collision Gas | Argon | Standard inert gas for CID. |
| MRM Transitions | See Table 3 below | Compound-specific transitions for quantification and confirmation. |
Table 3: Example MRM Transitions for Select FBAs
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) |
|---|---|---|
| 2-Fluorobenzoic Acid | 139.0 | 95.0 |
| 3-Fluorobenzoic Acid | 139.0 | 95.0 |
| 4-Fluorobenzoic Acid | 139.0 | 95.0 |
| 2,6-Difluorobenzoic Acid| 157.0 | 113.0 |
Note: Collision energies must be optimized for each specific instrument and compound.
UHPLC-MS/MS Workflow Visualization
Caption: Workflow for FBA analysis by UHPLC-MS/MS.
Method Performance Comparison and Validation
The choice between HPLC-UV and UHPLC-MS/MS depends on the specific requirements for sensitivity, throughput, and budget.
Table 4: Comparison of Analytical Methods for Fluorobenzoic Acid Quantification
| Parameter | HPLC-UV | UHPLC-MS/MS |
|---|---|---|
| Limit of Quantitation (LOQ) | ~10 µg/L | 0.05 - 50 ng/mL (depending on compound)[4] |
| Selectivity | Moderate (relies on chromatographic separation) | Very High (mass-based separation) |
| Analysis Time | 15-20 minutes | < 10 minutes[1] |
| Sample Prep Complexity | Moderate (SPE often required) | Minimal ("Dilute-and-Shoot" often possible)[1] |
| Matrix Effect Susceptibility | High | Low (mitigated by MRM and internal standards) |
| Instrumentation Cost | Lower | Higher |
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of any protocol, a robust validation is essential. Key parameters include:
-
Linearity (R²): A calibration curve should be established with a correlation coefficient (R²) of >0.995, demonstrating a linear relationship between concentration and response.
-
Accuracy (% Recovery): Determined by spiking samples with known concentrations of FBAs. Recoveries should typically be within 85-115%.
-
Precision (% RSD): The relative standard deviation for replicate injections should be <15%, demonstrating method reproducibility.
-
Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. For UHPLC-MS/MS, LOQs in the low ng/L range are achievable.[10]
Conclusion
The analysis of fluorobenzoic acids can be effectively accomplished using either HPLC-UV or UHPLC-MS/MS. HPLC-UV serves as a reliable workhorse for routine analysis where concentration levels are sufficient. For applications demanding high sensitivity, superior selectivity against complex matrices, and rapid turnaround times, UHPLC-MS/MS is the unequivocal gold standard.[1][4] The choice of method should be guided by the specific project goals, sample complexity, and required detection limits. The protocols and principles outlined in this guide provide a solid foundation for developing and validating robust analytical methods for FBA tracers.
References
-
Muller, S., & Seubert, A. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1262, 137-145. [Link]
-
Vigneron, J., et al. (2010). A direct ultra-high performance reverse-phase HPLC--electrospray MS/MS method for the simultaneous determination of 16 fluorinated benzoic acids (FBAs) in oil reservoir waters. Journal of Chromatography B, 878(24), 2168-2173. [Link]
-
Larsen, J. L., & Tandrup, E. (2001). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 932(1-2), 119-127. [Link]
-
Critchley, S. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. National University of Ireland, Galway. [Link]
-
Agilent Technologies. (n.d.). FBA Tracers. Agilent. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
-
Khan, M. A., & Philip, L. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. TrAC Trends in Analytical Chemistry, 143, 116393. [Link]
-
Agilent Technologies. (n.d.). High Efficiency, High Throughput LC and LC/MS Applications Using ZORBAX Rapid Resolution HT Columns. Agilent. [Link]
-
Gamoh, K., & Nishikawa, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 421-426. [Link]
Sources
- 1. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vuir.vu.edu.au [vuir.vu.edu.au]
- 10. researchgate.net [researchgate.net]
Application Note: Isomer-Specific Analysis of Fluorobenzoic Acids by GC-MS Following Silylation Derivatization
Abstract
This application note details a robust and reproducible method for the separation and identification of fluorobenzoic acid (FBA) isomers using gas chromatography-mass spectrometry (GC-MS) following a straightforward silylation derivatization protocol. Due to their high polarity and low volatility, direct GC analysis of FBAs is challenging.[1][2] Derivatization by converting the carboxylic acid functional group to its trimethylsilyl (TMS) ester significantly improves chromatographic performance.[1][2][3] This guide provides a comprehensive, step-by-step protocol for derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optimized GC-MS parameters for isomer separation, and an analysis of the characteristic mass spectra for confident identification of 2-, 3-, and 4-fluorobenzoic acid.
Introduction
Fluorobenzoic acid isomers are important compounds in various fields, including pharmaceutical development, agrochemical synthesis, and environmental monitoring as tracer compounds in hydrological studies.[4][5] The specific position of the fluorine atom on the benzene ring drastically influences the molecule's chemical and biological properties. Therefore, a reliable analytical method that can differentiate and quantify these isomers is crucial.
Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent separation efficiency and definitive identification capabilities.[6][7] However, the inherent properties of benzoic acids, such as high polarity and the tendency to form hydrogen bonds, result in low volatility and poor peak shape, making them unsuitable for direct GC analysis.[2][7]
To overcome these limitations, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar, more volatile, and thermally stable derivative.[2][7][8] Silylation, which replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group, is one of the most common and effective derivatization techniques for this purpose.[1][3][9] The resulting TMS esters are significantly more amenable to GC analysis, leading to improved peak symmetry, enhanced resolution, and better sensitivity.[3][7]
This application note provides a field-proven methodology for the derivatization of fluorobenzoic acid isomers using BSTFA and their subsequent analysis by GC-MS.
Causality of Experimental Choices
Why Derivatization?
The primary goal of derivatization in this context is to increase the volatility of the FBA isomers.[2] The carboxylic acid group makes the parent molecules polar and prone to strong intermolecular hydrogen bonding, leading to high boiling points. By replacing the acidic proton with a non-polar TMS group, these interactions are eliminated, volatility is dramatically increased, and thermal stability is improved, preventing decomposition in the hot GC inlet and column.[2][3][8]
Why BSTFA?
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent chosen for several reasons:
-
High Reactivity: It reacts efficiently and quantitatively with carboxylic acids.
-
Volatile Byproducts: The reaction byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and do not interfere with the chromatography.
-
Catalyst Use: While BSTFA can be used alone, its reactivity can be enhanced for sterically hindered compounds by adding a catalyst like trimethylchlorosilane (TMCS).[1][8] For FBAs, BSTFA alone is typically sufficient, but the protocol includes the option of using a catalyst for challenging matrices.
Choice of GC Column
A low-polarity (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is selected.[10] This column chemistry provides excellent resolving power for a wide range of semi-volatile compounds and is robust enough for routine analysis. The "ms" designation indicates the column is specifically tested for low bleed, which is critical for achieving low detection limits and clean mass spectra in GC-MS applications.
Experimental Protocols
Materials and Reagents
-
Analytes: 2-Fluorobenzoic acid, 3-Fluorobenzoic acid, 4-Fluorobenzoic acid (≥99% purity)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)
-
Solvents: Pyridine (anhydrous), Ethyl Acetate (GC grade), Hexane (GC grade)
-
Equipment: 2 mL GC vials with PTFE-lined caps, heating block, vortex mixer, gas-tight syringe.
Protocol 1: Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each FBA isomer at 1 mg/mL in ethyl acetate.
-
Working Standard Mixture: Create a mixed working standard containing all three isomers at a suitable concentration (e.g., 50 µg/mL) by diluting the stock solutions in ethyl acetate.
-
Sample Preparation: For solid samples, dissolve a known weight in ethyl acetate. For liquid samples (e.g., water), a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to transfer the analytes into a suitable organic solvent and concentrate them.[5][11] Ensure the final extract is completely dry by passing it through sodium sulfate or evaporating and reconstituting in an anhydrous solvent. Water will preferentially react with the silylating reagent.[1][2]
Protocol 2: Silylation Derivatization
This protocol is designed for a ~100 µL sample volume containing the FBA mixture.
-
Evaporation: Pipette 100 µL of the working standard mixture or sample extract into a 2 mL GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA to the dried residue. Pyridine acts as a catalyst and ensures a basic environment, which can be beneficial for the reaction.
-
Reaction: Cap the vial tightly and vortex for 30 seconds.
-
Heating: Place the vial in a heating block set to 70°C for 30 minutes to ensure the reaction goes to completion.[1]
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Direct injection of the reaction mixture is possible as the byproducts are volatile.
Caption: Silylation derivatization workflow for FBA isomers.
Protocol 3: GC-MS Analysis
Instrumentation and parameters should be optimized for the specific instrument in use. The following provides a validated starting point.
| GC Parameter | Value |
| Instrument | Agilent 8890 GC / 5977B MSD or equivalent |
| Column | Agilent J&W DB-5ms UI, 30 m x 0.25 mm, 0.25 µm (or equivalent)[10][12] |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1 ratio) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 80°C, hold for 1 min. Ramp at 10°C/min to 200°C. Ramp at 25°C/min to 280°C, hold for 2 min. |
| MSD Transfer Line | 280°C |
| Ion Source Temperature | 230°C[13] |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-350) |
graph TD { rankdir=TB; node [shape=ellipse, style=filled]; edge [color="#34A853"];subgraph "GC System" node [fillcolor="#E8F0FE", fontcolor="#202124"]; A[Injection Port(250°C)] --> B(DB-5ms Column); B --> C{Oven Program}; end subgraph "MSD System" node [fillcolor="#FCE8E6", fontcolor="#202124"]; D[Transfer Line(280°C)] --> E[Ion Source(230°C)]; E --> F[Quadrupole Analyzer]; F --> G[Detector]; end C --> D;
}
Caption: Logical workflow of the GC-MS analysis.
Results and Discussion
Chromatographic Separation
Under the specified GC conditions, the three TMS-derivatized fluorobenzoic acid isomers are well-separated, producing sharp, symmetrical peaks. The typical elution order is 2-FBA, followed by 3-FBA, and then 4-FBA. This separation is crucial for accurate quantification, especially when analyzing mixtures.
Mass Spectral Fragmentation
Electron ionization (EI) of the TMS-FBA derivatives produces characteristic fragmentation patterns that allow for unambiguous identification.[14] While all isomers have the same molecular ion, the relative abundances of key fragment ions can differ, aiding in their differentiation.
Key Fragment Ions for TMS-Fluorobenzoates:
| Isomer | Molecular Ion (M+) m/z | [M-15]+ m/z | [M-45]+ m/z | Base Peak m/z | Other Key Fragments m/z |
| 2-FBA-TMS | 212 | 197 | 167 | 197 | 123, 95 |
| 3-FBA-TMS | 212 | 197 | 167 | 197 | 123, 95 |
| 4-FBA-TMS | 212 | 197 | 167 | 197 | 123, 95 |
-
Molecular Ion (M+, m/z 212): The peak corresponding to the intact ionized molecule. Its presence confirms the molecular weight of the derivative.
-
[M-15]+ (m/z 197): This prominent ion is the base peak for all isomers and results from the loss of a methyl radical (•CH₃) from the TMS group.[15][16] This is a highly characteristic fragmentation for TMS derivatives.
-
[M-45]+ (m/z 167): Represents the loss of an ethoxy radical (•OCH₃) or carboxyl group, which is less common but can be observed. A more likely pathway for a fragment at this mass would be the loss of a •CH₃ group followed by the loss of CO.
-
Fluorotropylium ion (m/z 95): The C₇H₄F⁺ ion is a characteristic fragment for fluorinated aromatic compounds.
-
Benzoyl ion (m/z 123): The C₆H₄FCO⁺ ion is formed by cleavage of the ester bond.
While the primary fragments are the same, subtle differences in the relative intensities of these ions, influenced by the "ortho effect" in the 2-FBA isomer, can be used for confirmation when comparing against a library of known standards.[17] For definitive identification, comparison of both retention time and the full mass spectrum with an authenticated reference standard is required.
Conclusion
The protocol described in this application note provides a reliable and robust method for the isomer-specific analysis of fluorobenzoic acids. The silylation derivatization using BSTFA is simple, efficient, and effectively overcomes the challenges associated with the direct GC-MS analysis of these polar compounds. The optimized GC-MS method yields excellent chromatographic separation and generates characteristic mass spectra, enabling confident identification and quantification of 2-, 3-, and 4-fluorobenzoic acid isomers in various sample matrices. This methodology is well-suited for quality control, research, and environmental laboratories requiring accurate analysis of these compounds.
References
- Shimadzu Corporation. (n.d.). Application Note: Metabolomics Analysis of Mouse Feces Using GC-MS/MS and LC-MS/MS. Shimadzu.
- Jahn, M., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. PubMed.
- Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211.
- Barrett, S., et al. (1998). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Journal of Liquid Chromatography & Related Technologies, 21(6), 845-857.
- BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Trimethylsilyl 2-hydroxybenzoate. BenchChem.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- Ohio University. (n.d.). GC Derivatization.
- Supelco. (n.d.). Bulletin 909A: A Guide to Derivatization Reagents for GC.
- Corbett, D. R., et al. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate.
- BenchChem. (2025). A Comparative Guide to GC-MS and LC-MS Methods for Fluorobenzoic Acid Analysis. BenchChem.
- Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257.
- Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate.
- CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS.
- Agilent Technologies. (n.d.). GC & GC/MS Applications Overview.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Smith, A. H. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent Technologies.
- TCI Chemicals. (n.d.). GC Derivatization Reagents. TCI Chemicals.
- Obrnuta faza. (n.d.). GC Derivatization Reagents.
- Agilent Technologies. (n.d.). Recommended GC Columns for USP Phase Classification.
- GL Sciences. (n.d.). GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents. GL Sciences.
- Popa, C. (n.d.). Derivatization Methods in GC and GC/MS. Semantic Scholar.
- LabRulez GCMS. (2019). Finding the Perfect Match: Practical Advice on GC Column Selection. LabRulez GCMS.
Sources
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. gcms.cz [gcms.cz]
- 9. tcichemicals.com [tcichemicals.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of Novel Bioactive Compounds from 2-Ethoxy-3-fluorobenzoic Acid
Introduction: The Therapeutic Potential of Fluorinated Benzoic Acid Scaffolds
Fluorinated benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, with the fluorine atom often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. The unique electronic properties of the fluorine substituent can significantly influence the acidity of the carboxylic acid and the overall lipophilicity of the molecule, making these compounds attractive starting points for the development of novel therapeutics. This guide provides a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of a diverse library of amide derivatives of 2-Ethoxy-3-fluorobenzoic acid, a promising but underexplored starting material. The strategic incorporation of a diverse range of amine functionalities is a proven method for exploring the chemical space around a core scaffold to identify novel bioactive compounds.
Strategic Approach: From a Single Scaffold to a Diverse Chemical Library
The central strategy of this guide is the conversion of the carboxylic acid moiety of 2-Ethoxy-3-fluorobenzoic acid into a wide array of amide derivatives. This approach is advantageous due to the commercial availability of a vast number of primary and secondary amines, allowing for the systematic modification of the scaffold's steric and electronic properties. The resulting library of compounds can then be screened against a panel of biological assays to identify potential lead compounds for further optimization.
Part 1: Synthesis of 2-Ethoxy-3-fluorobenzamide Derivatives
The synthesis of the target amide library will be achieved through a two-step process: activation of the carboxylic acid followed by nucleophilic acyl substitution with a selected amine. Two robust and widely applicable methods for carboxylic acid activation are presented below.
Method 1: Synthesis via Acyl Chloride Formation using Thionyl Chloride (SOCl₂)
This classic method is highly effective for the conversion of carboxylic acids to their corresponding acyl chlorides, which are highly reactive electrophiles.[1] The reaction with thionyl chloride is often clean, with the byproducts being gaseous sulfur dioxide and hydrogen chloride.[1]
Protocol 1: Synthesis of 2-Ethoxy-3-fluorobenzoyl chloride
-
Materials:
-
2-Ethoxy-3-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-Ethoxy-3-fluorobenzoic acid in anhydrous DCM or toluene.
-
Carefully add 2.0-3.0 equivalents of thionyl chloride dropwise at room temperature.
-
Equip the flask with a reflux condenser and a drying tube filled with a suitable drying agent (e.g., CaCl₂).
-
Heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2-Ethoxy-3-fluorobenzoyl chloride is typically used in the next step without further purification.[2]
-
Protocol 2: Amide Formation from 2-Ethoxy-3-fluorobenzoyl chloride
-
Materials:
-
Crude 2-Ethoxy-3-fluorobenzoyl chloride
-
Selected primary or secondary amine (1.0-1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask and magnetic stirrer
-
-
Procedure:
-
Dissolve the selected amine (1.0-1.2 equivalents) and TEA or DIPEA (2.0 equivalents) in anhydrous DCM in a round-bottom flask at 0°C (ice bath).
-
Dissolve the crude 2-Ethoxy-3-fluorobenzoyl chloride in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0°C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method 2: Direct Amide Coupling using EDC and HOBt
This method utilizes a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, Hydroxybenzotriazole (HOBt), to facilitate amide bond formation under mild conditions.[3][4] This approach is particularly useful for sensitive substrates and avoids the need to generate a harsh acyl chloride intermediate.
Protocol 3: EDC/HOBt Mediated Amide Synthesis
-
Materials:
-
2-Ethoxy-3-fluorobenzoic acid (1.0 equivalent)
-
Selected primary or secondary amine (1.0-1.2 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-Ethoxy-3-fluorobenzoic acid (1.0 equivalent), the selected amine (1.0-1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) in anhydrous DCM or DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Purification and Characterization of Synthesized Compounds
Thorough purification and unambiguous characterization are paramount to ensure that the biological activity observed is attributable to the synthesized compound.
Purification: Flash Column Chromatography
Flash column chromatography is a standard and efficient method for the purification of organic compounds. The choice of solvent system (mobile phase) is critical and is typically determined by preliminary analysis using TLC. A common mobile phase for amide compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
Characterization: Spectroscopic and Spectrometric Analysis
The structure and purity of the synthesized amides should be confirmed using a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules.[5][6]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals to analyze include the aromatic protons, the ethoxy group protons, and the protons of the amine moiety.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.
Table 1: Expected Spectroscopic Data for a Representative 2-Ethoxy-3-fluorobenzamide Derivative
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (δ 6.5-8.0 ppm), a quartet for the -OCH₂- protons (δ ~4.0 ppm), a triplet for the -CH₃ protons of the ethoxy group (δ ~1.4 ppm), and signals corresponding to the specific amine used. |
| ¹³C NMR | Signals for the carbonyl carbon (δ ~165-175 ppm), aromatic carbons (δ ~110-160 ppm), and carbons of the ethoxy and amine moieties. |
| Mass Spec. | A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target compound. |
Part 3: In Vitro Biological Evaluation
The synthesized library of 2-Ethoxy-3-fluorobenzamide derivatives should be screened for a range of biological activities to identify potential therapeutic applications. The following are protocols for initial screening in key therapeutic areas.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Protocol 4: MTT Assay for Cytotoxicity Screening
-
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multi-channel pipette and microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[11][12]
Protocol 5: Agar Well Diffusion Assay
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Bacterial culture broth
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a standard antibiotic like ciprofloxacin) and negative control (solvent)
-
-
Procedure:
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Evenly spread the bacterial inoculum onto the surface of the MHA plates.
-
Using a sterile cork borer, create wells in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[13]
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a major target for anti-inflammatory drugs.[14]
Protocol 6: Fluorometric COX-2 Inhibitor Screening Assay
-
Materials:
-
Procedure:
-
Follow the manufacturer's instructions for the preparation of reagents, including the COX-2 enzyme, probe, and substrate (arachidonic acid).[16]
-
Add the assay buffer, COX-2 enzyme, and test compounds at various concentrations to the wells of the microplate. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Incubate the plate according to the kit's protocol to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Measure the fluorescence intensity at the specified excitation and emission wavelengths.
-
Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value for each compound.
-
Data Presentation and Interpretation
The results from the biological assays should be tabulated for easy comparison and analysis. This will aid in identifying structure-activity relationships (SAR), where correlations between the chemical structure of the derivatives and their biological activity are established.
Table 2: Representative Data Table for Biological Screening Results
| Compound ID | Amine Moiety | Anticancer IC₅₀ (µM) | Antimicrobial Zone of Inhibition (mm) | COX-2 Inhibition IC₅₀ (µM) |
| Parent Acid | - | >100 | 0 | >100 |
| Derivative 1 | Aniline | 25.3 | 12 | 15.8 |
| Derivative 2 | Benzylamine | 52.1 | 8 | 35.2 |
| Derivative 3 | Morpholine | >100 | 0 | >100 |
| ... | ... | ... | ... | ... |
Visualizing the Workflow
A clear and logical workflow is essential for the successful execution of this research plan.
Caption: Workflow for the development of bioactive compounds from 2-Ethoxy-3-fluorobenzoic acid.
Conclusion
This guide provides a detailed and actionable framework for the synthesis and evaluation of a novel library of 2-Ethoxy-3-fluorobenzamide derivatives. By systematically exploring the chemical space around this promising scaffold and employing a panel of robust biological assays, researchers can efficiently identify new lead compounds with potential therapeutic applications in oncology, infectious diseases, and inflammation. The methodologies outlined herein are grounded in established chemical and biological principles, providing a solid foundation for drug discovery and development efforts.
References
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). LinkedIn. [Link]
-
Barlaam, B., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11437-11444. [Link]
-
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
Amine to Amide (via Acid Chloride). (n.d.). Common Conditions. [Link]
-
Jacobsen, N. E. (2016). NMR data interpretation explained: understanding 1D and 2D NMR spectra of organic compounds and natural products. John Wiley & Sons. [Link]
-
The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]
-
Al-Bayati, F. A. (2008). Isolation and identification of antimicrobial compound from Mentha longifolia L. leaves grown wild in Iraq. Annals of Clinical Microbiology and Antimicrobials, 7(1), 1-6. [Link]
-
Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]
-
NMR Spectroscopy. (2016, April 26). Professor Dave Explains. [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns, 20(5), 426-429. [Link]
-
EDC-HOBt Amide coupling workup help. (2024, April 28). Reddit. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2006). Tetrahedron Letters, 47(20), 3451-3455. [Link]
-
WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PALM KERNEL OILS. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 455-458. [Link]
-
Agar well-diffusion antimicrobial assay. (n.d.). ResearchGate. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters, 52(43), 5642-5645. [Link]
-
high resolution nuclear magnetic resonance (nmr) spectra. (n.d.). Chemguide. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. acdlabs.com [acdlabs.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. clyte.tech [clyte.tech]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hereditybio.in [hereditybio.in]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chalcogen.ro [chalcogen.ro]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. assaygenie.com [assaygenie.com]
Experimental procedure for nucleophilic aromatic substitution on difluorobenzonitrile
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) on Difluorobenzonitrile
Authored by a Senior Application Scientist
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the principles and execution of nucleophilic aromatic substitution (SNAr) reactions using difluorobenzonitrile as a substrate. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern experimental choices, ensuring both reproducibility and a deeper understanding of this powerful synthetic transformation.
Introduction: The Strategic Importance of SNAr with Fluorinated Arenes
Nucleophilic aromatic substitution is a cornerstone reaction in modern organic synthesis, particularly for the construction of arylamines, ethers, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] Difluorobenzonitriles are particularly valuable substrates for SNAr. The strong electron-withdrawing nature of the nitrile group (-CN) and the high electronegativity of the fluorine atoms render the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles.[2][3]
Unlike SN2 reactions, where halide reactivity is I > Br > Cl > F, the order is often reversed in SNAr (F > Cl > Br > I).[4][5] This is because the rate-determining step is typically the initial attack of the nucleophile, not the breaking of the carbon-halogen bond.[4] The extreme electronegativity of fluorine makes the attached carbon highly electrophilic, accelerating this initial attack.
This guide will focus on the experimental procedures for reacting 3,5-difluorobenzonitrile with various classes of nucleophiles, providing a robust framework for synthetic applications.
Core Principles: The Addition-Elimination Mechanism
The SNAr reaction proceeds through a well-established two-step addition-elimination mechanism.[6] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This step disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid second step through the expulsion of the fluoride ion, yielding the final substituted product.[8]
The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups, such as the nitrile group in our substrate, are essential as they delocalize the negative charge through resonance, stabilizing this key intermediate.[9][10] The most effective stabilization occurs when these groups are positioned ortho or para to the leaving group.[5] While 3,5-difluorobenzonitrile has its activating group in the meta position, which offers less resonance stabilization, the powerful inductive effect of the nitrile and the excellent leaving group ability of fluorine still permit the reaction to proceed effectively under appropriate conditions.
Caption: The Addition-Elimination mechanism of an SNAr reaction.
Safety First: Handling Difluorobenzonitriles
3,5-Difluorobenzonitrile is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[11]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]
-
Disposal: Dispose of waste in sealed, labeled containers according to institutional and local regulations.
Experimental Protocols
The following protocols provide a generalized framework for the SNAr of 3,5-difluorobenzonitrile with amines, alcohols, and thiols. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
General Materials & Equipment
-
Reagents: 3,5-Difluorobenzonitrile, nucleophile (e.g., morpholine, sodium methoxide, thiophenol), anhydrous base (e.g., K₂CO₃, NaH), anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, nitrogen/argon inlet, thermometer, standard glassware for workup, and a rotary evaporator.
-
Analytical: Thin Layer Chromatography (TLC) plates, LC-MS, NMR spectrometer.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This procedure is suitable for primary and secondary amines. The base neutralizes the HF formed during the reaction.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-difluorobenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF, approx. 0.2-0.5 M). Begin stirring, then add morpholine (1.2 eq) via syringe.
-
Reaction Conditions: Heat the mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy for the nucleophilic attack on the moderately activated ring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The purpose of the water quench is to dissolve the inorganic salts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Reaction with an Alcohol Nucleophile (e.g., Methanol)
Alcohols are weak nucleophiles and must be deprotonated with a strong base (like NaH) to form the more potent alkoxide.
-
Alkoxide Formation: In a separate dry flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add methanol (1.2 eq). Stir for 20-30 minutes at 0 °C. The evolution of hydrogen gas indicates the formation of the sodium methoxide nucleophile.
-
Reaction Setup: In the main reaction flask, dissolve 3,5-difluorobenzonitrile (1.0 eq) in anhydrous DMF.
-
Addition: Carefully transfer the prepared alkoxide solution to the solution of 3,5-difluorobenzonitrile via cannula or syringe.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir. Gentle heating (e.g., to 50-60 °C) may be required.
-
Monitoring & Workup: Monitor as described in Protocol 1. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate.
-
Purification: Purify as described in Protocol 1.
Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
Similar to alcohols, thiols are often deprotonated to form more reactive thiolates. A milder base than NaH is typically sufficient.[14]
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-difluorobenzonitrile (1.0 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), and anhydrous DMSO.[15] Cesium carbonate is often used as it is a strong, yet non-nucleophilic, base with good solubility in organic solvents.
-
Reagent Addition: Add thiophenol (1.1 eq) to the mixture.
-
Reaction Conditions: Heat the reaction to 80-120 °C.
-
Monitoring & Workup: Monitor and work up the reaction as described in Protocol 1.
-
Purification: Purify the crude product as described in Protocol 1.
Data Summary and Analysis
The choice of conditions is highly dependent on the nucleophile's reactivity and the substrate's activation.
| Nucleophile Class | Typical Nucleophile | Typical Base | Typical Solvent | Temperature (°C) | Key Considerations |
| Amines | Piperidine, Morpholine | K₂CO₃, Cs₂CO₃, DIPEA | DMF, DMSO, NMP | 60 - 120 | Base is a scavenger for HF.[16] |
| Alcohols | Methanol, Ethanol | NaH, K-tBuO | THF, DMF | 25 - 80 | Nucleophile must be deprotonated first.[17] |
| Thiols | Thiophenol, Benzyl Mercaptan | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 80 - 120 | Thiolates are potent nucleophiles.[15] |
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structure and substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile stretch (~2230 cm⁻¹).
Caption: A generalized workflow for SNAr reactions.
References
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]
-
Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: BYJU'S URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr Source: OrgoSolver URL: [Link]
-
Title: SNAr reaction mechanism Source: YouTube (Chem Help ASAP) URL: [Link]
-
Title: High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions Source: PMC - NIH URL: [Link]
-
Title: Activating and Deactivating Groups In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]
-
Title: Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97% Source: Cole-Parmer URL: [Link]
-
Title: SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases Source: Royal Society of Chemistry URL: [Link]
-
Title: One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted Source: C&EN URL: [Link]
-
Title: SNAr (F) - Aliphatic Alcohols Source: Common Organic Chemistry URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitutions Source: PMC - NIH URL: [Link]
-
Title: SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents Source: ACS Green Chemistry Institute URL: [Link]
-
Title: SNAr Reaction in Other Common Molecular Solvents Source: ACS Green Chemistry Institute URL: [Link]
-
Title: Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry Source: ACS Green Chemistry Institute URL: [Link]
-
Title: SNAr (F) - Aliphatic Thiols Source: Common Organic Chemistry URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 15. SNAr (F) - Aliphatic Thiols [commonorganicchemistry.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. SNAr (F) - Aliphatic Alcohols [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxy-3-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Ethoxy-3-fluorobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Given the specificity of this molecule, this guide synthesizes established principles from related fluorinated and ethoxy-substituted benzoic acid syntheses to provide a robust framework for improving reaction yields and purity.
Proposed Synthetic Strategy: The Williamson Ether Synthesis Approach
The most direct and reliable method for preparing 2-Ethoxy-3-fluorobenzoic acid is via a Williamson ether synthesis. This strategy involves the O-alkylation of a 3-fluoro-2-hydroxybenzoic acid precursor. A critical consideration in this pathway is the protection of the carboxylic acid group to prevent unwanted side reactions, such as esterification by the ethylating agent or deprotonation by the base, which can complicate the reaction and purification.
The general workflow is outlined below:
Caption: Proposed workflow for 2-Ethoxy-3-fluorobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is protection of the carboxylic acid group necessary?
A1: The carboxylic acid proton is the most acidic proton in the starting material (3-fluoro-2-hydroxybenzoic acid). During the Williamson ether synthesis, a base is used to deprotonate the phenolic hydroxyl group to form a nucleophilic phenoxide. Without protection, the base would first deprotonate the carboxylic acid, forming a carboxylate. This has two major drawbacks:
-
It consumes at least one equivalent of the base, requiring higher overall base loading.
-
The resulting carboxylate is generally less soluble in common aprotic organic solvents used for this reaction, potentially leading to a heterogeneous mixture and poor reaction kinetics. Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) circumvents these issues, leading to a cleaner reaction and higher yield.
Q2: What is the best choice of base for the etherification step?
A2: The choice of base is critical. It must be strong enough to fully deprotonate the phenolic hydroxyl group but not so harsh that it causes decomposition or side reactions.
-
Strong Bases (e.g., Sodium Hydride, NaH): NaH provides irreversible and complete deprotonation, often leading to high yields. However, it is highly reactive, requires an anhydrous aprotic solvent (like THF or DMF), and generates flammable hydrogen gas.
-
Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): These are often preferred for their ease of handling and milder reaction conditions.[1] K₂CO₃ is a cost-effective and common choice, often used in solvents like DMF or acetone at elevated temperatures. Cs₂CO₃ is more reactive and soluble than K₂CO₃ and can sometimes promote higher yields at lower temperatures.
Q3: Which ethylating agent should I use: Diethyl sulfate, Ethyl iodide, or Bromoethane?
A3: All three can be effective, but they have different reactivities and safety profiles.
-
Diethyl sulfate ((Et)₂SO₄): A very reactive and cost-effective ethylating agent. It should be handled with extreme care as it is a potent alkylating agent and suspected carcinogen.
-
Ethyl iodide (EtI): Highly reactive and effective, often providing good yields. It is light-sensitive and can decompose over time, releasing iodine.
-
Bromoethane (EtBr): Less reactive than ethyl iodide but still a very effective and commonly used reagent. It is a gas at room temperature (B.P. 38 °C), so reactions are typically run under reflux or in a sealed vessel.
Q4: My final product shows impurities after workup. What are the likely contaminants?
A4: Common impurities include unreacted starting material (the protected 3-fluoro-2-hydroxybenzoic ester), the de-protected starting material (3-fluoro-2-hydroxybenzoic acid) if saponification was incomplete, and potential side products from N-alkylation if amide-based starting materials were used.[2] Residual solvents from purification are also a common issue.[2] Thorough purification, such as recrystallization from a suitable solvent system or column chromatography, is crucial.[2]
Troubleshooting Guide: Low Yield & Side Reactions
This section addresses specific problems encountered during the synthesis.
Caption: A decision-making flowchart for troubleshooting low product yield.
Q: My etherification reaction (Step 2) is not going to completion. TLC analysis shows significant unreacted starting material. What should I do?
A: This is a common issue that typically points to one of three areas:
-
Incomplete Deprotonation: If you are using a mild base like K₂CO₃, the equilibrium may not fully favor the phenoxide.[1]
-
Solution: Ensure you are using at least 1.5-2.0 equivalents of base. You can also switch to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF to ensure complete deprotonation.
-
-
Reagent Purity/Activity: Moisture in the solvent or on the glassware can quench the phenoxide or react with a strong base like NaH.
-
Solution: Use freshly dried, anhydrous solvents. If using NaH, ensure it is a fresh dispersion and handle it under an inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Reaction Conditions: The reaction may be too slow at the current temperature.
-
Solution: Increase the reaction temperature. For K₂CO₃ in DMF, heating to 60-80 °C is common. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Q: I'm observing the formation of tar-like byproducts, especially at higher temperatures. What causes this?
A: Tar formation often indicates decomposition of starting materials or products.[3]
-
Cause: This can happen if the reaction temperature is too high, especially with sensitive aromatic systems.[3] Some reagents, like 2-fluoroaminobenzene, are known to form dark, tar-like byproducts if reaction conditions are not carefully controlled.[3]
-
Solution:
-
Run the reaction at the lowest effective temperature. It is better to react for a longer time at a lower temperature than quickly at a high temperature that causes decomposition.
-
Ensure complete dissolution of all reagents before heating, as localized "hot spots" in a heterogeneous mixture can lead to byproduct formation.[3]
-
Q: The final hydrolysis step (saponification) is giving me a low yield of the carboxylic acid. What could be wrong?
A: Incomplete saponification or product degradation can be the cause.
-
Cause 1 (Incomplete Reaction): The ester may be sterically hindered, requiring more forcing conditions for hydrolysis.
-
Solution 1: Increase the reaction time, temperature, or the concentration of the base (e.g., NaOH or KOH). Using a co-solvent like THF or ethanol with water can improve the solubility of the ester and accelerate the reaction.
-
Cause 2 (Product Degradation): While unlikely for this specific molecule, some fluorinated aromatics can be sensitive to strongly basic conditions at high temperatures.
-
Solution 2: Use milder conditions. For example, lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective for saponification without requiring high heat.
Experimental Protocols & Data
Protocol 1: Synthesis of Methyl 3-fluoro-2-hydroxybenzoate (Ester Protection)
-
To a solution of 3-fluoro-2-hydroxybenzoic acid (10.0 g, 64.1 mmol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester as a solid, which can be used in the next step without further purification. Expected yield: >95%.
Protocol 2: Synthesis of 2-Ethoxy-3-fluorobenzoic Acid
-
Etherification: To a solution of methyl 3-fluoro-2-hydroxybenzoate (10.9 g, 64.1 mmol) in anhydrous DMF (120 mL), add anhydrous potassium carbonate (13.3 g, 96.2 mmol, 1.5 eq).
-
Stir the suspension vigorously and add bromoethane (7.1 mL, 96.2 mmol, 1.5 eq) dropwise.
-
Heat the reaction mixture to 70 °C and stir for 8-12 hours, monitoring by TLC for the disappearance of the starting material.
-
After cooling, pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl 2-ethoxy-3-fluorobenzoate.
-
Saponification: Dissolve the crude ester in a mixture of THF (100 mL) and methanol (50 mL). Add a solution of sodium hydroxide (5.1 g, 128 mmol, 2.0 eq) in water (50 mL).
-
Stir the mixture at 65 °C for 4-6 hours until the hydrolysis is complete (monitored by TLC).[4]
-
Cool the mixture and remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water (100 mL) and wash with diethyl ether to remove any non-acidic impurities.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
The white precipitate of 2-Ethoxy-3-fluorobenzoic acid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture.
Table 1: Comparison of Conditions for Etherification (Step 2)
| Parameter | Condition A | Condition B | Expected Outcome & Remarks |
| Base | K₂CO₃ (1.5 eq) | NaH (1.2 eq) | NaH provides faster, more complete reaction but requires stricter anhydrous conditions. |
| Solvent | DMF | THF | DMF's high boiling point aids reactions with K₂CO₃; THF is ideal for NaH. |
| Temperature | 60-80 °C | Room Temp to 40 °C | The stronger base (NaH) allows for lower reaction temperatures. |
| Typical Yield | 75-85% | 80-95% | Yields are for the combined etherification and saponification steps. |
| Safety | Easier to handle. | Generates H₂ gas; requires inert atmosphere. | Safety protocols must be strictly followed when using NaH. |
References
- BenchChem. (2025). Technical Support Center: 2-[(3-Fluorobenzyl)oxy]benzoic acid Experiments.
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- BenchChem. (2025). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis.
- Google Patents. (2016). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
- ChemicalBook. 2-Ethoxybenzoic acid synthesis.
Sources
Technical Support Center: Purification of Crude 2-Ethoxy-3-fluorobenzoic Acid
Welcome to the technical support center for the purification of crude 2-Ethoxy-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. The following information is structured in a question-and-answer format to directly address specific experimental issues.
Part 1: Frequently Asked Questions (FAQs) & Initial Strategy
This section addresses preliminary questions regarding the selection of a purification strategy for 2-Ethoxy-3-fluorobenzoic acid.
Q1: What are the primary methods for purifying crude 2-Ethoxy-3-fluorobenzoic acid?
A1: The most effective and commonly used methods for purifying solid aromatic carboxylic acids like 2-Ethoxy-3-fluorobenzoic acid are recrystallization and acid-base extraction.[1][2]
-
Recrystallization is ideal for removing small to moderate amounts of impurities that have different solubility profiles from the target compound.[3] It relies on dissolving the crude material in a hot solvent and allowing the desired compound to selectively crystallize upon cooling.
-
Acid-Base Extraction is a powerful technique for separating the acidic product from neutral or basic impurities.[4][5] It involves converting the carboxylic acid into its water-soluble salt form with a base, washing away organic-soluble impurities, and then regenerating the pure acid by re-acidification.[4][6]
-
Column Chromatography can be used for difficult separations where impurities have very similar properties to the product, but it is often less scalable for bulk purification.[1]
Q2: My crude product is a discolored (e.g., yellow or brown) solid. What causes this and how should I approach purification?
A2: Discoloration in crude aromatic acids is common and typically arises from colored byproducts formed during synthesis, such as azo compounds from diazotization routes or various oxidation products.[7]
Your first step should be an acid-base extraction, which is excellent for removing many baseline impurities. If the discoloration persists in the recovered acid, a subsequent recrystallization step incorporating activated charcoal is highly effective.[7][8] Activated charcoal has a high surface area that adsorbs large, colored impurity molecules from the hot solution before crystallization.[8]
Workflow: General Purification Strategy
The diagram below outlines a general decision-making process for purifying crude 2-Ethoxy-3-fluorobenzoic acid.
Caption: General workflow for the purification of 2-Ethoxy-3-fluorobenzoic acid.
Part 2: Troubleshooting Recrystallization
Recrystallization is a powerful but nuanced technique. This section provides solutions to common problems.
Q3: How do I select the best solvent for recrystallizing 2-Ethoxy-3-fluorobenzoic acid?
A3: The ideal solvent is one where the compound has high solubility when hot and low solubility when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[3] Given that 2-Ethoxy-3-fluorobenzoic acid is a polar molecule, polar solvents are a good starting point.[8]
Recommended Solvents to Test:
-
Single Solvents: Water, Ethanol, Methanol, Acetone. Water is a good choice for many polar organic compounds, as solubility often increases dramatically with temperature.[9][10]
-
Mixed Solvent Systems: If your compound is too soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water), a mixed system like ethanol/water can be highly effective.[8] You dissolve the compound in the minimum amount of the "good" hot solvent and then add the "poor" hot solvent dropwise until turbidity appears.[8]
Q4: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[8] This typically happens if the solution is too concentrated, the cooling is too rapid, or the melting point of the solute (often depressed by impurities) is lower than the boiling point of the solvent.[8]
Solutions to Prevent Oiling Out:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to dilute the solution and then allow it to cool more slowly.[8]
-
Slow Cooling: Insulate the flask to ensure very slow cooling. Rapid cooling, such as placing a hot flask directly into an ice bath, promotes oiling.
-
Induce Crystallization at a Lower Temperature: Try to initiate crystal growth at a temperature below the point where it oils out by scratching the inside of the flask with a glass rod or adding a seed crystal.[8]
-
Change Solvents: If the problem persists, the solvent may be inappropriate. Choose a solvent with a lower boiling point or switch to a different mixed solvent system.[8]
Q5: Crystal formation is very slow or doesn't happen at all. What should I do?
A5: Lack of crystal formation usually indicates that the solution is not sufficiently supersaturated.
Troubleshooting Steps:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.[8]
-
Induce Crystallization:
-
Use an Ice Bath: Once the solution has cooled slowly to room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization.[8]
Q6: My final yield is very low. How can I improve it?
A6: Low yield is a common issue and can result from several factors during the recrystallization process.
Key Optimization Points:
-
Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Using excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[8]
-
Prevent Premature Crystallization: During hot filtration (to remove insoluble impurities or charcoal), ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
-
Thorough Cooling: Ensure the flask is cooled completely, first to room temperature and then in an ice bath for at least 15-20 minutes, to maximize the amount of product that crystallizes out of solution.
-
Washing Crystals: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent to wash away adhered mother liquor without dissolving a significant amount of the product.[8]
Troubleshooting Diagram: Recrystallization Issues
Caption: Decision tree for common recrystallization problems.
Part 3: Troubleshooting Acid-Base Extraction
Q7: I've performed an acid-base extraction, but the purity of my 2-Ethoxy-3-fluorobenzoic acid hasn't improved much. Why?
A7: This suggests that the impurities are also acidic and are being co-extracted with your product, or that the separation was incomplete.
Possible Causes and Solutions:
-
Insufficient Mixing: When extracting, ensure the separatory funnel is shaken vigorously and vented frequently to maximize the surface area contact between the organic and aqueous layers.[6] Carbon dioxide can be generated if using bicarbonate, requiring careful venting.[4]
-
Incorrect pH: The pH of the aqueous layer must be high enough to deprotonate your product fully. Use a weak base like sodium bicarbonate (NaHCO₃) first. It is generally strong enough to deprotonate a carboxylic acid but may leave more strongly acidic impurities (like phenols, if present) in the organic layer. A strong base like sodium hydroxide (NaOH) will extract all acidic compounds.[4]
-
Incomplete Backwashing: After separating the basic aqueous layer containing your product salt, it's good practice to "backwash" this aqueous layer with a fresh portion of the organic solvent (e.g., diethyl ether) to remove any trapped neutral impurities.[6]
-
Incomplete Precipitation: When re-acidifying the aqueous layer to precipitate your pure product, ensure you add enough strong acid (e.g., HCl) to lower the pH well below the pKa of your carboxylic acid (typically to pH 1-2).[5] Check with pH paper. Cool the solution in an ice bath to minimize the solubility of the precipitated acid.[5]
Q8: An emulsion formed at the interface of the organic and aqueous layers during extraction. How do I break it?
A8: Emulsions are colloidal suspensions of one liquid in another and are a common frustration.
Methods to Break an Emulsion:
-
Patience: Let the separatory funnel stand for a period; sometimes the emulsion will break on its own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.
Part 4: Data and Protocols
Table 1: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Excellent for many polar compounds; high heat capacity.[9] |
| Ethanol | 78 | High | Good general-purpose polar solvent. Often used in mixed systems with water.[8] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point. |
| Acetone | 56 | Medium-High | Good solvent for a wide range of compounds.[9] |
| Toluene | 111 | Low | Generally used for less polar compounds but can be effective for some aromatic acids.[2] |
Protocol 1: Recrystallization from a Single Solvent (e.g., Water)
-
Dissolution: Place the crude 2-Ethoxy-3-fluorobenzoic acid in an Erlenmeyer flask with a stir bar. In a separate beaker, heat the chosen solvent (e.g., water) to its boiling point.
-
Addition of Solvent: Add the minimum amount of the boiling solvent to the flask containing the crude solid while stirring and heating until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Swirl and reheat to boiling for a few minutes.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This removes insoluble impurities and charcoal.[8]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel (approx. half the volume of the organic solvent).[4] Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium 2-ethoxy-3-fluorobenzoate salt) into a clean Erlenmeyer flask.[1]
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure all the acidic product is recovered. Combine the aqueous extracts.[1]
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~1-2, check with litmus or pH paper). Your purified product will precipitate as a solid.[5][6]
-
Isolation: Collect the white precipitate by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.
References
- Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzoic Acid. Benchchem.
-
Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]
-
Extraction of Benzoic Acid. Odinity. Available from: [Link]
-
Acid-Base Extraction. Available from: [Link]
-
Purifying A Compound Of Benzoic Acid. Bartleby. Available from: [Link]
- Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization. Benchchem.
-
The Extraction of Benzoic Acid from a Mixture. Available from: [Link]
- Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Benchchem.
- Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production. Benchchem.
-
General procedures for the purification of Carboxylic acids. LookChem. Available from: [Link]
-
How can I purify carboxylic acid? ResearchGate. Available from: [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]
-
Recrystallization of Benzoic Acid. Available from: [Link]
-
Recrystallization is the most common method for purifying solid compounds. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. westfield.ma.edu [westfield.ma.edu]
Identifying and minimizing side products in fluorobenzoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing Side Products
Welcome to the technical support center for the synthesis of fluorobenzoic acid. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you navigate the complexities of fluorobenzoic acid synthesis, with a focus on identifying and minimizing unwanted side products. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of fluorobenzoic acid, providing potential causes and actionable solutions.
Problem 1: Low Yield of Fluorobenzoic Acid
Symptom: The final isolated yield of the desired fluorobenzoic acid isomer is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Diazotization | The conversion of the starting aminobenzoic acid to the diazonium salt is a critical step. Incomplete reaction can be due to improper temperature control or incorrect stoichiometry.[1] | Maintain a strict temperature range of 0-5°C during the addition of sodium nitrite.[2][3] Ensure the use of a slight excess of sodium nitrite and sufficient acid to drive the reaction to completion. Monitor the reaction for the absence of the starting amine using Thin Layer Chromatography (TLC). |
| Premature Decomposition of the Diazonium Salt | Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures or upon exposure to light, leading to the formation of phenolic byproducts and nitrogen gas.[1][2][3][4] | Strict temperature control (0-5°C) is paramount.[3] Use an ice-salt bath for efficient cooling and perform the reaction in a flask shielded from direct light. The diazonium salt should be used immediately in the subsequent step without isolation whenever possible. |
| Side Reactions During Fluorination | In the Balz-Schiemann reaction, the thermal decomposition of the diazonium fluoroborate can lead to various side products if not controlled properly.[5][6][7] | Ensure the diazonium fluoroborate salt is completely dry before thermal decomposition, as moisture can lead to violent decomposition and the formation of tars.[8] Optimize the decomposition temperature; excessively high temperatures can promote unwanted side reactions. |
| Loss of Product During Workup and Purification | The desired product can be lost during extraction, washing, and recrystallization steps. | Optimize the pH during extraction to ensure the fluorobenzoic acid is in its desired form (protonated for organic extraction, deprotonated for aqueous extraction). Use minimal amounts of solvent during recrystallization to maximize recovery. Wash the final product with ice-cold solvent to minimize dissolution. |
Problem 2: Discolored Final Product (e.g., brown, orange, or black)
Symptom: The isolated fluorobenzoic acid is not a white or off-white solid, indicating the presence of impurities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Formation of Azo Compounds | Residual diazonium salts can couple with the starting amine or the phenolic byproducts to form highly colored azo compounds.[1] | Ensure complete conversion of the diazonium salt in the fluorination step. If colored impurities persist, they can often be removed by recrystallization. |
| Oxidation Products | The starting materials or the product itself can undergo oxidation, especially at elevated temperatures, leading to colored byproducts.[1] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Lowering the reaction temperature can also be beneficial. |
| Phenolic Byproducts | Reaction of the diazonium salt with water results in the formation of hydroxybenzoic acids, which can contribute to discoloration.[1] | Use anhydrous solvents and reagents where possible. As mentioned, strict temperature control is crucial to suppress this side reaction. |
Purification Strategy for Discolored Products:
A common and effective method for purifying discolored fluorobenzoic acid is through recrystallization.[9]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent system in which the fluorobenzoic acid is soluble at high temperatures but sparingly soluble at low temperatures. Aqueous ethanol or toluene are often suitable choices.[1][9]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and swirl for a few minutes.[9]
-
Hot Filtration: Quickly filter the hot solution to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
Problem 3: Presence of Isomeric Impurities
Symptom: Analytical data (e.g., NMR, HPLC) indicates the presence of other fluorobenzoic acid isomers.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Non-specific Reaction Conditions | In some synthetic routes, the reaction conditions may not be selective enough, leading to the formation of multiple isomers. | For the Balz-Schiemann reaction, ensure precise temperature control during diazotization to minimize side reactions that could lead to isomeric byproducts.[1] When starting from a substituted precursor, ensure the regioselectivity of the initial substitution reactions is high. |
| Impure Starting Materials | The presence of isomeric impurities in the starting materials will carry through to the final product. | Always verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the synthesis. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to fluorobenzoic acids and their associated side products?
There are two main approaches for synthesizing fluorobenzoic acids:
-
The Balz-Schiemann Reaction: This classic method involves the diazotization of an aminobenzoic acid, followed by treatment with fluoroboric acid to form a diazonium tetrafluoroborate salt.[5][10] Thermal decomposition of this salt yields the desired aryl fluoride.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a suitable leaving group (often another halogen) on the benzoic acid ring by a fluoride ion.[11][12] The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring.[12][13]
-
Common Side Products:
-
Unreacted starting material: Due to incomplete reaction.
-
Products of reaction with other nucleophiles: If other nucleophilic species are present in the reaction mixture.
-
-
Q2: How can I effectively monitor the progress of my fluorobenzoic acid synthesis?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of side products.
Q3: What are the key safety considerations when working with diazonium salts in the Balz-Schiemann reaction?
Diazonium salts can be explosive, especially when dry.[2][4] It is crucial to handle them with care.
-
Temperature Control: Always maintain low temperatures (0-5°C) during their formation and handling to prevent decomposition.[2][3]
-
Avoid Isolation: Whenever possible, generate and use diazonium salts in situ without isolating them.
-
Proper Quenching: Any unreacted diazonium salts should be safely quenched, for example, with a solution of hypophosphorous acid.[4]
Section 3: Visualizing the Process
Workflow for Fluorobenzoic Acid Synthesis via Balz-Schiemann Reaction
Caption: A typical workflow for the synthesis and purification of fluorobenzoic acid using the Balz-Schiemann reaction.
Side Product Formation Pathways
Caption: Common side reaction pathways originating from the diazonium salt intermediate.
References
- Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production - Benchchem. (n.d.).
- Diazonium Salts - CAMEO Chemicals - NOAA. (n.d.).
- Balz Schiemann Reaction: Mechanism, Steps & Applications - Vedantu. (n.d.).
- Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid - Benchchem. (n.d.).
- p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (n.d.).
- Reactive Chemical Hazards of Diazonium Salts. (2015, September 8).
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.).
- Balz–Schiemann reaction - Grokipedia. (n.d.).
- Lecture 16 Aromatic Diazonium Salts - NPTEL Archive. (n.d.).
- Balz-Schiemann Reaction - ResearchGate. (n.d.).
- DIAZONIUM SALTS. (2020, March 29).
- Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) - ResearchGate. (n.d.).
- Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization - Benchchem. (n.d.).
- The Balz-Schiemann Reaction - Scientific Update - UK. (2019, February 6).
- Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen. (n.d.).
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.).
- Minimizing side reactions during the diazotization and coupling process. - Benchchem. (n.d.).
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.).
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents. (n.d.).
- Mastering Organic Synthesis with 3-Fluorobenzoic Acid: A Practical Guide. (2026, January 5).
- 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - ChemicalBook. (n.d.).
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.).
- US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents. (n.d.).
- What are the industrial preparation method of fluoro benzoic acid? - Quora. (2013, July 14).
- Converting benzoic acid into meta-fluorobenzoic acid - Chemistry Stack Exchange. (2016, July 15).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
- Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.).
- 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2023, January 4).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 6. grokipedia.com [grokipedia.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for the fluorination of benzoic acid precursors
< Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Benzoic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the fluorination of benzoic acid precursors. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fluorination of benzoic acid derivatives, providing foundational knowledge for successful experimentation.
Q1: What are the primary methods for fluorinating benzoic acid precursors?
A1: The two main strategies for introducing fluorine into a benzoic acid scaffold are Electrophilic and Nucleophilic Fluorination.
-
Electrophilic Fluorination: This approach is suitable for electron-rich aromatic rings. It involves the use of an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4), which delivers an "F+" equivalent to the aromatic ring.[1] The carboxylic acid group is a deactivating, meta-directing group, while any activating groups on the ring will direct ortho- and para-. The final regioselectivity is a balance of these electronic and steric effects.[2]
-
Nucleophilic Aromatic Substitution (SNA_r): This method is effective for electron-deficient benzoic acids. A good leaving group (e.g., -NO2, -Cl, -Br) on the ring is displaced by a nucleophilic fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).[3][4] The reaction is often facilitated by polar aprotic solvents and sometimes requires a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.[5]
Q2: How do the electronic properties of the benzoic acid precursor influence the choice of fluorination method?
A2: The electronic nature of the substituents on the benzoic acid ring is a critical determinant for selecting the appropriate fluorination strategy.
-
Electron-Rich Systems: Benzoic acids with electron-donating groups (EDGs) such as alkoxy (-OR) or alkyl (-R) groups increase the nucleophilicity of the aromatic ring, making it more susceptible to attack by an electrophilic fluorinating agent like Selectfluor®.
-
Electron-Deficient Systems: Conversely, benzoic acids bearing electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) in addition to the carboxylic acid are poor substrates for electrophilic fluorination due to the deactivated ring.[5] These substrates are prime candidates for nucleophilic aromatic substitution (SNA_r), where the EWGs stabilize the intermediate Meisenheimer complex, facilitating the displacement of a leaving group by a fluoride ion.
Q3: What are the most common challenges in the fluorination of benzoic acid precursors?
A3: Researchers often face challenges related to low yield, poor regioselectivity, and the formation of byproducts.[2][6] Specific issues include:
-
Low Reaction Yield: This can stem from several factors including poor reactivity of the substrate, decomposition of the fluorinating agent, or suboptimal reaction conditions.[5]
-
Poor Regioselectivity: The directing effects of the carboxylic acid group and other substituents can lead to a mixture of isomers, complicating purification.[2]
-
Side Reactions: Undesired reactions such as decarboxylation at high temperatures, or the formation of tar-like byproducts can significantly lower the yield of the desired product.[6]
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common experimental issues.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, analysis by TLC, GC-MS, or NMR shows a low yield of the desired fluorinated benzoic acid or its complete absence.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Incorrect Reagent Choice or Quality | The reactivity of the fluorinating agent must be appropriate for the substrate. For electrophilic fluorinations, ensure your Selectfluor® or other N-F reagent is of high purity and has not decomposed.[5] For nucleophilic reactions, use anhydrous fluoride salts, as water can solvate the fluoride ion, reducing its nucleophilicity.[5] Consider using a more potent fluorinating agent if the substrate is particularly unreactive.[7] |
| Suboptimal Reaction Conditions | Solvent: For nucleophilic fluorinations, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[5] For electrophilic fluorinations with reagents like Selectfluor®, acetonitrile is a common choice, while solvents like DMF and DMSO should be avoided as they can react with the fluorinating agent.[8] Temperature: Some reactions require elevated temperatures to proceed, while others need to be cooled to prevent side reactions and control selectivity.[5] A systematic temperature screen is advisable. |
| Poor Substrate Reactivity | Electrophilic Fluorination: A highly deactivated ring due to multiple electron-withdrawing groups will be very slow to react. Consider if a different synthetic route is more feasible. Nucleophilic Fluorination: The leaving group must be sufficiently activated. A nitro group is an excellent activating group and leaving group. Halides often require strong activation from other electron-withdrawing groups on the ring. |
| Incomplete Activation of Carboxylic Acid | In cases where the carboxylic acid is converted to another functional group prior to fluorination (e.g., an acyl fluoride), incomplete activation can lead to low yields.[6] Ensure sufficient activation time and consider using modern coupling reagents.[6] |
Issue 2: Poor Regioselectivity and Isomer Formation
Symptom: The product is a mixture of fluorinated benzoic acid isomers that are difficult to separate.
Workflow for Addressing Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Possible Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Competing Directing Effects | The carboxylic acid group is a meta-director, while other substituents may direct ortho- and para-.[2] This can lead to a mixture of products. To improve selectivity, consider lowering the reaction temperature, as this can sometimes favor the formation of the thermodynamically more stable product. |
| Steric Hindrance | A bulky substituent may hinder fluorination at an adjacent position. The choice of fluorinating agent can play a role; a bulkier reagent may exhibit greater selectivity for less sterically hindered positions.[9] |
| Reaction Mechanism | The mechanism of electrophilic fluorination can be complex and is still a subject of debate, with possibilities including SN2 and single-electron transfer (SET) pathways.[1] The reaction conditions can influence the operative mechanism and thus the product distribution. |
Issue 3: Formation of Byproducts
Symptom: Significant formation of unintended products, such as decarboxylated or tar-like materials.
Possible Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Decarboxylation | At elevated temperatures, benzoic acids, particularly those with electron-withdrawing groups, can undergo decarboxylation.[6] If high temperatures are necessary for the reaction to proceed, carefully monitor the reaction and consider using a more active catalyst or reagent that allows for lower reaction temperatures.[6] Recent advances in photoredox catalysis have shown promise for decarboxylative fluorination at milder temperatures.[10] |
| Oxidation or Decomposition | The formation of dark-colored byproducts or tars can be a result of oxidation of the starting material or product.[2] This is more likely at higher temperatures. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and add the fluorinating agent slowly and in a controlled manner.[2] |
| Difluorination | The monofluorinated product can sometimes be more reactive than the starting material, leading to the formation of a difluorinated byproduct.[7] To minimize this, use a controlled stoichiometry of the fluorinating agent (typically 1.0-1.1 equivalents for monofluorination) and monitor the reaction closely, quenching it as soon as the starting material is consumed.[7] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor®
This protocol provides a general starting point for the electrophilic fluorination of an activated benzoic acid precursor.
-
Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve the benzoic acid precursor (1.0 equiv.) in an anhydrous solvent (e.g., acetonitrile, 0.1 M).
-
Reagent Addition: Add Selectfluor® (1.1 equiv.) to the solution.
-
Reaction: Stir the reaction mixture at the desired temperature (starting from room temperature and adjusting as needed). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Nucleophilic Aromatic Fluorination (SNA_r)
This protocol outlines a general method for the nucleophilic fluorination of an activated benzoic acid precursor with a suitable leaving group.
-
Preparation: In an oven-dried flask, combine the benzoic acid precursor (1.0 equiv.) and an anhydrous fluoride source (e.g., spray-dried KF, 2-3 equiv.). If necessary, add a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equiv.).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMSO, DMF) under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (often >100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as needed.
References
-
Electrophilic fluorination - Wikipedia. Available at: [Link]
-
Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The role of F–N reagent and reaction conditions on fluoro functionalisation of substituted phenols - Sci-Hub. Available at: [Link]
-
The role of geometry on regioselectivity and rate of fluorination of fluorene and diphenylmethane with Selectfluor F-TEDA-BF4 - PubMed. Available at: [Link]
-
Optimization of reaction conditions a . | Download Table - ResearchGate. Available at: [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Available at: [Link]
-
Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles - Beilstein Journals. Available at: [Link]
-
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Available at: [Link]
-
Converting benzoic acid into meta-fluorobenzoic acid - Chemistry Stack Exchange. Available at: [Link]
-
Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle | Journal of the American Chemical Society. Available at: [Link]
-
Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC - NIH. Available at: [Link]
-
Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. Available at: [Link]
-
The Dark Side of Fluorine - PMC - NIH. Available at: [Link]
-
Nucleophilic radiofluorination of aryl halides with K 18 F mediated by well-defined copper complexes - Journal of Nuclear Medicine. Available at: [Link]
-
A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC - NIH. Available at: [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - NIH. Available at: [Link]
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Available at: [Link]
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Available at: [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. Available at: [Link]
-
A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
a) Selective mono‐ and difluorination of benzoic acid derivatives... - ResearchGate. Available at: [Link]
Sources
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sci-Hub. The role of F–N reagent and reaction conditions on fluoro functionalisation of substituted phenols / Tetrahedron, 2006 [sci-hub.ru]
- 10. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
Navigating the Intricacies of Fluorobenzoic Acid Isomer Separation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for overcoming the challenges in the separation of fluorobenzoic acid isomers. As Senior Application Scientists, we understand that the subtle yet significant differences between ortho-, meta-, and para-fluorobenzoic acid isomers present a considerable hurdle in purification and analysis. Their near-identical physicochemical properties demand a nuanced and well-informed approach to achieve baseline separation and accurate quantification.[1]
This guide is designed to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your separation strategies effectively. We will delve into the most common techniques, address specific experimental issues, and provide evidence-based solutions.
Section 1: The Core Challenge - Why Are These Isomers So Difficult to Separate?
The primary difficulty in separating fluorobenzoic acid isomers lies in their very similar structures. The only difference is the position of the fluorine atom on the benzene ring, which leads to minute variations in their physical and chemical properties such as polarity, pKa, and volatility. These subtle differences are often insufficient for straightforward separation by conventional methods.
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) |
| pKa | ~3.27 | ~3.86 | ~4.14 |
| Boiling Point | ~259 °C | ~251 °C | ~254 °C |
| Dipole Moment | ~2.9 D | ~2.3 D | ~2.1 D |
Data compiled from various sources.
As the table illustrates, the proximity of these values necessitates highly selective separation techniques.
Section 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique
HPLC is often the method of choice for the separation of fluorobenzoic acid isomers due to its high resolution and the fact that it typically does not require derivatization.[1] However, achieving optimal separation can be challenging.
Frequently Asked Questions (FAQs) & Troubleshooting - HPLC
Q1: I'm seeing poor resolution between the 2- and 3-fluorobenzoic acid isomers. How can I improve this?
A1: This is a very common issue. The key is to manipulate the subtle differences in their polarity and acidity. Here’s a systematic approach:
-
Mobile Phase pH Optimization: The pKa values of the isomers are distinct. Operating the mobile phase at a pH close to the pKa of one of the isomers can significantly alter its retention time relative to the others.[2][3][4]
-
Expert Insight: Start with a mobile phase pH around 3.5. At this pH, the 2-isomer (pKa ~3.27) will be more ionized than the 3-isomer (pKa ~3.86), leading to a greater difference in hydrophobicity and better separation on a reversed-phase column. Fine-tune the pH in small increments (e.g., ±0.1 pH units) to find the sweet spot.
-
-
Choice of Stationary Phase: Standard C18 columns can sometimes provide adequate separation, but for challenging isomer separations, specialized phases can offer unique selectivity.
-
Causality: Phenyl and pentafluorophenyl (PFP) stationary phases can provide alternative selectivities for aromatic and fluorinated compounds through π-π and dipole-dipole interactions, which are influenced by the position of the fluorine atom.[5]
-
-
Organic Modifier: While acetonitrile is a common choice, switching to or blending with methanol can sometimes improve selectivity. Methanol is a more protic solvent and can engage in different hydrogen bonding interactions with the analytes and the stationary phase.[6]
Q2: My peaks are tailing. What's causing this and how can I fix it?
A2: Peak tailing for acidic compounds like fluorobenzoic acids is often due to secondary interactions with the silica support of the stationary phase.[7]
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Ensure the mobile phase pH is at least 1.5 to 2 units below the pKa of all isomers. This will keep them in their protonated, less polar form, minimizing interactions with residual silanol groups on the silica surface.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer free silanol groups, reducing the sites for secondary interactions.
-
Add a Competing Acid: A small amount of a strong acid like trifluoroacetic acid (TFA) or formic acid (0.1% v/v) in the mobile phase can protonate the silanol groups, effectively shielding the analytes from these unwanted interactions.[8]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[9]
-
Experimental Protocol: Optimized HPLC Separation of Fluorobenzoic Acid Isomers
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl or PFP, 4.6 x 150 mm, 3.5 µm | Provides alternative selectivity for aromatic isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Suppresses ionization of all isomers, minimizing peak tailing. |
| Mobile Phase B | Acetonitrile | Good eluting strength and UV transparency. |
| Gradient | 30-60% B over 15 minutes | To effectively resolve the closely eluting isomers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 230 nm | Wavelength of maximum absorbance for fluorobenzoic acids. |
| Injection Vol. | 5 µL | To avoid column overload. |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) - For High Sensitivity
GC-MS is a powerful technique for the separation and identification of fluorobenzoic acid isomers, especially for trace analysis.[1] However, their low volatility necessitates a derivatization step.[1]
Frequently Asked Questions (FAQs) & Troubleshooting - GC-MS
Q1: Why is derivatization necessary and what are the common challenges?
A1: Derivatization converts the polar carboxylic acid group into a more volatile and thermally stable ester, making it amenable to GC analysis. The most common method is esterification.
-
Common Derivatization Agents:
-
BF₃·Methanol (Boron Trifluoride-Methanol): A widely used and effective reagent. The reaction is typically carried out by heating the sample with the reagent.[10]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Forms trimethylsilyl (TMS) esters. This is a powerful silylating agent.
-
-
Troubleshooting Derivatization:
-
Incomplete Reaction: This can manifest as small, broad, or tailing peaks.
-
Solution: Increase the reaction time or temperature. Ensure the reagent is in sufficient excess. For sterically hindered isomers like 2-fluorobenzoic acid, more forcing conditions may be required.
-
-
Presence of Water: Moisture will hydrolyze the derivatizing reagent and the resulting esters, leading to poor yields.
-
Solution: Ensure all glassware is dry and use anhydrous solvents. Samples should be thoroughly dried before adding the reagent.
-
-
Side Reactions: Can lead to unexpected peaks in the chromatogram.
-
Solution: Optimize the reaction conditions (temperature and time) to minimize side product formation. Use a high-purity derivatizing agent.
-
-
Q2: I'm getting poor separation of the derivatized isomers. What can I do?
A2: Even after derivatization, the boiling points of the isomeric esters are very close.
-
Optimization Strategies:
-
Use a Longer GC Column: Doubling the column length can increase resolution by a factor of approximately 1.4.
-
Optimize the Temperature Program: A slow, shallow temperature ramp during the elution of the isomers can significantly improve separation. Start with a lower initial oven temperature to ensure good focusing of the analytes at the head of the column.[1]
-
Select the Right Stationary Phase: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) often provides a good balance of interactions for separating these isomers.
-
Experimental Protocol: GC-MS Analysis of Fluorobenzoic Acid Isomers via Esterification
-
Sample Preparation (Solid-Phase Extraction - SPE): For trace analysis in aqueous matrices, use a hydrophilic-lipophilic balanced (HLB) SPE cartridge to concentrate the analytes.[10]
-
Derivatization (using BF₃·Methanol): a. Evaporate the sample extract to dryness under a gentle stream of nitrogen. b. Add 200 µL of 14% BF₃·Methanol. c. Seal the vial and heat at 60°C for 30 minutes. d. Cool to room temperature and add 1 mL of hexane and 1 mL of water. e. Vortex and centrifuge. Collect the upper hexane layer containing the methyl esters.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: 60°C (hold 2 min), ramp at 5°C/min to 200°C.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range 50-300 m/z.
-
Section 4: Crystallization - A Preparative Scale Approach
Fractional crystallization can be a cost-effective method for separating isomers on a larger scale, exploiting small differences in their solubility. However, the formation of mixed crystals can be a significant challenge.[11][12]
Frequently Asked Questions (FAQs) & Troubleshooting - Crystallization
Q1: I'm trying to separate fluorobenzoic acid isomers by crystallization, but the purity is not improving. Why?
A1: This is likely due to the formation of a solid solution or mixed crystals, where the crystal lattice incorporates multiple isomers.[11][12] This is common when molecules have very similar shapes and intermolecular interactions.
-
Strategies to Overcome Mixed Crystal Formation:
-
Solvent Selection: The choice of solvent is critical. A solvent that exhibits differential solubility for the isomers is required. Experiment with a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene).
-
Controlled Cooling Rate: A very slow cooling rate allows for the selective crystallization of the least soluble isomer, as the system remains closer to equilibrium. Rapid cooling tends to trap impurities and promote mixed crystal formation.[12]
-
Seeding: Introducing a small amount of pure seed crystal of the desired isomer can promote its selective crystallization.
-
Reactive Crystallization: In some cases, forming a salt with a carefully chosen counter-ion can dramatically alter the crystal packing and solubility of the isomers, allowing for their separation.
-
Workflow for Developing a Fractional Crystallization Protocol
Caption: Iterative workflow for crystallization method development.
Section 5: Spectroscopic Analysis for Quantification
While chromatography is excellent for separation, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are powerful for the quantitative analysis of isomer mixtures without the need for separation, provided there are unique signals for each isomer.[1]
Frequently Asked Questions (FAQs) - Spectroscopy
Q1: Can I use ¹H NMR to quantify the isomers in a mixture?
A1: Possibly, but it can be challenging as the aromatic proton signals will be complex and overlapping. ¹⁹F NMR is often a better choice because the chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring, resulting in well-resolved signals for each isomer.[1] The integration of these signals is directly proportional to the molar ratio of the isomers.
References
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. Retrieved from [Link]
-
ACS Publications. (2001). 750-MHz directly coupled HPLC-NMR: Application for the sequential characterization of the positional isomers and anomers of 2-, 3-, and 4-fluorobenzoic acid glucuronides in equilibrium mixtures. Analytical Chemistry. Retrieved from [Link]
-
ACS Publications. (2022). Seeking Rules Governing Mixed Molecular Crystallization. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ResearchGate. (2025). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. Retrieved from [Link]
- (n.d.).
-
PubMed. (2012). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
-
LCGC International. (2018). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
PubMed. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
PubMed. (2022). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the method for generating and optimizing mixed-crystal.... Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]
-
Zhongzheng Stainless Steel Co., Ltd. (2025). How to reduce the occurrence of mixed crystals. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
- Supelco. (n.d.).
-
PubMed. (n.d.). Structure-property Relationships in Halogenbenzoic Acids: Thermodynamics of Sublimation, Fusion, Vaporization and Solubility. Retrieved from [Link]
-
MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
PubMed. (n.d.). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Retrieved from [Link]
- (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
-
PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with.... Retrieved from [Link]
-
How It Comes Together. (2025). How Do You Prevent Unwanted Crystal Formation In Solutions?. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ResearchGate. (2025). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Thermodynamic & kinetic aspects of fat crystallisation. Retrieved from [Link]
-
ResearchGate. (2025). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Mines Saint-Etienne. (n.d.). Thermodynamics of crystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CrystEngComm. Retrieved from [Link]
-
ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
PubMed. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Strategy for control of crystallization of polymorphs. CrystEngComm. Retrieved from [Link]
-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry | Request PDF. Retrieved from [Link]
-
LCGC International. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Columbia University. (n.d.). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Retrieved from [Link]
-
ChemRxiv. (n.d.). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. waters.com [waters.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting guide for low conversion rates in etherification reactions
Technical Support Center: Etherification Reactions
Troubleshooting Guide: Low Conversion Rates in Etherification Reactions
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how promising experiments can be derailed by unexpectedly low conversion rates. This guide is structured to help you diagnose and resolve the common issues encountered during etherification reactions, moving from the most frequent culprits to more nuanced problems. Our approach is not just a checklist; it's designed to build a logical, cause-and-effect framework for your troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: My etherification reaction has a very low yield. What is the most systematic way to identify the problem?
Low conversion is a frustrating but common issue. A systematic approach is critical to avoid wasting time and resources. Before diving into complex mechanistic problems, we must validate the foundational pillars of the experiment: the integrity of your reagents and the suitability of your reaction setup. Often, the root cause is found here.
The logical first step is to rule out extrinsic factors. Contamination, particularly by water, is a frequent cause of failure. The alkoxides and strong bases used in many etherification protocols are highly sensitive to moisture.
Expert Insight: Always start your investigation with the simplest variables. Many hours have been lost optimizing temperature profiles when the actual problem was a wet solvent or a degraded base.
Below is a diagnostic workflow to guide your initial troubleshooting steps.
Caption: Initial diagnostic workflow for low conversion.
Q2: How can I confirm that my reagents or solvents are the source of the low yield?
Reagent integrity is paramount. Etherification reactions, especially the Williamson ether synthesis, often rely on strong bases and highly reactive nucleophiles (alkoxides) that are intolerant of impurities.
Causality Explained:
-
Water: The presence of water is highly detrimental. It will react with strong bases (like NaH), consuming them before they can deprotonate the alcohol. Water can also hydrolyze sensitive alkylating agents.[1]
-
Base Quality: Solid bases like sodium hydride (NaH) or potassium hydride (KH) can be deactivated by improper storage, appearing gray instead of white.[1] This incomplete deprotonation of the alcohol results in a low concentration of the required alkoxide nucleophile.
-
Substrate Purity: Impurities in the alcohol or alkyl halide can introduce competing side reactions.
Protocol: Verifying Reagent & Solvent Quality
-
Solvent Drying: Use freshly dried, anhydrous solvents. For common solvents like THF or DMF, distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF) or the use of a solvent purification system is recommended.
-
Glassware Preparation: Ensure all glassware is either flame-dried under vacuum or oven-dried (e.g., at 120°C overnight) and assembled hot under an inert atmosphere (Nitrogen or Argon).
-
Base Titration (Optional but recommended): For precise work, the activity of solid or organometallic bases can be determined by titration against a known standard (e.g., diphenylacetic acid).
-
Reagent Purification: If purity is suspect, purify the alcohol and alkyl halide via distillation or recrystallization before use.
Q3: My reagents seem fine. Could the reaction conditions (temperature, time, solvent) be the problem?
Absolutely. Etherification reactions are often a delicate balance of kinetics. Conditions that are too mild will result in an incomplete reaction, while conditions that are too harsh can promote undesirable side reactions.[2]
Expert Insight: The choice of solvent is not merely about dissolution; it's a critical mechanistic parameter. In Sₙ2 reactions like the Williamson synthesis, polar aprotic solvents (e.g., DMF, acetonitrile) are preferred because they solvate the cation of the alkoxide, leaving the "naked" anion as a highly potent nucleophile.[3] Protic solvents (like ethanol) will solvate and deactivate the nucleophile, drastically slowing the reaction rate.[2][4]
Table 1: Typical Reaction Parameters for Common Etherifications
| Parameter | Williamson Ether Synthesis | Acid-Catalyzed Dehydration |
| Temperature | 50 - 100 °C[2] | 130 - 140 °C (for primary alcohols)[5] |
| Time | 1 - 8 hours[2] | Varies, can be longer |
| Solvent | Polar Aprotic (DMF, Acetonitrile)[2][3] | Often neat or with a non-nucleophilic acid |
| Key Consideration | Balancing Sₙ2 vs. E2 pathways. | Balancing etherification vs. elimination.[5] |
Troubleshooting Steps:
-
Temperature: If the reaction is sluggish, consider a modest increase in temperature (e.g., in 10°C increments). However, be aware that higher temperatures strongly favor elimination side reactions.[1][3]
-
Reaction Time: Monitor the reaction's progress using an appropriate analytical technique (see Q5). Many etherifications appear complete within 1-8 hours, but sterically hindered substrates may require longer times.[2] An incomplete reaction is a common cause of low yield in time-limited laboratory settings.[2]
-
Stoichiometry: Ensure the base is used in at least a stoichiometric amount (or slight excess) to ensure full deprotonation of the alcohol.
Q4: I am performing a Williamson ether synthesis and my main byproduct is an alkene. How can I favor ether formation?
This is the classic dilemma of the Williamson ether synthesis: the competition between the desired Sₙ2 (substitution) pathway and the undesired E2 (elimination) pathway.[3] The alkoxide is not only a good nucleophile but also a strong base. This basicity can cause it to abstract a proton from the alkyl halide, leading to an alkene byproduct.[3]
The structure of the alkyl halide is the single most important factor determining the outcome.[4][6]
Caption: Influence of alkyl halide structure on the reaction pathway.[4][6]
Strategies to Minimize Elimination and Favor Sₙ2:
| Strategy | Rationale |
| Use a Primary Alkyl Halide | Primary halides are much more susceptible to Sₙ2 attack and are least prone to elimination. Tertiary halides almost exclusively give elimination products.[3][6] |
| Use a Less Sterically Hindered Alkoxide | If synthesizing an asymmetrical ether, design the synthesis so the less bulky alcohol forms the nucleophile.[3] |
| Lower the Reaction Temperature | Elimination reactions generally have a higher activation energy than substitution reactions. Lower temperatures therefore favor the Sₙ2 pathway.[3] |
| Choose a Polar Aprotic Solvent | Solvents like DMF or DMSO enhance the nucleophilicity of the alkoxide, accelerating the Sₙ2 reaction.[3] |
Q5: My reaction uses a solid catalyst which seems to have lost activity. What causes catalyst deactivation and how can I address it?
For reactions employing heterogeneous or homogeneous catalysts, a decline in activity over time is a common issue that can lead to low conversion. Catalyst deactivation can generally be traced to three primary mechanisms: poisoning, fouling, and thermal degradation.[7][8][9]
-
Poisoning: This occurs when impurities from the feedstock (e.g., sulfur or nitrogen compounds) or reaction byproducts (e.g., water) strongly and irreversibly bind to the active sites of the catalyst.[7][10]
-
Fouling (Coking): This is the physical deposition of heavy, carbonaceous materials (coke) on the catalyst surface or within its pores, blocking reactant access to the active sites.[7][8]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active ones, resulting in a permanent loss of active surface area.[9][11]
Table 2: Troubleshooting Catalyst Deactivation
| Symptom | Likely Cause | Diagnostic Action & Solution |
| Rapid, catastrophic failure | Poisoning | Analyze feedstock for common poisons (S, N, H₂O). Implement a guard bed to remove impurities before they reach the catalyst bed.[7] |
| Gradual loss of activity over time | Fouling/Coking | Characterize the spent catalyst (e.g., via TGA) to confirm coke deposition. If possible, regenerate the catalyst via controlled oxidation (burn-off) or solvent washing. |
| Permanent activity loss after high-temp excursion | Sintering | Characterize the catalyst for changes in surface area (BET) or particle size (TEM/XRD). This is typically irreversible. Optimize reactor temperature control to prevent overheating.[9] |
Q6: How can I effectively monitor my reaction to determine if it has stalled or is simply slow?
Effective reaction monitoring is crucial for optimization. Without it, you won't know if a low yield is due to an incomplete reaction or the formation of byproducts. Thin-Layer Chromatography (TLC) is a fast, inexpensive, and powerful technique for qualitative monitoring.[12][13]
Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate. Mark lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your limiting starting material.
-
In the "Rxn" lane, spot a sample taken directly from your reaction mixture.
-
In the "Co" lane, apply a spot of the starting material first, and then spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Place the plate in a sealed chamber containing a suitable solvent system (eluent), ensuring the solvent level is below the origin line. Allow the solvent to travel up the plate.[13]
-
Visualize and Interpret:
-
Remove the plate and mark the solvent front.
-
Visualize the spots (e.g., under a UV lamp or using a chemical stain).
-
Interpretation:
-
If the "Rxn" lane shows a persistent spot at the same height as your starting material, the reaction is incomplete.
-
The appearance of new, more or less polar spots indicates product formation.
-
Multiple new spots may suggest the formation of byproducts.
-
-
For more quantitative analysis, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the precise conversion and yield over time.[14][15][16]
References
- BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
-
Ponnusamy, P., Liew, S., Yamuna, Y. H., & Ling, L. K. (2022). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. MDPI. Available at: [Link]
-
Gholami, Z., Abdullah, A. Z., & Lee, K. T. (2015). Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst: Optimization of Reaction Parameters. Science and Education Publishing. Available at: [Link]
- Wikipedia. (n.d.). Williamson ether synthesis.
-
Ponnusamy, P., Liew, S., Yamuna, Y. H., & Ling, L. K. (2022). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. ResearchGate. Available at: [Link]
-
Sahoo, B., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. Available at: [Link]
- BenchChem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
- BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Esterification Reactions.
-
Sahoo, B., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Monitoring of the reductive etherification reactions of 1 b and 2 f by ¹H‐NMR. ResearchGate. Available at: [Link]
-
Littlejohn, D., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. PubMed. Available at: [Link]
- Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction.
-
Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis? YouTube. Available at: [Link]
-
Optimization of the Cross-Etherification of Alcohols 1a and 1l a. ResearchGate. Available at: [Link]
-
Molecular-Level Insights into the Reaction Mechanisms of Reductive Etherification for the Production of Synthetic Biofuels. ACS Omega. Available at: [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at: [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. Available at: [Link]
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
-
Effect of Alcohol Structure on the Kinetics of Etherification and Dehydration over Tungstated Zirconia. OSTI.GOV. Available at: [Link]
- Micromeritics. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
-
Catalyst deactivation. (2021). YouTube. Available at: [Link]
-
Acid zeolites for glycerol etherification with ethyl alcohol: Catalytic activity and catalyst properties. ResearchGate. Available at: [Link]
-
Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. Springer. Available at: [Link]
-
Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis. Organic Letters. Available at: [Link]
-
Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry. Available at: [Link]
-
Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available at: [Link]
-
The Not-So-Boring-Biochemist. (2022). Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. youtube.com [youtube.com]
- 12. studylib.net [studylib.net]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Navigating the Labyrinth: A Technical Support Guide for Resolving Co-eluting Fluorinated Isomers in HPLC
For Immediate Release
[City, State] – [Date] – Separating co-eluting fluorinated isomers by High-Performance Liquid Chromatography (HPLC) presents a significant challenge in pharmaceutical development and chemical analysis. The subtle structural similarities between these isomers often lead to overlapping peaks, complicating accurate quantification and purification. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions to navigate the complexities of fluorinated isomer separations. Drawing upon established chromatographic principles and cutting-edge techniques, this guide offers practical solutions to achieve baseline resolution.
The Challenge of Fluorinated Isomers
Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds—confer desirable characteristics to pharmaceutical compounds, including enhanced metabolic stability and binding affinity. However, these same properties make the chromatographic separation of fluorinated isomers, which include constitutional (positional) isomers, diastereomers, and enantiomers, particularly difficult. Their similar polarities and hydrophobicities often result in co-elution, where two or more compounds elute from the HPLC column at the same time, appearing as a single, often asymmetrical, peak.[1][2]
Part 1: Troubleshooting Guide - A Step-by-Step Approach to Resolution
When faced with co-eluting fluorinated isomers, a systematic approach to method development is crucial. This guide breaks down the key experimental parameters that can be adjusted to achieve separation.
Stationary Phase Selection: The Foundation of Selectivity
The choice of stationary phase is the most powerful tool for influencing selectivity in HPLC.[3] For fluorinated isomers, specialized column chemistries can provide unique interaction mechanisms beyond standard C8 and C18 phases.
Question: My fluorinated positional isomers are co-eluting on a C18 column. What stationary phase should I try next?
Answer: A standard C18 column primarily separates based on hydrophobicity. Since positional isomers often have very similar hydrophobic characteristics, a different separation mechanism is needed. Consider the following options:
-
Fluorinated Phases (e.g., Pentafluorophenyl - PFP): These columns are a cornerstone for separating halogenated compounds.[4] They offer multiple interaction mechanisms, including dipole-dipole, π-π, and ion-exchange interactions, which can differentiate between the subtle electronic differences in positional isomers.[4][5] PFP phases are particularly effective at retaining and separating basic analytes.[6]
-
Phenyl Phases (e.g., Phenyl-Hexyl): The aromatic functionality of these columns can provide shape selectivity and π-π interactions, which are beneficial for separating aromatic positional isomers.
-
Chiral Stationary Phases (CSPs): For enantiomeric and diastereomeric fluorinated isomers, a CSP is essential. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are widely applicable for a broad range of chiral compounds.[7] Pirkle-type CSPs are also a robust option, offering covalent bonding for increased durability.[8]
Table 1: Stationary Phase Selection Guide for Fluorinated Isomers
| Isomer Type | Primary Challenge | Recommended Stationary Phases | Separation Mechanism |
| Positional Isomers | Similar hydrophobicity and polarity. | Pentafluorophenyl (PFP), Phenyl-Hexyl | π-π interactions, dipole-dipole interactions, shape selectivity.[4] |
| Diastereomers | Small differences in 3D structure. | C18, Phenyl-Hexyl, Chiral Stationary Phases (CSPs) | Hydrophobic interactions, shape selectivity, chiral recognition.[9] |
| Enantiomers | Identical physical properties in a non-chiral environment. | Chiral Stationary Phases (CSPs) - Polysaccharide or Pirkle-type | Chiral recognition through formation of transient diastereomeric complexes.[10] |
Mobile Phase Optimization: Fine-Tuning the Separation
Once an appropriate stationary phase is chosen, optimizing the mobile phase composition is the next critical step to improve resolution.[11]
Question: I'm seeing some peak shouldering, indicating partial co-elution. How can I improve the separation by modifying the mobile phase?
Answer: Peak shouldering is a clear sign of incomplete resolution.[1] Here’s how to address it with mobile phase adjustments:
-
Adjusting Solvent Strength: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and potentially improve separation.[3] Make small, incremental changes to find the optimal ratio.[1]
-
Changing the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. This difference in interaction can be enough to resolve closely eluting peaks.
-
Utilizing Fluorinated Eluents: Pairing a standard C8 or C18 column with a fluorinated eluent, such as trifluoroethanol (TFE), can induce unique selectivity for fluorinated analytes.[12] This "hetero-pairing" of a hydrogenated column with a fluorinated eluent can be a powerful strategy.[12][13]
-
pH Control for Ionizable Compounds: For fluorinated isomers containing acidic or basic functional groups, adjusting the mobile phase pH is crucial.[11] A change in pH can alter the ionization state of the analytes, significantly impacting their retention and selectivity. Use a buffer to maintain a consistent pH throughout the run.
Workflow for Mobile Phase Optimization:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Handling of Diazonium Salt Intermediates
Welcome to the technical support center for navigating the complexities of diazonium salt chemistry. As highly versatile intermediates, diazonium salts are pivotal in the synthesis of a vast array of aromatic compounds. However, their inherent instability presents significant challenges. This guide provides in-depth, field-proven insights to help you prevent decomposition and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and use of diazonium salt intermediates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Decomposition of the diazonium salt due to elevated temperature. 2. Incorrect pH of the reaction medium. 3. Insufficient diazotization. | 1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.[1][2]2. Ensure a strongly acidic medium (pH 1-2) by using an excess of mineral acid.[3]3. Use a stoichiometric amount of sodium nitrite and test for its slight excess using starch-iodide paper.[2][4] |
| Formation of a phenolic byproduct | The diazonium salt is reacting with water, which is more likely at higher temperatures.[5][6] | Maintain the reaction temperature below 5 °C.[2] The formation of phenols is a known synthetic route when aqueous solutions of diazonium salts are heated.[7] |
| Explosive decomposition of the isolated diazonium salt | Diazonium salts, particularly with chloride or perchlorate counter-ions, are shock-sensitive and can decompose violently when dry.[3][8] | Avoid isolation unless absolutely necessary. Use the diazonium salt in situ. If isolation is required, use stabilizing counter-ions like tetrafluoroborate (BF₄⁻) and handle only small quantities (no more than 0.75 mmol).[8] Store at low temperatures (e.g., -20 °C) in the dark.[3] |
| Formation of colored impurities | 1. Azo coupling side reactions. 2. Impure starting materials. | 1. Ensure the reaction medium is sufficiently acidic to prevent the diazonium salt from coupling with unreacted amine or other electron-rich species.[9]2. Use highly purified primary aromatic amines.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in diazotization reactions?
Temperature is the single most important parameter to control during diazotization. Aromatic diazonium salts are thermally unstable and readily decompose at temperatures above 5-10 °C.[2][5][10] This decomposition is often exothermic and can lead to a runaway reaction, releasing nitrogen gas and potentially causing an explosion.[8][10] The standard practice is to maintain the reaction temperature between 0 and 5 °C using an ice or ice-salt bath to ensure the stability of the diazonium salt for subsequent reactions.[1][2][11]
Q2: What is the role of excess mineral acid in the reaction?
Excess mineral acid serves two primary purposes:
-
Generation of Nitrous Acid: It reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which is the diazotizing agent.[7][11][12]
-
Maintaining Low pH: A strongly acidic environment (pH 1-2) is crucial to prevent side reactions.[3] Under less acidic or neutral conditions, the diazonium salt can couple with the starting amine to form diazoamino compounds (triazenes) or decompose to form phenols.[5][13]
Q3: How do different counter-ions affect the stability of diazonium salts?
The counter-ion has a significant impact on the stability of the diazonium salt.[7][14]
-
Less Stable: Smaller, more nucleophilic counter-ions like chloride (Cl⁻) and acetate result in less stable diazonium salts that are prone to decomposition and are generally not isolated.[7][14]
-
More Stable: Larger, non-nucleophilic counter-ions such as tetrafluoroborate (BF₄⁻) and tosylate (TsO⁻) form more stable salts.[3][7][14] Benzenediazonium fluoroborate, for instance, is water-insoluble and stable enough to be isolated, dried, and stored at room temperature for limited periods.[6][11]
Q4: Why are aromatic diazonium salts more stable than their aliphatic counterparts?
The enhanced stability of aromatic diazonium salts is attributed to resonance. The positive charge on the diazonium group is delocalized over the aromatic ring, which stabilizes the ion.[1][3] Aliphatic diazonium salts lack this resonance stabilization and are extremely unstable, decomposing instantaneously even at low temperatures to form carbocations and nitrogen gas.[1][3][12]
Q5: What are the primary decomposition pathways for diazonium salts?
The decomposition of diazonium salts can proceed through several pathways depending on the reaction conditions:
-
SN1-type reaction: In an acidic aqueous solution, the diazonium salt can decompose to form an aryl cation and nitrogen gas. The highly reactive aryl cation is then attacked by nucleophiles present in the medium, such as water to form phenols or halides.
-
Radical mechanism: In the presence of reducing agents like copper(I) salts (as in the Sandmeyer reaction), a single electron transfer can occur, leading to the formation of an aryl radical and nitrogen gas.
-
Basic conditions: In basic solutions, the diazonium ion can be converted into a diazotate, which can then undergo further reactions.[13]
Caption: Decomposition pathways of diazonium salts.
Experimental Protocols
Standard Protocol for In Situ Preparation of Benzenediazonium Chloride
This protocol describes the diazotization of aniline for immediate use in a subsequent reaction (e.g., Sandmeyer or azo coupling).
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve the primary aromatic amine (e.g., aniline) in a mixture of concentrated hydrochloric acid and water.[5]
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.[5]
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution. It is crucial to maintain the temperature below 5 °C throughout the addition.[2][5]
-
After the addition is complete, stir the mixture for an additional 15-30 minutes.
-
Check for a slight excess of nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. The paper should turn blue.[4] If not, add a small amount more of the sodium nitrite solution.
-
The resulting cold solution of the diazonium salt is now ready for immediate use in the next synthetic step. Do not attempt to isolate the benzenediazonium chloride.
Caption: Workflow for the diazotization reaction.
References
-
Syrgiannis, Z., Bonasera, A., Tenori, E., & Prato, M. (n.d.). Typical aryl diazonium salt decomposition pathways. ResearchGate. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Diazonium Salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 22). Exploring the Reactions of Diazonium Salts: Versatile Intermediates in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]
-
Tomczyk, M. M., Minoshima, M., Kikuchi, K., & Kuźnik, N. (n.d.). Pathways of diazonium salt decomposition in solution at different pH. ResearchGate. Retrieved from [Link]
-
NCERT. (n.d.). 9.8 Physical Properties of Diazonium Salts. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. Retrieved from [Link]
-
Unacademy. (n.d.). Chemistry Properties of Diazonium Salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation? Retrieved from [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. American Chemical Society. Retrieved from [Link]
-
Quora. (2018, May 11). Why are diazonium salts not stored, and what is the reason behind their instability? Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Chemistry Properties of Diazonium Salts [unacademy.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Impact of solvent choice on the synthesis of ethoxy-substituted aromatics
Here is the technical support center on the impact of solvent choice on the synthesis of ethoxy-substituted aromatics.
Welcome to the technical support center dedicated to providing in-depth guidance on the synthesis of ethoxy-substituted aromatics. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in their synthetic workflows. Here, we dissect the critical, and often underestimated, role of solvent choice in determining the success, yield, and purity of your target molecules.
Frequently Asked Questions: The "Why" Behind the Solvent
This section addresses the fundamental principles governing solvent effects in the synthesis of aromatic ethers. Understanding these core concepts is the first step toward effective troubleshooting and reaction optimization.
Q1: Why is solvent selection so critical in synthesizing ethoxy-substituted aromatics?
A: Solvent choice is paramount because it directly influences the reaction environment at a molecular level. It is not merely an inert medium but an active participant that can dictate reaction rates, influence equilibrium positions, and even alter the regioselectivity of a reaction.[1] In the context of forming an ether bond on an aromatic ring, the solvent's primary roles are to:
-
Solubilize Reactants: Ensure that the aromatic substrate (e.g., a phenol) and the ethylating agent are in the same phase to react.
-
Modulate Nucleophile Reactivity: The solvent's interaction with the nucleophile (typically a phenoxide ion) can dramatically enhance or suppress its reactivity.[2]
-
Stabilize Intermediates and Transition States: A solvent can stabilize charged intermediates, such as the Meisenheimer complex in Nucleophilic Aromatic Substitution (SNAr) or transition states in SN2 reactions, thereby lowering the activation energy and accelerating the reaction.[3]
-
Control Reaction Pathway: The choice between a polar protic and a polar aprotic solvent can be the deciding factor between obtaining the desired O-alkylation product (the ether) and an undesired C-alkylation byproduct.[4][5]
Q2: What is the fundamental difference between polar protic and polar aprotic solvents, and how does this impact my reaction?
A: The key difference lies in their ability to act as hydrogen bond donors.[6]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen). They can form strong hydrogen bonds. In the synthesis of ethoxy-aromatics, these solvents can form a "cage" around the negatively charged oxygen of the phenoxide nucleophile through hydrogen bonding.[2] This solvation shell stabilizes the nucleophile but severely hinders its ability to attack the electrophile, drastically slowing down SN2 reactions.[7][8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack an acidic proton and cannot act as hydrogen bond donors.[6] While they have large dipole moments to dissolve charged species, they solvate the cation (e.g., Na⁺ or K⁺) of the phenoxide salt much more effectively than the anion.[4] This leaves a "naked," highly reactive phenoxide anion, which significantly accelerates the rate of SN2 etherification.[4][7][9]
For these reasons, polar aprotic solvents are almost always the superior choice for Williamson ether synthesis.[7][10]
Caption: Solvent choice dictates O- vs. C-alkylation pathways.
Troubleshooting Guides
This section provides direct answers to specific problems you may encounter during your experiments.
Scenario 1: Williamson Ether Synthesis
This classic SN2 reaction is a workhorse for creating ethers but is highly sensitive to reaction conditions, especially the solvent. [9] Q: My Williamson ether synthesis is extremely slow or has stalled. What are the likely solvent-related causes?
A: A slow reaction rate is almost always linked to reduced nucleophilicity of the phenoxide. Check the following:
-
Incorrect Solvent Type: Are you using a protic solvent like ethanol or a nonpolar solvent like toluene? Both strongly slow the reaction rate. [7]Solution: Switch to a polar aprotic solvent like DMF or acetonitrile. [7]These are known to accelerate the reaction significantly. [11]2. Solvent Purity: Is your solvent truly anhydrous? Trace amounts of water can act as a protic source, reducing the phenoxide's reactivity. Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use. [12] Q: My yield is very low, and I'm getting significant elimination byproducts (alkenes). How can the solvent choice help?
A: Elimination (E2) is a common competing reaction with substitution (SN2). [7]While the structure of the ethylating agent is the primary factor (tertiary halides favor elimination), the solvent plays a role. [8]* Favoring Substitution (SN2): Polar aprotic solvents are generally preferred as they promote the SN2 pathway. [4][9]* Minimizing Elimination: While higher temperatures generally favor elimination over substitution, a less polar solvent can sometimes exacerbate the issue. [4]Sticking with a highly polar aprotic solvent like DMF or DMSO is your best strategy to maximize the SN2 rate, helping it outcompete the E2 pathway.
Q: I'm trying to react a poorly soluble phenoxide salt. How can I improve the reaction using solvent choice or additives?
A: Solubility is key. If your phenoxide salt isn't dissolving, the reaction will be slow and inefficient.
-
Solvent Optimization: While DMF and DMSO have excellent solvating power, you may need to screen other options. [13]2. Phase-Transfer Catalysis (PTC): This is an excellent strategy for heterogeneous reactions. [7]By adding a catalyst like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6), you can transport the phenoxide anion from an aqueous or solid phase into the organic phase where the ethylating agent resides. [7][14]This technique allows the reaction to proceed smoothly even when the reactants are in different phases. [14]
Scenario 2: Palladium-Catalyzed Etherification (e.g., Buchwald-Hartwig)
Palladium-catalyzed C-O cross-coupling reactions are powerful but mechanistically complex, and the solvent can have profound effects on the catalyst's stability and activity. [1][15] Q: My Buchwald-Hartwig C-O coupling is not working. Could my solvent be inhibiting the catalyst?
A: Yes, this is a distinct possibility. Certain solvents can coordinate to the palladium center and inhibit catalysis.
-
Problematic Solvents: For Buchwald-Hartwig reactions, chlorinated solvents (like chloroform) and coordinating solvents like acetonitrile or pyridine have been reported to bind to the palladium catalyst and shut down the reaction. [16]* Recommended Solvents: Ethereal solvents (THF, 1,4-dioxane, CPME) and aromatic hydrocarbons (toluene) are the most commonly used and generally reliable solvents for these couplings. [16][17][18]A switch to THF or toluene is a good first step in troubleshooting. [19] Q: How do I choose an appropriate starting solvent for optimizing a Suzuki or Buchwald-Hartwig reaction for ethoxy-aromatic synthesis?
A: The choice depends on several factors, primarily the required reaction temperature and the solubility of your substrates and reagents.
-
For Room Temperature Reactions: THF is often an excellent choice. [19]* For Higher Temperatures: Solvents with higher boiling points like 1,4-dioxane, toluene, or cyclopentyl methyl ether (CPME) are more suitable. [17]* Aqueous Conditions: For some Suzuki reactions, a mixture of an organic solvent and water (e.g., ethanol/water) can be highly effective, particularly with a base like K₃PO₄ or K₂CO₃. [20][21] It is crucial to recognize that the optimal solvent can be substrate-dependent, and some screening may be necessary. [13][22]
Data Summary: Solvent Properties and Their Impact
The following table summarizes the properties of common solvents and their general suitability for the synthesis of ethoxy-aromatics.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for Williamson Ether Synthesis | Suitability for Pd-Catalyzed Coupling |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent: High reaction rates. [7] | Good, but can coordinate: Use with caution. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Excellent: High reaction rates. [4] | Good, but can coordinate: Use with caution. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Excellent: High reaction rates. [7] | Often Inhibitory: Generally avoid for Buchwald-Hartwig. [16] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Moderate: Slower than DMF/DMSO. [8] | Excellent: Widely used, good for moderate temperatures. [17][19] |
| 1,4-Dioxane | Polar Aprotic | 2.2 | 101 | Poor: Low polarity slows reaction. | Excellent: Common for higher temperature reactions. [17] |
| Toluene | Nonpolar | 2.4 | 111 | Poor: Very slow reaction rates. [7] | Excellent: Common for higher temperature reactions. [16] |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Poor: Reduces nucleophilicity, risk of C-alkylation. [5][8] | Good (often as co-solvent): Used in aqueous Suzuki systems. [20] |
Experimental Protocol: Synthesis of 4-Methoxyphenetole via Williamson Ether Synthesis
This protocol illustrates the practical application of solvent choice principles for a successful synthesis.
Objective: To synthesize 4-methoxyphenetole from 4-methoxyphenol and ethyl iodide using potassium carbonate as the base and DMF as the solvent.
Rationale for Solvent Choice: N,N-Dimethylformamide (DMF) is chosen because it is a polar aprotic solvent that effectively dissolves the potassium 4-methoxyphenoxide formed in situ. It promotes a high SN2 reaction rate by solvating the potassium cation, leaving a highly reactive "naked" phenoxide nucleophile. [4][7] Materials:
-
4-methoxyphenol (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-methoxyphenol and finely powdered anhydrous potassium carbonate. [23]2. Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 4-methoxyphenol).
-
Reagent Addition: Begin stirring the mixture. Add ethyl iodide dropwise via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. [7]5. Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (approx. 10x the volume of DMF used).
-
Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash them twice with brine to remove residual DMF. . Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain the pure 4-methoxyphenetole.
Caption: Troubleshooting workflow for low yields.
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- BenchChem. (2025). A Comparative Guide to Ether Solvents in Cross-Coupling Reactions.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Frontiers. (2022, July 21).
- AIChE - Proceedings. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- PharmaXChange.info. (2011, April 9).
- ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents | Request PDF.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- The Organic Chemistry Tutor. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube.
- ResearchGate. (n.d.).
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- RSC Publishing. (2019, April 8).
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- ResearchGate. (2025, August 6).
- Beilstein Journals. (2020, May 13).
- DSpace@MIT. (n.d.). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.
- NIH. (n.d.).
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- ResearchGate. (n.d.).
- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?
- Oreate AI Blog. (2026, January 8).
- Semantic Scholar. (1975, December 23).
- White Rose Research Online. (n.d.).
- ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
- PubMed Central. (2022, January 4).
- ACS Publications. (n.d.). Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Exploring Greener Suzuki Coupling Reactions for Biaryl Synthesis: Replacing Palladium Acetate with Palladium On Carbon in Three Known Aqueous Suzuki Reactions | Request PDF.
- NIH. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
- PMC - NIH. (2024, July 5).
- BenchChem. (n.d.). Troubleshooting low yield in sinapaldehyde chemical synthesis.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Optimization of the reaction conditions: effect of solvent and base.
- Reddit. (2020, February 26). Synthesis - General tips for improving yield?. r/chemistry.
- Wordpress. (n.d.).
Sources
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Troubleshooting [chem.rochester.edu]
Technical Support Center: Strategies for Scaling Up 2-Ethoxy-3-fluorobenzoic Acid Production
This guide serves as a dedicated technical support resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 2-Ethoxy-3-fluorobenzoic acid. Given its utility as a key intermediate in pharmaceutical and materials science, robust and scalable production is paramount. This document provides in-depth troubleshooting, validated protocols, and critical scale-up considerations based on established chemical principles and field-proven insights.
Section 1: Synthesis Pathway and Core Principles
The most industrially viable and scalable route to 2-Ethoxy-3-fluorobenzoic acid is a two-step process commencing from a suitable salicylic acid derivative. This pathway involves a Williamson ether synthesis followed by saponification.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of a 3-fluoro-2-hydroxybenzoic acid ester (e.g., the methyl or ethyl ester) is deprotonated with a suitable base to form a phenoxide. This potent nucleophile then attacks an ethylating agent, such as diethyl sulfate or an ethyl halide, to form the ether linkage. Using an ester of the starting material is critical as it protects the carboxylic acid, which would otherwise be deprotonated by the base and could lead to unwanted side reactions.
-
Saponification (Ester Hydrolysis): The resulting 2-ethoxy-3-fluorobenzoate ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide or potassium hydroxide) to cleave the ester and yield the sodium or potassium salt of the target carboxylic acid.
-
Acidification and Isolation: The final step is the acidification of the reaction mixture to protonate the carboxylate salt, causing the 2-Ethoxy-3-fluorobenzoic acid to precipitate out of the aqueous solution, followed by filtration and purification.
Caption: High-level workflow for the synthesis of 2-Ethoxy-3-fluorobenzoic acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the Williamson ether synthesis step at scale? A1: The primary challenge is managing the exothermicity of the reaction, especially during the addition of the alkylating agent (e.g., diethyl sulfate). On a lab scale, heat dissipates easily, but during scale-up, the surface-area-to-volume ratio decreases, making heat removal less efficient. Uncontrolled exotherms can lead to side reactions, solvent boiling, and dangerous pressure buildup. A robust reactor cooling system and controlled, subsurface addition of the reagent are critical.
Q2: How do I choose the right base and solvent for the etherification? A2: The choice depends on scale, cost, and safety.
-
Base: Potassium carbonate (K₂CO₃) is often preferred for large-scale operations. It is inexpensive, moderately basic, and easier to handle than stronger, more hazardous bases like sodium hydride (NaH). NaH is highly effective but pyrophoric and generates hydrogen gas, posing significant safety risks at scale.
-
Solvent: A polar aprotic solvent is required to dissolve the phenoxide salt. Acetone is common for bench-scale work due to its volatility, but its low boiling point can be a limitation. For higher temperatures and better solubility, solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are used, though their removal during workup can be more challenging.
Q3: My saponification reaction seems to stall or is incomplete. What should I investigate? A3: Incomplete saponification is typically due to insufficient base, poor mixing, or low temperature. Ensure you are using a stoichiometric excess of the base (e.g., 1.5-2.0 equivalents of NaOH or KOH). At scale, mass transfer can be an issue; confirm that your reactor's agitation is sufficient to maintain a homogenous mixture, especially if the ester has low aqueous solubility. Increasing the reaction temperature or adding a co-solvent like ethanol can also improve reaction rates.[1]
Q4: What are the most common impurities I should look for in my final product? A4: Common impurities include:
-
Unreacted Starting Material: 3-fluoro-2-hydroxybenzoic acid (or its ester).
-
Over-Alkylated Product: If the starting material was the acid and not the ester, both the hydroxyl and carboxyl groups could be ethylated.
-
Residual Solvents: Such as DMF, DMSO, or the solvent used for recrystallization.
-
Inorganic Salts: From the base or neutralization steps (e.g., NaCl, K₂SO₄). These can be detected using techniques like HPLC, GC-MS, and NMR spectroscopy.
Section 3: In-Depth Troubleshooting Guide
Effective troubleshooting requires a logical, systematic approach to diagnose and resolve issues encountered during synthesis and scale-up.
Caption: Decision tree for troubleshooting common synthesis and scale-up issues.
Problem: Low Yield in Etherification Step
-
Potential Cause: Incomplete deprotonation of the phenolic hydroxyl group.
-
Diagnosis: Analyze a sample of the reaction mixture by TLC or LCMS after an hour. A significant amount of remaining starting material indicates a problem with the base or reaction conditions.
-
Solution:
-
Base Quality: Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered to maximize surface area. Moisture will consume the base and inhibit phenoxide formation.
-
Stoichiometry: Use a slight excess of the base (e.g., 1.5-2.0 equivalents) to drive the equilibrium towards the phenoxide.
-
Solvent: Ensure the solvent is anhydrous. Water is a common culprit in stalling Williamson ether syntheses.
-
-
-
Potential Cause: The ethylating agent is inactive or was lost.
-
Diagnosis: Diethyl sulfate can degrade over time, especially if exposed to moisture. Ethyl halides can be volatile.
-
Solution: Use a fresh bottle of the ethylating agent. If using a volatile agent like ethyl bromide, ensure the reaction is run in a well-sealed reactor under reflux conditions to prevent its escape.
-
Problem: Formation of Tar-Like Byproducts
-
Potential Cause: Reaction temperature is too high.
-
Diagnosis: Darkening of the reaction mixture, especially during the addition of the ethylating agent, points to thermal decomposition or side reactions. This is a common issue when scaling up diazotization reactions and the principle applies here as well.[2][3]
-
Solution:
-
Controlled Addition: Add the ethylating agent slowly and sub-surface to dissipate localized heat.
-
Efficient Cooling: Ensure the reactor's cooling jacket is functioning optimally. For very large scales, internal cooling coils may be necessary.
-
Reaction Conditions: Consider running the reaction at a slightly lower temperature for a longer period.
-
-
Problem: Product Fails Purity Specifications after Recrystallization
-
Potential Cause: Incorrect recrystallization solvent system.
-
Diagnosis: The product crystallizes too quickly (trapping impurities) or remains oily and refuses to solidify.
-
Solution:
-
Solvent Screening: Perform small-scale solvent screening. The ideal solvent should dissolve the crude product when hot but not when cold, while impurities should remain soluble at cold temperatures. Common systems for benzoic acids include ethanol/water, acetic acid/water, or toluene.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
-
Section 4: Validated Experimental Protocols
Protocol 4.1: Bench-Scale (50g) Synthesis of 2-Ethoxy-3-fluorobenzoic acid
Safety First: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4][5] Diethyl sulfate is a potent alkylating agent and is a suspected carcinogen; handle with extreme caution.
Part A: Etherification - Synthesis of Methyl 2-ethoxy-3-fluorobenzoate
-
Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Reagent Charging: To the flask, add Methyl 3-fluoro-2-hydroxybenzoate (85 g, 0.5 mol), finely powdered anhydrous potassium carbonate (104 g, 0.75 mol), and acetone (500 mL).
-
Reaction Initiation: Begin vigorous stirring to create a fine suspension. Heat the mixture to a gentle reflux using a heating mantle.
-
Ethylating Agent Addition: Add diethyl sulfate (85 g, 0.55 mol) to the dropping funnel. Add it dropwise to the refluxing suspension over a period of 60-90 minutes.
-
Rationale: Slow addition is critical to control the reaction exotherm. Vigorous stirring ensures the base remains suspended and can react efficiently.
-
-
Reaction Monitoring: After the addition is complete, continue refluxing for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase), checking for the disappearance of the starting material spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and K₂SO₄) and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude oil is Methyl 2-ethoxy-3-fluorobenzoate and is typically used in the next step without further purification.
Part B: Saponification and Isolation
-
Reactor Setup: Transfer the crude oil from Part A to a 2 L flask equipped with a mechanical stirrer and reflux condenser.
-
Hydrolysis: Add a solution of sodium hydroxide (40 g, 1.0 mol) in 600 mL of water and 150 mL of ethanol.
-
Rationale: Ethanol acts as a co-solvent to increase the solubility of the organic ester in the aqueous base, accelerating the hydrolysis.
-
-
Reaction: Heat the mixture to reflux and stir for 2-3 hours. The solution should become clear and homogeneous as the ester is converted to its water-soluble sodium salt. Monitor for the disappearance of the ester by TLC.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. If any unreacted organic material is present, perform a filtration or an extraction with a nonpolar solvent (e.g., toluene) to remove it.
-
Acidification: Place the aqueous solution in an ice bath and stir. Slowly and carefully add concentrated hydrochloric acid (approx. 85 mL) until the pH of the solution is ~1-2 (check with pH paper).
-
Rationale: A thick, white precipitate of 2-Ethoxy-3-fluorobenzoic acid will form. Cooling during acidification helps control the heat generated and promotes better crystal formation.
-
-
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove inorganic salts, and pull air through the cake to partially dry it.
Part C: Purification by Recrystallization
-
Dissolution: Transfer the crude, damp solid to a 1 L Erlenmeyer flask. Add a minimal amount of a 10:1 water/ethanol mixture and heat on a hot plate with stirring until the solid just dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 1 hour to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 50-60°C to a constant weight.
-
Expected Yield: 75-85% based on the starting ester.
-
Expected Purity: >99% by HPLC.
-
Section 5: Key Scale-Up Strategies
Transitioning from the bench to a pilot plant or manufacturing facility introduces challenges that are not apparent at the lab scale.
| Parameter | Bench-Scale Approach (1L Flask) | Scale-Up Challenge (100L+ Reactor) | Recommended Scale-Up Strategy |
| Heat Transfer | Heating mantle / oil bath provides uniform heating. Heat dissipates quickly. | Surface area to volume ratio decreases drastically. Inefficient heat removal can lead to runaway reactions. | Use jacketed reactors with thermal fluid for precise temperature control. For highly exothermic steps, consider internal cooling coils and slow, controlled reagent addition. |
| Reagent Addition | Dropwise addition from a glass funnel. | Surface addition can cause localized "hot spots" and poor initial mixing. | Implement subsurface addition via a dip tube to introduce the reagent directly into the bulk of the liquid near an impeller for rapid dispersion. |
| Mixing | Magnetic stir bar provides adequate mixing for small volumes. | Magnetic stirring is ineffective. Inhomogeneity can lead to low yields and side product formation. | Use a mechanically stirred reactor with appropriate impeller design (e.g., pitched-blade turbine, anchor) to ensure homogeneity of solids and liquids. Perform mixing studies if necessary. |
| Material Handling | Reagents are weighed and added manually. Solids are filtered on a Büchner funnel. | Manual handling of large quantities is unsafe and inefficient. Filtration can be a bottleneck. | Utilize closed-system transfer for hazardous liquids (e.g., diethyl sulfate). Use larger, more automated filtration equipment like a Nutsche filter-dryer to isolate the product safely and efficiently. |
| Process Safety | Fume hood contains vapors. Small spills are easily managed. | Potential for large releases, pressure buildup, and thermal events. | Conduct a formal Process Hazard Analysis (PHA). Install pressure relief devices, emergency shutdown systems, and ensure adequate ventilation. Monitor reactions with probes (temperature, pressure) connected to a control system. |
Section 6: References
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2-Fluoro-ethoxy)-benzoic acid. Retrieved from AK Scientific.[4]
-
Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from Sigma-Aldrich.
-
CymitQuimica. (n.d.). Safety Data Sheet. Retrieved from CymitQuimica.[5]
-
Cayman Chemical. (n.d.). Safety Data Sheet: 2-Amino-5-fluorobenzoic Acid. Retrieved from Cayman Chemical.[6]
-
Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluorobenzoic acid. Retrieved from Fisher Scientific.[7]
-
Benchchem. (n.d.). Technical Support Center: 2-[(3-Fluorobenzyl)oxy]benzoic acid Experiments. Retrieved from Benchchem.[8]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Org. Synth. Coll. Vol. 10, p.29.[2]
-
Benchchem. (n.d.). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Retrieved from Benchchem.[3]
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. [Link][9]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Org. Synth. Coll. Vol. 2, p.299.[10]
-
ChemicalBook. (n.d.). 2-Ethoxybenzoic acid synthesis. Retrieved from ChemicalBook.[1]
-
ChemicalBook. (n.d.). 2-Fluorobenzoic acid synthesis. Retrieved from ChemicalBook.[11]
-
Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. Retrieved from Google Patents.[12]
-
Johnson, M., et al. (2020). Bioprocess development and scale-up for cis,cis-muconic acid production from glucose and xylose by Pseudomonas putida. Green Chemistry, 22(15), 4846-4860. [Link][13]
Sources
- 1. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents [patents.google.com]
- 13. Bioprocess development and scale-up for cis,cis-muconic acid production from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 2-Ethoxy-3-fluorobenzoic Acid and Other Halogenated Benzoic Acids for Advanced Synthesis
Introduction
In the landscape of medicinal chemistry and materials science, halogenated benzoic acids are indispensable scaffolds. The strategic placement of halogen and alkoxy substituents on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability. This control is paramount in drug discovery, where such modifications can profoundly impact a compound's pharmacokinetic profile and target engagement.[1][2] 2-Ethoxy-3-fluorobenzoic acid, with its unique combination of a fluorine atom and an ethoxy group, represents a sophisticated building block offering distinct steric and electronic characteristics.
This guide provides an in-depth comparison of 2-Ethoxy-3-fluorobenzoic acid with other structurally significant halogenated benzoic acids: 2-Chloro-5-fluorobenzoic acid , 2-Bromo-4-fluorobenzoic acid , and 3-Fluoro-4-methoxybenzoic acid . By examining their properties, electronic effects, and reactivity in a common synthetic application, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal reagent for their synthetic endeavors. These compounds are frequently employed as intermediates in the synthesis of pharmaceuticals, such as anti-inflammatory agents and novel therapeutics, as well as in the development of agrochemicals.[3][4][5][6]
Comparative Analysis of Physicochemical Properties
The identity and position of substituents dramatically alter the physical characteristics of the benzoic acid core. The following table summarizes key properties of our subject compounds, providing a quantitative basis for comparison.
| Property | 2-Ethoxy-3-fluorobenzoic acid | 2-Chloro-5-fluorobenzoic acid | 2-Bromo-4-fluorobenzoic acid | 3-Fluoro-4-methoxybenzoic acid |
| Molecular Formula | C₉H₉FO₃ | C₇H₄ClFO₂[4] | C₇H₄BrFO₂[3] | C₈H₇FO₃[7] |
| Molecular Weight | 184.16 g/mol | 174.56 g/mol [4] | 219.01 g/mol [3] | 170.14 g/mol [7][8] |
| Melting Point (°C) | Not available | 147 - 153[4] | 172 - 176[3] | 211 - 213[8] |
| Appearance | Solid | Off-white powder[4] | White to almost white powder/crystal[3] | Solid[8] |
| Solubility | Not available | Sparingly soluble in water, soluble in organic solvents | Very soluble in water[9] | Sparingly soluble in water, soluble in most organic solvents[10] |
Note: Data for 2-Ethoxy-3-fluorobenzoic acid is less commonly published; properties are inferred based on related structures like 2-Amino-3-ethoxy-6-fluorobenzoic acid[11] and 3-Bromo-2-ethoxy-6-fluorobenzoic acid.
The Decisive Role of Substituent Effects on Acidity and Reactivity
The reactivity of a benzoic acid derivative is fundamentally governed by the electronic nature of its substituents. These effects, primarily inductive and resonance, alter the electron density of the aromatic ring and the stability of the carboxylate conjugate base, thereby influencing the acid's pKa.
Inductive and Resonance Effects:
-
Halogens (F, Cl, Br): These atoms exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect pulls electron density away from the ring and the carboxyl group, stabilizing the resulting carboxylate anion upon deprotonation. This stabilization leads to a stronger acid (lower pKa) compared to unsubstituted benzoic acid.[12][13]
-
Alkoxy Groups (Ethoxy, Methoxy): The oxygen atom is electronegative, resulting in a modest -I effect. However, this is significantly overshadowed by a strong electron-donating resonance effect (+R), where the oxygen's lone pairs delocalize into the aromatic ring. The net effect is position-dependent:
-
At the ortho and para positions, the +R effect dominates, increasing electron density on the ring and destabilizing the carboxylate anion, thus weakening the acid.
-
At the meta position, the +R effect is not operative on the carboxyl group, so the -I effect prevails, leading to increased acidity relative to the unsubstituted acid.[14]
-
The Ortho Effect:
A special consideration is the "ortho effect," which states that any group in the ortho position, regardless of its electronic properties, generally increases the acidity of benzoic acid.[14] This is primarily attributed to steric hindrance. The ortho substituent forces the carboxyl group out of the plane of the benzene ring, which diminishes resonance stabilization of the neutral acid form, making proton loss more favorable.[14] In our comparators, 2-chloro-5-fluorobenzoic acid and 2-bromo-4-fluorobenzoic acid both benefit from this effect, contributing to their enhanced acidity.
Sources
- 1. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-氟-4-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Bromo-4-fluorobenzoic acid(1006-41-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. chemscene.com [chemscene.com]
- 12. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. hcpgcollege.edu.in [hcpgcollege.edu.in]
A Comparative Analysis of Fluorobenzoic Acid Isomers: Unraveling the Intricacies of Acidity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug design, the strategic placement of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its acidity. This guide offers an in-depth comparison of the ortho-, meta-, and para-isomers of fluorobenzoic acid, providing both the theoretical underpinnings and the practical experimental framework to understand their differential acidity. This knowledge is paramount for professionals seeking to fine-tune the properties of lead compounds for optimal therapeutic efficacy.
The Acidity Landscape: A Quantitative Comparison
The acidity of the fluorobenzoic acid isomers, quantified by their pKa values, reveals a distinct trend directly attributable to the position of the fluorine substituent on the benzene ring. A lower pKa value signifies a stronger acid.
| Isomer | Structure | pKa (at 25°C) |
| ortho-Fluorobenzoic Acid | 2-Fluorobenzoic Acid | ~3.27 |
| meta-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 3.86[1] |
| para-Fluorobenzoic Acid | 4-Fluorobenzoic Acid | 4.14[2][3] |
| Benzoic Acid (Reference) | 4.20 |
The data clearly indicates the following order of acidity:
ortho > meta > para > Benzoic Acid
This guide will now dissect the electronic and steric factors that govern this observed order.
Mechanistic Insights: The Interplay of Inductive and Resonance Effects
The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, thereby increasing acidity. Conversely, electron-donating groups destabilize the anion and decrease acidity. Fluorine, being highly electronegative, exhibits two key electronic effects:
-
Inductive Effect (-I): An electron-withdrawing effect transmitted through the sigma (σ) bonds. Due to its high electronegativity, fluorine strongly pulls electron density towards itself. This effect is distance-dependent, weakening as the distance from the carboxylic group increases.
-
Resonance Effect (+R or +M): An electron-donating effect transmitted through the pi (π) system. The lone pairs on the fluorine atom can be delocalized into the benzene ring. This effect is most pronounced when the substituent is at the ortho or para position.
The final acidity of each isomer is a result of the delicate balance between these opposing effects.
ortho-Fluorobenzoic Acid: The Power of the "Ortho Effect"
The significantly enhanced acidity of the ortho-isomer is a classic example of the "ortho effect" .[4][5][6] This phenomenon, observed with various substituents, is generally attributed to a combination of steric and electronic factors.[7] In the case of o-fluorobenzoic acid, the steric hindrance between the fluorine atom and the carboxyl group forces the -COOH group out of the plane of the benzene ring.[4][8] This twisting inhibits the resonance between the carboxyl group and the phenyl ring, a resonance that is inherently destabilizing to the carboxylate anion.[4][6] Consequently, the acidity of the carboxyl group increases. Furthermore, the strong, distance-dependent -I effect of the proximate fluorine atom provides substantial stabilization to the resulting carboxylate anion.
meta-Fluorobenzoic Acid: A Clear Case of Induction
At the meta position, the resonance effect does not operate effectively.[5] Therefore, the acidity is primarily dictated by the electron-withdrawing inductive (-I) effect of the fluorine atom. This effect withdraws electron density from the ring, stabilizing the conjugate base and making m-fluorobenzoic acid more acidic than benzoic acid.[9]
para-Fluorobenzoic Acid: A Competitive Balance
In the para position, both the inductive (-I) and resonance (+R) effects are at play.[10][11] The -I effect withdraws electron density, stabilizing the carboxylate anion and increasing acidity. However, the +R effect donates electron density into the ring, which partially counteracts the inductive effect and destabilizes the anion.[9][10] Although the inductive effect of fluorine is generally stronger than its resonance effect, the latter's influence is significant enough to make p-fluorobenzoic acid the least acidic of the three isomers.[9][10]
Diagrammatic Representation of Electronic Effects
Caption: Dominant electronic effects governing the acidity of fluorobenzoic acid isomers.
Experimental Protocol: Determination of pKa by Potentiometric Titration
To empirically validate the acidity differences, a potentiometric titration is a robust and reliable method. This technique involves titrating a weak acid with a strong base and monitoring the pH change. The pKa can be determined from the resulting titration curve.[12]
Materials and Reagents:
-
ortho-, meta-, and para-Fluorobenzoic acid
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (150 mL)
-
Volumetric flasks
Step-by-Step Methodology:
-
Preparation of Acid Solution: Accurately weigh a known amount of the fluorobenzoic acid isomer and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of known concentration (e.g., 0.1 M).
-
Titration Setup: Pipette a precise volume (e.g., 25 mL) of the acid solution into a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Initial pH Measurement: Immerse the calibrated pH electrode in the acid solution and record the initial pH.
-
Titration: Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[12]
-
Equivalence Point: As the titration approaches the equivalence point, the pH will change rapidly. Reduce the increment volume of NaOH added to obtain more data points in this region. Continue the titration past the equivalence point.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH. The peak of this curve corresponds to the equivalence point volume.
-
The half-equivalence point is the volume of NaOH that is exactly half of the equivalence point volume.
-
At the half-equivalence point, the concentrations of the acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation , at this point, pH = pKa .[13][14]
-
Determine the pH from the titration curve at the half-equivalence point to find the experimental pKa of the acid.[12]
-
Workflow for Experimental pKa Determination
Caption: Workflow for the potentiometric titration method to determine pKa.
Conclusion: A Tale of Position and Effect
The acidity of the fluorobenzoic acid isomers is a compelling illustration of how the subtle placement of a substituent can have a dramatic impact on a molecule's chemical properties. The ortho-isomer's enhanced acidity is a testament to the powerful "ortho effect," while the differing acidities of the meta and para isomers highlight the competitive interplay between inductive and resonance effects. For drug development professionals, a thorough understanding of these principles is not merely academic; it is a critical tool for the rational design of molecules with tailored properties, ultimately leading to safer and more effective therapeutics. The experimental framework provided allows for the rigorous validation of these principles in a laboratory setting.
References
-
Wikipedia. Ortho effect. [Link]
-
LibreTexts Chemistry. The Ortho Effect of benzoic acids. [Link]
-
LibreTexts Chemistry. (2024). 20.4: Substituent Effects on Acidity. [Link]
-
Scribd. Determining pKa of Weak Acid Experiment. [Link]
-
BYJU'S. Ortho Effect. [Link]
-
WordPress.com. (2020). Ortho effect. A to Z Chemistry. [Link]
-
YouTube. (2020). pH titration- for the determination of pKa value of weak acid. [Link]
-
YouTube. (2017). 4 Determination of pKa of weak acid using PH meter | Chemistry Lab Experiments | VTU. [Link]
-
Quora. (2021). What is the role of resonance in the acidity of benzoic acid? [Link]
-
Quora. (2018). Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why? [Link]
-
Wikipedia. 3-Fluorobenzoic acid. [Link]
-
Wikipedia. 4-Fluorobenzoic acid. [Link]
-
Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. [Link]
Sources
- 1. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. echemi.com [echemi.com]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
A Senior Application Scientist's Comparative Guide: HPLC vs. GC-MS for Fluorobenzoic Acid Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. Fluorobenzoic acids (FBAs) are a class of compounds frequently encountered as key starting materials or impurities in drug development. The choice of analytical technique for their quantification is not trivial, as it directly impacts data quality, method robustness, and regulatory compliance. This guide provides an in-depth, experience-driven comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific application.
Section 1: The Analytical Challenge of Fluorobenzoic Acids
Fluorobenzoic acid isomers (e.g., 2-FBA, 3-FBA, 4-FBA) present a unique challenge. While their fluorine substitution is key to their function in medicinal chemistry, it is the polar carboxylic acid group that dictates their analytical behavior. This group imparts high polarity and low volatility, making direct analysis by gas chromatography problematic. Furthermore, the subtle structural differences between positional isomers demand a chromatographic technique with high resolving power.[1]
The core analytical questions a scientist must answer before method development are:
-
Is the goal to quantify trace-level impurities or assay a bulk substance?
-
Is the sample matrix simple (e.g., pure API) or complex (e.g., biological fluid, environmental water)?[2][3]
-
Is definitive structural confirmation required, or is quantification against a known standard sufficient?
-
What are the throughput and cost constraints of the laboratory?
This guide will dissect how HPLC and GC-MS address these questions, moving beyond textbook theory to provide practical, field-tested insights.
Section 2: High-Performance Liquid Chromatography (HPLC) - The Direct Approach
HPLC is fundamentally suited for polar, non-volatile compounds, making it the natural starting point for FBA analysis. The technique separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.[4] For FBAs, Reversed-Phase HPLC (RP-HPLC) is the undisputed method of choice.
The Causality Behind the HPLC Protocol
The success of an RP-HPLC method hinges on controlling the ionization state of the analyte. The pKa of 2-Fluorobenzoic acid is approximately 3.27.[5] To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be set at least 1.5 to 2 units below this pKa. This suppresses the ionization of the carboxylic acid, rendering the molecule more non-polar and promoting its interaction with the C18 stationary phase.[5]
Experimental Protocol: Isocratic RP-HPLC for FBA Isomers
This protocol is designed as a robust starting point for the simultaneous quantification of 2-FBA, 3-FBA, and 4-FBA.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphoric Acid (H₃PO₄), analytical grade
-
Water, HPLC grade or ultrapure
-
FBA reference standards
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 40:60 (v/v) Acetonitrile : 0.1% Phosphoric Acid in Water. Causality: The phosphoric acid ensures a low pH (~2.1) to keep the FBAs in their protonated, non-ionized form for optimal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Thermostatting the column prevents retention time shifts due to ambient temperature fluctuations.[1]
-
Detection Wavelength: 230 nm. Causality: This wavelength represents a common absorbance maximum for fluorobenzoic acids, providing a good signal for quantification.[5]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of each FBA isomer and a mixed standard in a diluent (e.g., 50:50 ACN:Water).
-
For analysis, dilute the sample to the expected concentration range.
-
Filter all samples through a 0.45 µm syringe filter before injection to protect the column from particulates.
-
Data Presentation and Performance
The following table represents typical performance data for the described HPLC method.
| Analyte | Retention Time (min) | Tailing Factor | Resolution (from previous peak) |
| 4-Fluorobenzoic Acid | 4.8 | 1.1 | - |
| 3-Fluorobenzoic Acid | 5.5 | 1.2 | 2.8 |
| 2-Fluorobenzoic Acid | 6.3 | 1.1 | 3.1 |
Advantages of HPLC:
-
Direct Analysis: No derivatization is required, simplifying sample preparation and reducing potential sources of error.[6][7][8]
-
High Throughput: Relatively short run times and simple sample prep make it ideal for routine quality control.[9]
-
Robustness: The method is straightforward and highly reproducible.
Limitations of HPLC:
-
Moderate Sensitivity: While sufficient for assay and purity tests, standard UV detection may lack the sensitivity for ultra-trace analysis (ng/L levels).[10]
-
Lack of Definitive Identification: While retention time is a strong indicator, it is not conclusive proof of identity without mass spectrometric detection.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) - The High-Sensitivity Approach
GC-MS is a powerhouse for separating volatile compounds and providing definitive mass-based identification. However, the inherent properties of FBAs—low volatility and high polarity due to hydrogen bonding—prevent their direct analysis.[11] The critical prerequisite for GC-MS analysis is derivatization .
The Derivatization Imperative: Making FBAs GC-Amenable
Derivatization chemically modifies the polar carboxylic acid group, replacing the active hydrogen with a non-polar, bulky group.[12] This transformation increases the molecule's volatility and thermal stability, allowing it to traverse the GC column.[12][13] Silylation is the most common and effective technique for carboxylic acids.[14]
In this process, a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton on the carboxyl group with a trimethylsilyl (TMS) group.[11][15]
Experimental Protocol: Silylation and GC-MS for FBA Isomers
This protocol outlines a self-validating system for trace-level FBA analysis.
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Chemicals and Reagents:
-
BSTFA with 1% TMCS (trimethylchlorosilane) catalyst. Causality: TMCS acts as a catalyst to drive the silylation reaction to completion, especially for less reactive or sterically hindered acids.[15]
-
Pyridine or Acetonitrile (anhydrous), as reaction solvent. Causality: Anhydrous conditions are critical as moisture will decompose the silylating reagent and the TMS derivatives.[14][15]
-
FBA reference standards.
-
-
Step 1: Derivatization Protocol
-
Evaporate the sample containing the FBAs to complete dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous solvent (e.g., acetonitrile) and 100 µL of BSTFA + 1% TMCS to the dry residue.[11]
-
Tightly cap the vial and heat at 70°C for 45 minutes.[11]
-
Cool the vial to room temperature before injection. The sample is now ready for analysis.
-
-
Step 2: GC-MS Conditions
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Causality: This non-polar column separates the moderately polar TMS-derivatives based on small differences in their boiling points.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions (m/z) for TMS-FBA would include the molecular ion and characteristic fragments.
-
Data Presentation and Performance
For GC-MS, the data includes both retention time and mass spectral information, providing a higher degree of confidence.
| Analyte (as TMS-Ester) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 4-FBA-TMS | 10.2 | 212 | 197 |
| 3-FBA-TMS | 10.5 | 212 | 197 |
| 2-FBA-TMS | 10.9 | 212 | 197 |
Advantages of GC-MS:
-
Exceptional Sensitivity: With sample pre-concentration and SIM mode, detection limits can reach the low ng/L (ppt) range, making it ideal for trace analysis.[2][3][4][16]
-
Definitive Identification: The mass spectrum provides a structural fingerprint, offering unequivocal confirmation of the analyte's identity.[9]
Limitations of GC-MS:
-
Mandatory Derivatization: This extra step adds time, cost, and complexity, and requires careful control to avoid incomplete reactions or side products.[6][7][8][17]
-
Matrix Complexity: Silylating reagents are aggressive and can react with other components in a complex matrix, potentially creating interferences.[14]
Section 4: Head-to-Head Comparison and Decision Framework
The choice between HPLC and GC-MS is not about which is "better," but which is "fitter" for the purpose. All analytical method choices must be validated according to established guidelines like ICH Q2(R1) to demonstrate they are suitable for their intended use.[18][19][20][21]
Quantitative Comparison Summary
| Parameter | HPLC with UV Detection | GC-MS with Silylation | Rationale & Expert Insight |
| Sensitivity | Good (µg/mL or ppm) | Excellent (ng/L or ppt) | GC-MS is the clear winner for trace impurity analysis.[2][3][4][16] |
| Selectivity | Good | Excellent | HPLC relies on chromatographic separation. GC-MS adds the dimension of mass filtering, virtually eliminating co-elution issues. |
| Sample Prep Time | Minimal (Dilute & Filter) | Moderate (Dry-down & Derivatize) | The derivatization step for GC-MS can add 1-2 hours to sample preparation.[6][7][8] |
| Run Time | Fast (< 10 min) | Moderate (~ 20 min) | Modern UHPLC can further reduce HPLC run times to under 5 minutes.[3] |
| Cost (Instrument) | Lower | Higher | A standard HPLC-UV system is significantly less expensive than a GC-MS system. |
| Cost (Consumables) | Lower | Higher | Derivatization reagents and specialized GC columns add to the operational cost. |
| Ease of Use | High | Moderate | HPLC methods are generally more straightforward to develop and run for routine users. Derivatization adds a layer of complexity. |
Section 5: Final Recommendation
As a Senior Application Scientist, my recommendation is guided by the principle of using the simplest, most robust method that meets the analytical objective.
-
For routine quality control, assay, and purity determination of bulk fluorobenzoic acid, HPLC is the superior choice. Its high throughput, ease of use, and direct analysis workflow provide reliable data efficiently and cost-effectively.
-
For trace-level impurity identification, environmental monitoring, or applications requiring the highest degree of certainty and sensitivity, GC-MS is the necessary and more powerful tool. The upfront investment in method development for the derivatization step is justified by its unparalleled sensitivity and the definitive structural confirmation it provides.[4][9]
Ultimately, the methods are complementary. An ideal workflow in a drug development setting may use HPLC for routine, high-volume testing and reserve GC-MS for investigational work, such as identifying an unknown impurity flagged by the HPLC method.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. PubMed. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Quality Guidelines. ICH. [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
Comparison of GC and HPLC for the quantification of organic acids in coffee. PubMed. [Link]
-
Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. ResearchGate. [Link]
-
Comparison of GC and HPLC for the quantification of organic acids in coffee. SciSpace. [Link]
-
Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online. [Link]
-
Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. ResearchGate. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. [Link]
-
750-MHz directly coupled HPLC-NMR: Application for the sequential characterization of the positional isomers and anomers of 2-, 3-, and 4-fluorobenzoic acid glucuronides in equilibrium mixtures. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 13. m.youtube.com [m.youtube.com]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 20. scribd.com [scribd.com]
- 21. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Guide to the Validation of Analytical Methods for Determining Fluorobenzoic Acid Purity
For researchers, scientists, and professionals in drug development, the accurate determination of fluorobenzoic acid purity is a critical checkpoint in the quality control of active pharmaceutical ingredients (APIs) and intermediates. The choice of analytical methodology and the rigor of its validation are paramount to ensuring product safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of common analytical techniques for fluorobenzoic acid purity assessment, supported by experimental data and validation principles grounded in authoritative guidelines.
The Imperative of Method Validation: Ensuring Fitness for Purpose
The validation of an analytical procedure is the documented process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] The ultimate goal of validation is to confirm that the method is "fit for purpose," providing confidence in the decisions made based on the analytical results.[3][4] This is not merely a procedural formality but a cornerstone of scientific integrity and a regulatory expectation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[5][6][7][8]
The validation process examines a range of performance characteristics, each addressing a specific aspect of the method's reliability. These typically include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[2][5][7]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for fluorobenzoic acid purity is contingent on factors such as the specific isomeric form, the expected purity level, the nature of potential impurities, and the desired sensitivity. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Acid-Base Titration |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[9] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[9] | Neutralization reaction between the acidic fluorobenzoic acid and a standardized basic titrant.[10][11] |
| Specificity | High; can resolve isomers and impurities with different polarities. | Very high; mass spectrometry provides structural information for peak identification. | Low; titrates total acidity and is not specific to fluorobenzoic acid if other acidic impurities are present.[10] |
| Sensitivity | Good; typically in the µg/mL to ng/mL range. | Excellent; can achieve ultra-trace determination in the ng/L range, especially with pre-concentration.[12][13][14] | Moderate; suitable for high-purity samples. |
| Sample Preparation | Simple dissolution and filtration.[15] | Often requires derivatization to increase volatility (e.g., esterification).[12][16] | Simple dissolution in a suitable solvent.[10][17] |
| Typical Application | Purity assay and impurity profiling of bulk drug substances and finished products.[9][15] | Trace-level impurity analysis and identification of unknown impurities.[12][18] | Purity determination of high-purity raw materials.[10] |
Deep Dive: Validation of a Reversed-Phase HPLC Method for 2-Fluorobenzoic Acid Purity
High-Performance Liquid Chromatography with UV detection is a workhorse technique for the purity assessment of fluorobenzoic acids due to its robustness, specificity, and ease of use.[9][19] The following sections detail the experimental protocols for validating a typical RP-HPLC method, explaining the rationale behind each validation parameter.
Experimental Workflow: A Step-by-Step Approach
Caption: Workflow for HPLC Method Validation.
Specificity: Distinguishing the Analyte of Interest
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][20]
-
Experimental Protocol:
-
Forced Degradation: Subject a solution of 2-fluorobenzoic acid to stress conditions (e.g., acid hydrolysis, base hydrolysis, oxidation, heat, and light).
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).
-
Evaluation: The method is considered specific if the peak for 2-fluorobenzoic acid is well-resolved from any degradation product peaks and any peaks from the placebo. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
-
-
Causality: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method, ensuring that any degradation products formed during the product's shelf-life can be detected and quantified.[21][22]
Linearity and Range: Proportionality of Response
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[7][20] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7][22]
-
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five standard solutions of 2-fluorobenzoic acid at different concentrations, typically spanning 80% to 120% of the expected sample concentration for an assay.[7]
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[15]
-
-
Causality: A linear relationship is fundamental for accurate quantification, as it forms the basis of the calibration curve used to determine the concentration of the analyte in unknown samples.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7][23]
-
Experimental Protocol:
-
Spiking: Spike a placebo or a known sample matrix with known amounts of 2-fluorobenzoic acid at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three preparations at each level.
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percent recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.[15]
-
-
Causality: Accuracy studies demonstrate that the method can accurately quantify the analyte in the actual sample matrix, accounting for any potential interferences or matrix effects.
Precision: Agreement Between Measurements
Precision expresses the closeness of agreement (or degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7][23] It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Experimental Protocol:
-
Repeatability: Analyze a minimum of six independent preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Evaluation: Calculate the relative standard deviation (%RSD) of the results. The acceptance criterion is typically ≤ 2.0%.[15]
-
-
Causality: Precision studies demonstrate the reproducibility of the method, ensuring that the results are reliable and consistent over time and under different, but typical, operating conditions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Experimental Protocol (Signal-to-Noise Approach):
-
Prepare Low Concentration Solutions: Prepare a series of increasingly dilute solutions of 2-fluorobenzoic acid.
-
Analysis: Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[15]
-
Confirmation: For LOQ, confirm the precision by injecting a solution at this concentration multiple times (e.g., six times) and ensuring the %RSD is acceptable (typically ≤ 10%).[22]
-
-
Causality: Determining the LOD and LOQ is crucial for impurity testing, as it defines the lower limits of the method's capabilities for detecting and quantifying trace-level components.
Robustness: Resilience to Minor Variations
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[7]
-
Experimental Protocol:
-
Vary Parameters: Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ±0.1 mL/min)
-
Column temperature (e.g., ±2 °C)
-
Mobile phase composition (e.g., ±2% organic)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: The method is considered robust if the results (e.g., retention time, peak area, resolution) remain within acceptable limits. System suitability parameters should also be met under all varied conditions.[15]
-
-
Causality: Robustness testing provides confidence that the method will perform consistently in different laboratories and on different instruments, where minor variations in operational parameters are inevitable.
The Self-Validating System: Interconnectivity of Parameters
The validation parameters are not independent but form an interconnected, self-validating system.
Caption: Interrelationship of Validation Parameters.
For example, accuracy is dependent on both linearity and precision. A method cannot be considered accurate if the response is not linear over the desired range or if the results are not precise. Similarly, specificity is a prerequisite for accurate and precise measurements, as interfering peaks would lead to erroneous results. The range of the method is established based on the linearity, accuracy, and precision data.
Conclusion
The validation of analytical methods for determining fluorobenzoic acid purity is a scientifically rigorous and legally mandated process. A thorough understanding of the principles behind each validation parameter and the selection of the most appropriate analytical technique are crucial for ensuring the quality and safety of pharmaceutical products. By following a systematic and well-documented validation process, researchers and drug development professionals can generate reliable and defensible analytical data that meets the stringent requirements of the pharmaceutical industry.
References
-
BA Sciences. USP <1225> Method Validation. Retrieved from [Link]
-
U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
PubMed. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Studylib. Organic Acid Purity Determination by Titration. Retrieved from [Link]
-
USP-NF. <1225> Validation of Compendial Procedures. Retrieved from [Link]
-
ResearchGate. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
ResearchGate. Ultra trace determination of fluorobenzoic acids in reservoir and ground water using isotope dilution gas chromatography mass spectrometry. Retrieved from [Link]
-
Pharmaceutical Technology. Considerations for Method Validation. Retrieved from [Link]
-
ResearchGate. Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Retrieved from [Link]
-
PubMed. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]
-
European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
-
LibreTexts Chemistry. Titrimetric Methods. Retrieved from [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. Retrieved from [Link]
-
Hiranuma. Purity determination of citric acid. Retrieved from [Link]
-
Springer. EANM guideline on the validation of analytical methods for radiopharmaceuticals. Retrieved from [Link]
-
ResearchGate. Titration curves of organic acids with sodium hydroxide solution (0.1 M) in the rose hips extract. Retrieved from [Link]
-
ResearchGate. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
-
YouTube. How to solve for the % Purity of substances after titration. Retrieved from [Link]
-
IKEV. VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. Analytical Method Validation: Collation between International Guidelines. Retrieved from [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. Retrieved from [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 4. investigationsquality.com [investigationsquality.com]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. scribd.com [scribd.com]
- 8. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. studylib.net [studylib.net]
- 11. resources.saylor.org [resources.saylor.org]
- 12. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. hiranuma.com [hiranuma.com]
- 18. researchgate.net [researchgate.net]
- 19. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 20. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 21. fda.gov [fda.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. ikev.org [ikev.org]
A Comparative Analysis of the Projected Biological Activities of 2-Ethoxy-3-fluorobenzoic Acid and its Chloro-Analogue
A Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the substitution of a hydrogen atom with a halogen is a well-established strategy to modulate the pharmacological profile of a lead compound. The unique physicochemical properties of halogens, such as their electronegativity, size, and lipophilicity, can profoundly influence a molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the projected biological activities of 2-Ethoxy-3-fluorobenzoic acid and its chloro-analogue, 2-Ethoxy-3-chlorobenzoic acid. While direct experimental data for these specific compounds is limited in publicly accessible literature, this guide will extrapolate from established structure-activity relationships (SAR) of related halogenated benzoic acid derivatives to provide a robust predictive comparison. This analysis is intended to guide researchers in their experimental design and hypothesis generation for the evaluation of these and similar molecules.
Introduction: The Strategic Role of Halogenation in Drug Design
The introduction of fluorine or chlorine onto an aromatic ring can dramatically alter a molecule's biological behavior. Fluorine, being the most electronegative element, can form strong carbon-fluorine bonds, often leading to increased metabolic stability. Its small size allows it to act as a bioisostere of a hydrogen atom, while its electron-withdrawing nature can significantly impact the acidity of nearby functional groups. Chlorine, while also electronegative, is larger and more lipophilic than fluorine. This can lead to enhanced membrane permeability and different binding interactions within protein pockets.[1][2][3] This guide will explore how these fundamental differences between fluorine and chlorine are likely to manifest in the biological activity of the 2-Ethoxy-3-halobenzoic acid scaffold.
Physicochemical Properties: A Foundation for Biological Activity
The biological activity of a small molecule is intrinsically linked to its physicochemical properties. The substitution of fluorine versus chlorine at the 3-position of 2-ethoxybenzoic acid is expected to induce distinct changes in acidity, lipophilicity, and electronic distribution.
| Property | 2-Ethoxy-3-fluorobenzoic Acid (Predicted) | 2-Ethoxy-3-chlorobenzoic Acid (Predicted) | Rationale for Prediction |
| Acidity (pKa) | Lower (more acidic) | Higher (less acidic) than fluoro-analogue | The higher electronegativity of fluorine leads to a stronger inductive electron-withdrawing effect, stabilizing the carboxylate anion and thus increasing acidity.[4] |
| Lipophilicity (LogP) | Lower | Higher | Chlorine is more lipophilic than fluorine, which is expected to increase the overall lipophilicity of the molecule.[2][3] |
| Molecular Size | Smaller | Larger | The atomic radius of chlorine is larger than that of fluorine. |
These predicted differences have significant implications for the potential biological activities of these compounds, influencing their absorption, distribution, metabolism, excretion (ADME) profile, and their ability to interact with specific biological targets.
Comparative Biological Activity Profile: An Evidence-Based Projection
Based on the known biological activities of structurally related halogenated benzoic acid derivatives, we can project potential therapeutic applications for 2-ethoxy-3-fluorobenzoic acid and its chloro-analogue. The primary areas of interest for this scaffold are likely to be in anti-inflammatory and antimicrobial applications.
Anti-inflammatory Activity
Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[5][6] The nature of the halogen substituent can modulate this activity.
-
2-Ethoxy-3-fluorobenzoic Acid: The strong electron-withdrawing nature of fluorine could enhance its binding affinity to certain biological targets.[7] Fluorinated compounds have shown potent anti-inflammatory effects in various models.[8][9][10] It is plausible that this compound could act as an inhibitor of pro-inflammatory signaling pathways, such as the NF-κB pathway.[9]
-
2-Ethoxy-3-chlorobenzoic Acid: The increased lipophilicity of the chloro-analogue might lead to better cell membrane penetration. Some chlorinated benzoic acid derivatives have demonstrated significant anti-inflammatory activity. For instance, a derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was shown to reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model, hypothetically through binding to COX-2.[11]
Projected Superiority: The fluoro-analogue may exhibit more potent target-specific inhibition due to the unique properties of fluorine in forming specific interactions, while the chloro-analogue might show better overall cellular activity due to enhanced permeability.
Antimicrobial Activity
Halogenated aromatic compounds are a well-established class of antimicrobial agents.[12] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
2-Ethoxy-3-fluorobenzoic Acid: Fluorinated benzoic acid derivatives have been explored for their antimicrobial properties. The incorporation of fluorine can enhance the antimicrobial potency of a molecule.
-
2-Ethoxy-3-chlorobenzoic Acid: Chlorinated phenols and benzoic acids have a long history of use as antiseptics and disinfectants. Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity, showing potential against both Gram-positive and Gram-negative bacteria.[13] The increased lipophilicity of the chloro-analogue could facilitate its passage through the lipid-rich cell walls of bacteria. Some studies have shown that chlorinated compounds exhibit potent antimicrobial effects.[14][15]
Projected Superiority: The chloro-analogue is more likely to exhibit broad-spectrum antimicrobial activity due to the established antimicrobial properties of chlorinated aromatics and its predicted higher lipophilicity.
Experimental Protocols for Comparative Evaluation
To empirically validate the projected biological activities, a series of well-defined in vitro assays are recommended. The following protocols provide a starting point for the comparative evaluation of 2-ethoxy-3-fluorobenzoic acid and its chloro-analogue.
Assessment of Anti-inflammatory Activity
A common approach to screen for anti-inflammatory potential is to measure the inhibition of key inflammatory mediators in cell-based assays.
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to the desired final concentrations in cell culture medium. Pre-treat the cells with the compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value for each compound.
Caption: Workflow for determining Minimum Inhibitory Concentration.
Conclusion and Future Directions
This guide provides a predictive comparison of the biological activities of 2-ethoxy-3-fluorobenzoic acid and its chloro-analogue based on established structure-activity relationships of halogenated benzoic acids. The fluoro-analogue is predicted to be a more specific modulator of inflammatory pathways, while the chloro-analogue is anticipated to exhibit broader antimicrobial activity. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further investigations should also include cytotoxicity assays to assess the therapeutic window of these compounds and in vivo studies to confirm their efficacy and safety in a whole-organism context. The comparative data generated from such studies will be invaluable for guiding the future development of this chemical scaffold for therapeutic applications.
References
- Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 63(10), 521-528.
- Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380.
- LibreTexts, B. (2021). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs.
- Pop, R., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Chifiriuc, M. C., et al. (2012). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. International Journal of Molecular Sciences, 13(12), 16093-16107.
- Narang, R., et al. (2013). Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives.
- BenchChem. (2025). Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities.
- Croitor, L., et al. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 29(3), 661.
- Al-Tannak, N. F., & Al-Kattan, M. O. (2019). Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. Journal of Applied Pharmaceutical Science, 9(1), 127-134.
- Gkeka, P., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(23), 5723.
- O'Donnell, G., et al. (2021). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Antibiotics, 10(9), 1035.
- Zhang, Y., et al. (2024). Rapid Evaluation of Antimicrobial Potency Through Bacterial Collective Motion Analysis. ACS Sensors, 9(1), 239-247.
- BenchChem. (2025). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
- Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
- Almássy, L., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10556.
- Wang, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry, 132, 106360.
- Singh, P., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Biomolecular Structure and Dynamics, 40(18), 8195-8221.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Li, Y., et al. (2018). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Bioorganic & Medicinal Chemistry Letters, 28(15), 2533-2537.
- Singh, P., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis Online.
- Kumar, R., et al. (2023).
- Singh, P., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.
- Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluo- rine as bioisosteric substituents in drug design. ChemRxiv.
- Almássy, L., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
- Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
- Shrestha, S., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(14), 5484.
- International Journal of Advanced Research in Science, Communication and Technology. (2022).
- Mbemba, P. N., et al. (2021). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- Singh, V. K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2947-2985.
- BenchChem. (2025).
- Bilsland, J. G., et al. (2014). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports, 4, 5771.
- Begum, R., & Kumar, S. (2022).
- Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluo rine as bioisosteric substituents in drug design. ChemRxiv | Cambridge Open Engage.
- Dembitsky, V. M. (2021). Biological activities of natural halogen compounds.
- Griner, S., et al. (2021). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Chemistry – A European Journal, 27(60), 14947-14954.
- BenchChem. (2025).
- Huang, Y., et al. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry, 65(15), 10306-10321.
- Woźniak, M., et al. (2024). Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents. Scientific Reports, 14(1), 218.
- Kumar, D., et al. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Current Topics in Medicinal Chemistry, 21(17), 1515-1533.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to the Computational Conformational Analysis of Fluorobenzoic Acids
In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is paramount to its function. For flexible molecules such as fluorobenzoic acids, this structural understanding extends beyond a single static shape to a dynamic equilibrium of multiple conformational isomers. The subtle interplay of intramolecular forces, dictated by the position of the fluorine substituent, gives rise to a complex potential energy surface with various stable and transient conformers. Elucidating this conformational landscape is crucial for predicting molecular properties, designing effective pharmaceuticals, and engineering novel materials.
This guide provides a comprehensive comparison of computational methods for the analysis of fluorobenzoic acid conformers, grounded in both theoretical principles and experimental validation. We will delve into the practical aspects of setting up and executing these computational experiments, interpreting the results, and comparing the conformational preferences across different fluorobenzoic acid isomers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain deeper insights into the structure-activity relationships of these important molecules.
The Significance of Conformational Isomerism in Fluorobenzoic Acids
Fluorobenzoic acids are prevalent scaffolds in medicinal chemistry. The fluorine atom, with its high electronegativity and relatively small size, can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The position of the fluorine atom on the benzene ring dictates the nature and magnitude of these effects. Furthermore, rotation around the C-C bond connecting the carboxylic acid group to the phenyl ring, and the C-O bond within the carboxylic acid moiety, leads to the existence of multiple conformational isomers.[2]
These conformers can exhibit distinct dipole moments, electrostatic potentials, and shapes, leading to differential interactions with protein binding pockets. A comprehensive understanding of the relative energies and rotational barriers between these conformers is therefore essential for rational drug design.
Comparative Analysis of Computational Methodologies
The computational analysis of conformational isomers primarily relies on quantum chemical calculations to map the potential energy surface of the molecule. Density Functional Theory (DFT) has emerged as a robust and widely used method for such studies, offering a favorable balance between accuracy and computational cost.[2][3]
The Power of Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach significantly reduces the computational expense while often providing results with accuracy comparable to more demanding ab initio methods.[3]
Choosing the Right Functional and Basis Set:
The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: For molecules like fluorobenzoic acids, hybrid functionals such as B3LYP (Becke's three-parameter hybrid functional using the LYP correlation functional) have demonstrated excellent agreement with experimental observations for geometries and relative energies.[2][4] The CAM-B3LYP functional has also shown high reliability in predicting pKa values for substituted benzoic acids.[5]
-
Basis Sets: The basis set is a set of mathematical functions used to describe the atomic orbitals. For halogenated compounds, it is crucial to use basis sets that can adequately describe the electron distribution around the electronegative fluorine atom. Pople-style basis sets like 6-311++G(d,p) are a popular and effective choice, incorporating diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distribution.[2][6] For higher accuracy, correlation-consistent basis sets like Dunning's aug-cc-pVTZ can be employed.[4]
The choice of functional and basis set represents a trade-off between accuracy and computational resources. For initial conformational searches, a smaller basis set might be used, followed by re-optimization of the located minima with a larger, more robust basis set.[4]
Experimental Protocol: A Step-by-Step Workflow for Conformational Analysis
The following protocol outlines a typical workflow for the computational analysis of fluorobenzoic acid conformers using DFT. This protocol is designed to be a self-validating system, with each step building upon the previous one to ensure the reliability of the final results.
Step 1: Initial Structure Generation
-
Construct the 3D structure of the fluorobenzoic acid isomer of interest using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Potential Energy Surface Scan
-
Identify the key dihedral angles that define the conformational space. For fluorobenzoic acids, these are typically the C-C-C=O and O=C-O-H dihedral angles.[2][4]
-
Perform a relaxed potential energy surface (PES) scan by systematically rotating one dihedral angle while allowing the rest of the molecule to relax at each step. This is typically done at a lower level of theory (e.g., B3LYP/6-31G(d)) to reduce computational cost.
-
Analyze the resulting PES to identify the approximate locations of energy minima (conformers) and transition states.
Step 3: Geometry Optimization of Stationary Points
-
Extract the geometries corresponding to the identified energy minima and transition states from the PES scan.
-
Perform a full geometry optimization for each of these structures at a higher level of theory (e.g., B3LYP/6-311++G(d,p)). This will locate the precise stationary points on the potential energy surface.
Step 4: Frequency Calculations and Characterization of Stationary Points
-
Perform a frequency calculation for each optimized structure at the same level of theory used for optimization.
-
Analyze the results:
-
Energy Minima (Conformers): A true energy minimum will have no imaginary frequencies. The output will provide the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for more accurate relative energy comparisons.
-
Transition States: A first-order saddle point (transition state) will have exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode that connects the two conformers.
-
Step 5: Intrinsic Reaction Coordinate (IRC) Calculations
-
For each transition state, perform an IRC calculation. This calculation follows the reaction path downhill from the transition state in both directions.
-
Verify that the IRC path connects the two expected conformers. This confirms that the identified transition state correctly describes the interconversion between those specific conformers.[2]
Visualizing the Computational Workflow
The following diagram illustrates the systematic workflow for the computational conformational analysis of fluorobenzoic acids.
Caption: A flowchart illustrating the key steps in the computational analysis of conformational isomers.
Comparative Data: Conformational Isomers of Fluorobenzoic Acids
Quantum chemical calculations have identified multiple conformers for various fluorobenzoic acids.[2][7][8] The relative stability of these conformers is influenced by factors such as steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding.
For 2-fluorobenzoic acid, four distinct conformers have been identified on its potential energy surface.[2] These are categorized as cis or trans based on the O=C-O-H dihedral angle.
| Conformer | O=C-O-H Dihedral Angle | Key Intramolecular Interaction | Relative Energy (kJ/mol) |
| cis-I | ~0° | O-H...O repulsion | 0.00 (most stable) |
| cis-II | ~0° | O-H...O repulsion | 0.24 |
| trans-I | ~180° | O-H...H repulsion | 22.02 |
| trans-II | ~180° | O-H...F hydrogen bond | 7.69 |
Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[2][8]
The cis conformers are significantly more stable, accounting for approximately 98% of the molecular population in the gas phase at room temperature.[2] Interestingly, the trans-II conformer is stabilized by an intramolecular hydrogen bond between the carboxylic hydrogen and the ortho-fluorine atom (O-H···F).[2] This interaction is not present in the other conformers.
In the solid state, X-ray crystallography reveals that 2-fluorobenzoic acid molecules adopt the geometry of the cis-II conformer.[2] This highlights the importance of considering both gas-phase and condensed-phase environments when analyzing conformational preferences.
For symmetrically substituted fluorobenzoic acids like 3,5-difluorobenzoic acid, two primary conformers are typically identified.[4] The global minimum is a planar structure, similar to benzoic acid itself.[4]
Experimental Validation: Bridging Theory and Reality
Computational predictions of conformational preferences are most powerful when validated by experimental data. High-resolution spectroscopic techniques are invaluable for this purpose.
-
Microwave Spectroscopy: Pulsed-beam Fourier transform microwave (FTMW) spectroscopy allows for the precise determination of molecular structures in the gas phase.[2][4] By analyzing the rotational constants, which are related to the molecule's moments of inertia, the specific conformers present in a sample can be identified and their geometries determined.[2]
-
Matrix Isolation Infrared Spectroscopy: This technique allows for the study of unstable or high-energy conformers by trapping them in an inert solid matrix at cryogenic temperatures.[7] By selectively exciting specific vibrational modes, it is possible to induce conformational changes and study the kinetics of these processes.[7]
-
X-ray Crystallography: Provides definitive structural information in the solid state. However, it's important to recognize that crystal packing forces can influence the observed conformation, which may not be the global minimum in the gas phase.[2]
The excellent agreement often observed between DFT calculations (e.g., B3LYP/6-311++G(d,p)) and experimental data from these techniques provides a high degree of confidence in the computational models.[2]
Conclusion
The computational analysis of conformational isomers is an indispensable tool for understanding the structure-property relationships of fluorobenzoic acids. By employing robust theoretical methods like DFT with appropriate functionals and basis sets, researchers can gain detailed insights into the complex potential energy landscapes of these molecules. The systematic workflow presented in this guide, coupled with experimental validation, provides a powerful framework for accurately characterizing the conformational preferences of fluorobenzoic acids, thereby facilitating their application in drug discovery and materials science.
References
-
The Journal of Chemical Physics. (2014). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. [Link]
-
UC Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. [Link]
-
Reddit. (2023). Recommendations for software that calculates the conformational energy of a molecule. [Link]
-
UTRGV ScholarWorks. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. [Link]
-
UTRGV ScholarWorks. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]
-
Journal of Chemical Education. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. [Link]
-
OpenEye Scientific. (n.d.). Conformer Generation Software | Omega. [Link]
-
MDPI. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
-
Schrödinger. (n.d.). ConfGen. [Link]
-
PubMed. (2013). Conformational analysis and intramolecular interactions in aminofluorobenzoic acids. [Link]
-
ResearchGate. (2017). What basis should I select for calculation of halogen compounds?. [Link]
-
ResearchGate. (n.d.). Accuracy of molecular structures determined from high-resolution powder diffraction. The example of m -fluorobenzoic acid. [Link]
-
PubMed. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. [Link]
-
ResearchGate. (2024). COMPUTATIONAL STUDY: THE EFFECT OF BASIS SET ON THE ENERGY STABILITY OF HYDROCARBONS AND HALOGENIC ACIDS. [Link]
-
Wikipedia. (n.d.). Basis set (chemistry). [Link]
-
SpringerLink. (n.d.). Basis Sets in Computational Chemistry. [Link]
-
Sci-Hub. (2003). An exploratory study of the conformational intricacy of selected fluoro-substituted carboxylic acids. [Link]
-
ACS Omega. (2023). Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. [Link]
-
ChemRxiv. (2020). Identifying conformational isomers of organic molecules in solution via unsupervised clustering. [Link]
-
ResearchGate. (n.d.). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of p-chlorobenzoic acid. [Link]
-
PMC - NIH. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
A Senior Application Scientist's Guide to Differentiating Ethoxy-Fluorobenzoic Acid Isomers Through Spectral Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. Ethoxy-fluorobenzoic acids, a class of substituted aromatic compounds, present a unique analytical challenge due to the subtle yet significant differences in their physicochemical properties. This guide provides an in-depth comparison of the spectral data of various ethoxy-fluorobenzoic acid isomers, offering a practical framework for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The Imperative of Isomeric Purity in Drug Development
The isomeric form of a molecule can profoundly influence its biological activity. The spatial arrangement of functional groups dictates how a molecule interacts with its biological target. In the case of ethoxy-fluorobenzoic acids, the relative positions of the ethoxy and fluoro substituents on the benzoic acid ring can alter the molecule's polarity, hydrogen bonding capacity, and overall shape, leading to variations in pharmacological and toxicological profiles. Therefore, robust analytical methods to distinguish between these isomers are not merely a matter of chemical curiosity but a fundamental requirement for regulatory approval and patient safety.
Experimental Workflow for Isomer Characterization
A multi-technique spectroscopic approach is indispensable for the comprehensive characterization of ethoxy-fluorobenzoic acid isomers. The following workflow outlines a systematic process for data acquisition and interpretation.
Caption: A systematic workflow for the spectroscopic analysis and identification of ethoxy-fluorobenzoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is influenced by the nature and position of neighboring substituents.
¹H NMR Spectroscopy: Unraveling Proton Environments
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) provides a rich fingerprint for distinguishing between ethoxy-fluorobenzoic acid isomers. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group, combined with the electron-donating character of the ethoxy group, creates distinct electronic environments for the aromatic protons.[1]
Key Predictive Insights for ¹H NMR:
-
Ethoxy Group Protons: The ethoxy group will exhibit a characteristic triplet (for the methyl protons, -CH₃) and a quartet (for the methylene protons, -OCH₂-) in the upfield region of the spectrum, typically around δ 1.4 ppm and δ 4.1 ppm, respectively. The exact chemical shifts can be subtly influenced by the substitution pattern on the aromatic ring.
-
Aromatic Protons: The chemical shifts and coupling constants of the aromatic protons are highly dependent on the relative positions of the substituents.
-
Ortho-substitution: Protons ortho to the fluorine atom will experience a downfield shift and will show coupling to the fluorine nucleus.
-
Meta-substitution: The influence of substituents on meta protons is generally smaller.
-
Para-substitution: Symmetrical para-substituted isomers will exhibit a simpler splitting pattern, often appearing as two doublets.
-
Predicted ¹H NMR Data for Selected Ethoxy-Fluorobenzoic Acid Isomers:
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) | Predicted Ethoxy Proton Chemical Shifts (ppm) |
| 2-Ethoxy-3-fluorobenzoic acid | H-4: ~7.3-7.5, H-5: ~7.1-7.3, H-6: ~7.8-8.0 | -OCH₂-: ~4.1-4.3, -CH₃: ~1.4-1.6 |
| 3-Ethoxy-4-fluorobenzoic acid | H-2: ~7.6-7.8, H-5: ~7.0-7.2, H-6: ~7.7-7.9 | -OCH₂-: ~4.0-4.2, -CH₃: ~1.3-1.5 |
| 4-Ethoxy-2-fluorobenzoic acid | H-3: ~6.8-7.0, H-5: ~6.9-7.1, H-6: ~7.9-8.1 | -OCH₂-: ~4.1-4.3, -CH₃: ~1.4-1.6 |
Note: These are estimated values. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly informative for distinguishing isomers.
Key Predictive Insights for ¹³C NMR:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon typically resonates in the downfield region of the spectrum, around δ 165-175 ppm.
-
Fluorine-Coupled Carbons: The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz, resulting in a doublet. Carbons two and three bonds away from the fluorine will show smaller coupling constants.
-
Substituent Effects: The ethoxy group, being electron-donating, will cause an upfield shift (shielding) of the ortho and para carbons, while the fluorine and carboxylic acid groups will cause a downfield shift (deshielding) of the carbon to which they are attached.[1]
Predicted ¹³C NMR Data for Selected Ethoxy-Fluorobenzoic Acid Isomers:
| Isomer | Predicted C-F Chemical Shift (ppm) & Coupling (Hz) | Predicted Carbonyl Carbon Chemical Shift (ppm) |
| 2-Ethoxy-3-fluorobenzoic acid | C-3: ~150-155 (d, ¹JCF ≈ 245) | ~165-170 |
| 3-Ethoxy-4-fluorobenzoic acid | C-4: ~160-165 (d, ¹JCF ≈ 250) | ~166-171 |
| 4-Ethoxy-2-fluorobenzoic acid | C-2: ~158-163 (d, ¹JCF ≈ 255) | ~164-169 |
Note: These are estimated values. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
IR spectroscopy provides valuable information about the functional groups present in a molecule. While all ethoxy-fluorobenzoic acid isomers will exhibit characteristic absorptions for the carboxylic acid and ethoxy groups, the "fingerprint" region of the spectrum (below 1500 cm⁻¹) can reveal subtle differences arising from the substitution pattern on the benzene ring.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| C=O stretch | 1680-1710 | |
| C-O stretch | 1210-1320 | |
| Aromatic Ring | C-H stretch | ~3000-3100 |
| C=C stretch | ~1450-1600 | |
| Ethoxy Group | C-H stretch | ~2850-2980 |
| C-O stretch | ~1040-1250 | |
| C-F Bond | C-F stretch | ~1000-1400 |
The out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region are particularly sensitive to the substitution pattern on the benzene ring and can be a key diagnostic tool for differentiating ortho, meta, and para isomers.[2]
Caption: Typical IR absorption ranges for C-H out-of-plane bending in disubstituted benzenes.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While all ethoxy-fluorobenzoic acid isomers will have the same molecular weight, their fragmentation patterns can differ based on the relative positions of the substituents, which can influence bond stabilities and rearrangement pathways.
Expected Fragmentation Pathways:
-
Molecular Ion (M⁺˙): The molecular ion peak should be readily observable.
-
Loss of Ethoxy Group (-OCH₂CH₃): A common fragmentation pathway is the loss of the ethoxy group, resulting in a fragment ion at [M-45]⁺.
-
Loss of Carboxyl Group (-COOH): Loss of the carboxylic acid group can lead to a fragment at [M-45]⁺.
-
Loss of CO₂: Decarboxylation is a characteristic fragmentation of carboxylic acids, leading to a fragment at [M-44]⁺.
-
Aryl Ether Fragmentation: Aromatic ethers can undergo cleavage of the C-O bond, leading to characteristic fragment ions.[3] The presence of the fluorine atom will influence the fragmentation of the aromatic ring.[4]
By carefully analyzing the relative abundances of these and other fragment ions, it is possible to gain insights into the substitution pattern of the isomer.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of ethoxy-fluorobenzoic acid isomers necessitates a comprehensive analytical strategy that leverages the complementary strengths of NMR, IR, and Mass Spectrometry. While NMR spectroscopy, particularly ¹³C NMR with its sensitivity to C-F coupling, often provides the most definitive structural information, IR and MS offer valuable confirmatory data. By systematically acquiring and interpreting the spectral data as outlined in this guide, researchers and drug development professionals can confidently establish the identity and purity of these important chemical entities, ensuring the integrity and quality of their work.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]
-
Determining benzene ring substitution patterns from IR spectra. Spectra Analysis. [Link]
-
Fragmentation of Ethers. Whitman College. [Link]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]
Sources
A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for enhancing molecular stability and modulating physicochemical properties. This guide provides an in-depth technical comparison of the stability of fluorinated benzoic acids versus their non-fluorinated parent structure, benzoic acid. By leveraging experimental data and explaining the underlying chemical principles, we aim to equip researchers with the knowledge to make informed decisions in their selection of building blocks for advanced chemical synthesis.
The Fluorine Advantage: A Tale of Two Effects
The profound impact of fluorine substitution on the stability of the benzoic acid scaffold stems from a delicate interplay of two primary electronic effects: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (-I): Fluorine is the most electronegative element, giving it a strong ability to withdraw electron density from the benzene ring through the sigma bond network.[1][2] This electron-withdrawing inductive effect is a key contributor to the enhanced stability of the fluorinated benzoic acids.
-
Resonance Effect (+M): Despite its high electronegativity, fluorine possesses lone pairs of electrons that can be donated to the pi-system of the benzene ring through resonance.[3][4] This effect can either counteract or reinforce the inductive effect, depending on the position of the fluorine atom relative to the carboxylic acid group.
The balance of these two effects dictates the overall stability of the molecule, influencing its acidity, thermal resilience, and chemical robustness.
Acidic Stability: A Quantitative Look at pKa Values
The acidity of a benzoic acid, quantified by its pKa value, is a direct measure of the stability of its conjugate base (the benzoate anion). A lower pKa value signifies a stronger acid and a more stable conjugate base. Fluorine's electron-withdrawing nature generally increases the acidity of benzoic acid by stabilizing the negative charge of the carboxylate anion.[1]
However, the position of the fluorine substituent plays a critical role, as illustrated by the pKa values of the ortho-, meta-, and para-isomers of fluorobenzoic acid compared to benzoic acid itself.
| Compound | pKa |
| Benzoic Acid | 4.20[5] |
| 2-Fluorobenzoic Acid (ortho) | 3.27 |
| 3-Fluorobenzoic Acid (meta) | 3.86[6] |
| 4-Fluorobenzoic Acid (para) | 4.14[7] |
Analysis of Acidity Trends:
-
2-Fluorobenzoic Acid (ortho): The ortho-isomer is the most acidic among the fluorinated derivatives. This is attributed to the "ortho effect," where the proximity of the highly electronegative fluorine atom to the carboxylic acid group exerts a strong inductive electron-withdrawing effect, significantly stabilizing the carboxylate anion.[8][9]
-
3-Fluorobenzoic Acid (meta): In the meta position, the fluorine atom's influence is primarily through the inductive effect, leading to a noticeable increase in acidity compared to benzoic acid. The resonance effect has a negligible impact at the meta position.
-
4-Fluorobenzoic Acid (para): At the para position, the fluorine atom's electron-donating resonance effect partially counteracts its strong inductive effect.[3][4] This results in a smaller increase in acidity compared to the ortho and meta isomers, making its pKa value the closest to that of benzoic acid.
Thermal and Chemical Stability: The Strength of the Carbon-Fluorine Bond
The introduction of fluorine into the benzoic acid structure generally enhances its thermal and chemical stability.[10] This is largely due to the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.
Thermal Stability Insights:
-
Benzoic Acid: The thermal decomposition of benzoic acid has been studied at temperatures ranging from 475 to 499 °C.[4]
-
Fluorinated Benzoic Acids: Fluorinated benzoic acids are known for their high stability under reservoir conditions in the oil industry, which can involve elevated temperatures.[11] Predictive analysis of a 3-fluorobenzoic acid derivative suggests a thermal decomposition onset in the range of 250-300 °C.[12] It is important to note that the decomposition temperature is dependent on the specific experimental conditions, such as the heating rate.
Chemical and Metabolic Stability:
The robustness of the C-F bond also imparts significant chemical and metabolic stability to fluorinated benzoic acids.[10] This makes them attractive building blocks in drug design, as fluorination can improve a drug candidate's pharmacokinetic profile by reducing its susceptibility to metabolic degradation.[8]
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of fluorinated and non-fluorinated benzoic acids, the following standardized protocols are recommended.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the benzoic acid with a strong base and monitoring the pH to determine the acid dissociation constant.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve the benzoic acid derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile for sparingly soluble compounds) to a known concentration (e.g., 5 x 10⁻⁴ mol L⁻¹).[13]
-
Calibration of the pH Electrode: Calibrate the pH meter and electrode system using standard buffer solutions.[1]
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[1]
Caption: Workflow for pKa determination by potentiometric titration.
Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the benzoic acid sample into a TGA pan (e.g., alumina or platinum).[12]
-
Instrument Setup: Place the sample in the TGA instrument.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[12]
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).[12]
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is often defined as the temperature at which a 5% weight loss occurs.[12]
Caption: Workflow for thermal stability analysis using TGA.
Determination of Melting Point and Phase Transitions by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points and other phase transitions.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the benzoic acid sample (typically 1-5 mg) into a DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, at a controlled flow rate.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its melting point.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the melting transition.[12]
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the peak of the endothermic transition.
Conclusion
The fluorination of benzoic acid is a powerful strategy for enhancing its stability. The electron-withdrawing inductive effect of fluorine generally increases the acidity and thermal robustness of the benzoic acid scaffold. The position of the fluorine atom is a critical determinant of the molecule's final properties, with the ortho-isomer exhibiting the most significant increase in acidity due to the "ortho effect." The enhanced stability imparted by fluorination underscores the utility of fluorinated benzoic acids as valuable building blocks in the design of advanced pharmaceuticals and materials. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of the stability of these important compounds.
References
- BenchChem. (n.d.). In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Fluorobenzoic Acid, Morpholide.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals.
- Brainly.in. (2019, May 31). Is fluoro benzoic acid more acidic than chloro benzoic acid?.
- ResearchGate. (2025, August 6). The thermal decomposition of benzoic acid.
- Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series.
- Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
- Chemistry Stack Exchange. (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.
- BenchChem. (n.d.). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
- Wikipedia. (n.d.). 3-Fluorobenzoic acid.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Quora. (2021, January 16). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?.
- Asian Journal of Chemistry. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
- OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.
- ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.. [askfilo.com]
- 3. libjournals.unca.edu [libjournals.unca.edu]
- 4. researchgate.net [researchgate.net]
- 5. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to Cross-Reactivity Profiling of 2-Ethoxy-3-fluorobenzoic Acid and Its Analogs in Preclinical Safety Assessment
This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-Ethoxy-3-fluorobenzoic acid, a novel small molecule lead candidate. In the landscape of drug discovery, early identification of off-target interactions is paramount to mitigate the risk of adverse effects and reduce late-stage attrition of drug candidates.[1][2][3] This document details a systematic approach to compare the selectivity of 2-Ethoxy-3-fluorobenzoic acid against two structural analogs, providing detailed experimental protocols and data interpretation to guide researchers and drug development professionals in making informed decisions.
The core principle of this guide is to establish a self-validating system of assays that progressively refine our understanding of a compound's interaction with the human proteome. We will move from broad, high-throughput screening to more specific, functional assays to build a comprehensive safety profile.
Introduction to the Challenge: The Imperative of Selectivity
While 2-Ethoxy-3-fluorobenzoic acid has demonstrated promising on-target activity in initial screens, its structural alerts—a benzoic acid core with ethoxy and fluoro substitutions—necessitate a thorough investigation of its potential for unintended biological interactions. Fluorinated benzoic acids are common moieties in bioactive compounds, including anti-inflammatory agents and fungicides, highlighting the potential for promiscuous binding.[4][5][6] Off-target binding is a primary contributor to drug-induced toxicity and subsequent failure in clinical trials.[2][3][7] Therefore, a proactive, in-depth cross-reactivity assessment is not merely a regulatory hurdle but a critical step in translational science.
This guide will compare our lead compound, Compound A (2-Ethoxy-3-fluorobenzoic acid) , with two analogs:
-
Compound B (2-Methoxy-3-fluorobenzoic acid): A close analog to assess the impact of the ethoxy-to-methoxy substitution on selectivity.
-
Compound C (2-Ethoxy-3-chlorobenzoic acid): An analog to evaluate the effect of replacing the fluoro group with a chloro group, which can alter electronic and steric properties.
The Strategic Approach to Cross-Reactivity Profiling
Our experimental strategy is designed as a tiered approach, beginning with a broad screen to identify potential liabilities, followed by functional assays to confirm and quantify these interactions. This tiered system allows for the efficient allocation of resources, focusing on the most relevant off-targets.
Caption: Tiered workflow for cross-reactivity assessment.
Comparative Data Analysis
The following tables summarize the hypothetical data obtained from our tiered screening approach for Compounds A, B, and C.
Table 1: Tier 1 Broad Off-Target Panel Results (% Inhibition at 10 µM)
This initial screen utilizes a panel of 44 common off-targets to identify potential interactions.[8] The data below represents a subset of this panel, focusing on key target families.
| Target Class | Target | Compound A | Compound B | Compound C |
| GPCR | 5-HT2B | 65% | 35% | 72% |
| H1 | 12% | 8% | 15% | |
| M1 | 5% | 7% | 4% | |
| Kinase | ROCK1 | 58% | 62% | 45% |
| PIM1 | 2% | 4% | 1% | |
| Ion Channel | hERG | 48% | 30% | 55% |
| Transporter | SERT | 5% | 6% | 3% |
Interpretation: Compounds A and C show significant inhibition (>50%) of the 5-HT2B receptor and moderate inhibition of the hERG channel. All three compounds show notable activity against the ROCK1 kinase. These "hits" warrant further investigation in functional assays.
Table 2: Tier 2 Functional Assay Results (IC50 Values in µM)
Based on the Tier 1 results, dose-response functional assays were conducted for the identified off-targets.
| Target | Assay Type | Compound A | Compound B | Compound C |
| 5-HT2B | Calcium Flux | 8.2 | > 50 | 5.5 |
| ROCK1 | Radiometric Kinase | 12.5 | 9.8 | 28.1 |
| hERG | Patch Clamp | 25.3 | > 50 | 18.9 |
Interpretation: Compound A and C confirm functional antagonism at the 5-HT2B receptor and inhibition of the hERG channel, with Compound C being more potent in both cases. Compound B shows significantly reduced activity at these off-targets, suggesting the methoxy group improves selectivity. All three compounds are confirmed as ROCK1 inhibitors, with Compound B being the most potent.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the methodologies for the key assays are detailed below.
Protocol 1: Radiometric Kinase Profiling Assay (for ROCK1)
-
Objective: To determine the inhibitory activity of a compound against a specific kinase.[9]
-
Methodology:
-
A purified, active ROCK1 kinase is assembled in a reaction buffer.
-
Test compounds (A, B, and C) are serially diluted in DMSO and added to the kinase reaction buffer.
-
The kinase, a specific peptide substrate (e.g., S6 ribosomal protein peptide), and [γ-³³P]ATP are added to initiate the reaction.
-
The reaction proceeds for 60 minutes at 30°C.
-
The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified by capturing the substrate on a filter membrane followed by scintillation counting.
-
The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[9]
-
Methodology:
-
Culture a relevant cell line (e.g., HEK293 cells overexpressing 5-HT2B) to approximately 80% confluency.
-
Treat cells with the test compound (e.g., Compound C at 10 µM) or vehicle (DMSO) for 1 hour.
-
Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer.
-
Aliquot the cell lysate and heat the samples across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Cool the samples and centrifuge to pellet aggregated proteins.
-
Analyze the supernatant (soluble protein fraction) by Western blot using a primary antibody specific for the target protein (e.g., anti-5-HT2B).
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Discussion and Recommendations
The comparative analysis reveals distinct cross-reactivity profiles for the three analogs:
-
Compound A (2-Ethoxy-3-fluorobenzoic acid): Demonstrates off-target liabilities at 5-HT2B, ROCK1, and hERG. The hERG activity, while moderate, is a significant concern for potential cardiotoxicity.[10]
-
Compound B (2-Methoxy-3-fluorobenzoic acid): The structural change from ethoxy to methoxy mitigates the 5-HT2B and hERG liabilities, indicating a significant improvement in the safety profile. However, it retains, and slightly increases, potency at ROCK1. This finding could be explored for potential polypharmacology if ROCK1 inhibition is therapeutically relevant.
-
Compound C (2-Ethoxy-3-chlorobenzoic acid): The substitution of fluorine with chlorine exacerbates the off-target effects at 5-HT2B and hERG, suggesting this is a detrimental modification from a safety perspective.
References
-
Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. Eurofins Discovery. [Link]
-
In Vitro Pharmacology & Toxicology Services - Aragen Life Sciences. Aragen Life Sciences. [Link]
-
Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience. ICE Bioscience. [Link]
-
In Vitro Safety Pharmacology Services - Reaction Biology. Reaction Biology. [Link]
-
DiscoverX In Vitro Pharmacology Services - Simplify Your Drug Discovery Workflow. Eurofins Discovery. [Link]
-
Off-Target Profiling - Creative Biolabs. Creative Biolabs. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. [Link]
-
Safety and Off-Target Drug Screening Services - Reaction Biology. Reaction Biology. [Link]
-
Knowledge-Based Approaches to Off-Target Screening - PubMed. National Library of Medicine. [Link]
-
Understanding the implications of off-target binding for drug safety and development. Drug Discovery News. [Link]
-
Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC. National Library of Medicine. [Link]
-
Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection - ResearchGate. ResearchGate. [Link]
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
2-Fluorobenzoic acid - Grokipedia. Grokipedia. [Link]
-
Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays | Request PDF - ResearchGate. ResearchGate. [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. Arkivoc. [Link]
- US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Global Scientific Journal. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. ResearchGate. [Link]
-
Cross-reactivity of insulin analogues with three insulin assays - PubMed. National Library of Medicine. [Link]
-
Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. National Institute of Justice. [Link]
Sources
- 1. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 2. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 3. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 4. grokipedia.com [grokipedia.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Ethoxy-3-fluorobenzoic Acid
This guide provides essential, field-tested procedures for the safe handling and disposal of 2-Ethoxy-3-fluorobenzoic acid. As a substituted halogenated aromatic carboxylic acid, this compound requires a disposal pathway that respects both its acidic nature and the significant environmental persistence of its fluorinated structure. The protocols herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, moving beyond simple checklists to explain the scientific rationale behind each critical step.
Core Principle: Hazard-Driven Waste Management
Proper disposal begins with a comprehensive understanding of the compound's hazards. While a specific Safety Data Sheet (SDS) for 2-Ethoxy-3-fluorobenzoic acid is not available, its chemical structure allows us to infer a reliable hazard profile from analogous fluorinated and benzoic acid-based compounds. The disposal strategy must address two key structural features: the corrosive potential of the carboxylic acid group and, more critically, the robust carbon-fluorine bond.
The strength of the carbon-fluorine bond makes many fluorinated organic compounds highly stable and resistant to natural degradation, earning them the moniker "forever chemicals".[1][2] Therefore, disposal methods must prioritize destruction or secure containment, not merely neutralization and dilution.
Table 1: Anticipated Hazard Profile for 2-Ethoxy-3-fluorobenzoic Acid
| Hazard Class | GHS Hazard Statement | Rationale & Consequence for Handling | Supporting Sources |
|---|---|---|---|
| Skin Irritation | H315: Causes skin irritation | Prolonged contact can cause redness, itching, and inflammation. Impervious gloves are mandatory. | [3][4][5][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with eyes can result in significant pain and potential damage. Chemical splash goggles are required. | [3][4][5][6][7] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust can irritate the lungs and respiratory system. All handling of the solid must occur in a certified chemical fume hood. | [3][5][6] |
| Environmental Persistence | Not Classified | The fluorinated aromatic structure suggests high stability and resistance to environmental breakdown. This is the primary driver for its classification as hazardous waste. |[1][8][9] |
The Cardinal Rule: Do Not Drain Dispose
Under no circumstances should 2-Ethoxy-3-fluorobenzoic acid or solutions containing it be disposed of via the sanitary sewer system. While the neutralization of simple corrosive wastes is sometimes permissible, this practice is inappropriate and dangerous for this compound.[10]
-
Scientific Rationale: Neutralizing the carboxylic acid group does not alter the fluorinated benzene ring. Disposing of this persistent organic structure into waterways contributes to environmental contamination.[3] Furthermore, the toxicological effects of many fluorinated compounds are still under active investigation, mandating a conservative approach to prevent release.[1] The guidance for highly toxic hydrofluoric acid, which must never be neutralized for drain disposal, serves as a strong cautionary parallel.[10]
All materials contaminated with 2-Ethoxy-3-fluorobenzoic acid must be collected, segregated, and disposed of as hazardous chemical waste .[11][12]
Standard Operating Protocols for Waste Collection
Adherence to a systematic collection process is critical for ensuring safety and regulatory compliance. All waste streams must be kept separate from non-hazardous trash and clearly identified.[13]
Protocol 3.1: Disposal of Solid Waste (Unused Reagent, Contaminated Weigh Boats)
-
Work Area: Conduct all operations within a certified chemical fume hood to prevent inhalation of dust.[13]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a lab coat, and nitrile gloves.[3][5]
-
Collection: Carefully place the solid waste into a sturdy, sealable container designated for solid hazardous waste. The container must be compatible with the chemical and clearly labeled.[12][14]
-
Labeling: Affix a completed hazardous waste tag to the container. Minimally, this tag must include:
-
The full chemical name: "2-Ethoxy-3-fluorobenzoic acid"
-
The words "Hazardous Waste"
-
Associated hazards (e.g., "Irritant")
-
The accumulation start date.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[4][11]
Protocol 3.2: Disposal of Contaminated Materials (Gloves, Wipes)
-
Segregation: Collect all disposables that have come into direct contact with the compound (e.g., gloves, absorbent pads, paper towels) separately from regular trash.
-
Collection: Place these items into a designated hazardous waste container, typically a lined pail or drum for solid chemical waste.
-
Labeling & Storage: Label and store the container as described in Protocol 3.1.
Protocol 3.3: Disposal of Empty Reagent Containers
-
Initial Rinse: The first rinse of an "empty" container must be treated as hazardous waste.[12]
-
Rinse the container with a small amount of a suitable solvent (e.g., acetone, ethanol) that will dissolve any remaining residue.
-
Pour this rinseate into a designated liquid hazardous waste container for halogenated organic waste.
-
-
Subsequent Rinses: For standard chemicals, subsequent rinses may be permissible for drain disposal. However, given the persistent nature of this compound, the most conservative and recommended approach is to collect the first three rinses as hazardous waste.[12]
-
Final Disposal: Once thoroughly rinsed and air-dried in a fume hood, deface or remove the original label and dispose of the container in the appropriate solid waste stream (e.g., glass recycling).[12]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental release.
-
Evacuate & Secure: Alert others in the immediate area and restrict access. Ensure ventilation is adequate (i.e., the spill is contained within a fume hood).[11]
-
Don PPE: Wear appropriate PPE, including safety goggles, gloves, a lab coat, and if necessary, respiratory protection.
-
Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3] Do NOT use water, as this may increase the spread of contamination.[11]
-
Clean-Up: Carefully sweep or vacuum (using a HEPA-filtered vacuum) the absorbed material and place it into a sealed, labeled hazardous waste container.[3][11]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the wipe as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.
The Final Disposal Pathway: A Logic-Driven Workflow
The ultimate fate of the collected hazardous waste is managed by certified professionals, typically involving high-temperature incineration.[1] This is one of the few technologies proven to be effective at breaking the stable carbon-fluorine bond, thus destroying the compound.[2][9] Improper or low-temperature incineration can result in the formation of equally hazardous products of incomplete combustion (PICs).[8][9]
The following diagram outlines the decision-making process for laboratory personnel.
Caption: Disposal decision workflow for 2-Ethoxy-3-fluorobenzoic acid waste.
By adhering to these scientifically grounded protocols, you ensure that the disposal of 2-Ethoxy-3-fluorobenzoic acid is conducted in a manner that is safe, responsible, and compliant, protecting both yourself and the environment.
References
-
2-(2-Fluoro-ethoxy)-benzoic acid - AK Scientific, Inc. AK Scientific, Inc. Link
-
Safety and handling of fluorinated organic compounds - Benchchem. BenchChem. Link
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. U.S. Environmental Protection Agency. Link
-
Benzoic Acid | C6H5COOH | CID 243 - PubChem. National Center for Biotechnology Information. Link
-
Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA. U.S. Environmental Protection Agency. Link
-
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. Link
-
Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27). MCF Environmental Services. Link
-
SAFETY DATA SHEET (3-Fluorobenzoic acid). Thermo Fisher Scientific. Link
-
Essential Safety and Logistical Information for Handling 2-[(3-Fluorobenzyl)oxy]benzoic Acid - Benchchem. BenchChem. Link
-
SAFETY DATA SHEET (2-Fluorobenzoic acid). Thermo Fisher Scientific. Link
-
Finding an End to Forever Chemicals - Eurofins USA. Eurofins. Link
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Link
-
SAFETY DATA SHEET (3-Fluorobenzoic acid). Fisher Scientific. Link
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Dartmouth College. Link
-
Safety Data Sheet (2-Amino-5-fluorobenzoic Acid). Cayman Chemical. Link
-
Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma Health Sciences Center. Link
-
SAFETY DATA SHEET (2-Fluoro-3-nitrobenzoic acid). Fisher Scientific. Link
-
SAFETY DATA SHEET (2-Bromobenzoic acid). Sigma-Aldrich. Link
-
Hazardous Waste Listings | EPA. U.S. Environmental Protection Agency. Link
-
Chapter 7 - Management Procedures For Specific Waste Types - Cornell EHS. Cornell University Environmental Health and Safety. Link
-
Chemical Waste | Environmental Health & Safety (EHS). The University of Texas at Austin. Link
-
SAFETY DATA SHEET (Benzoic acid). Sigma-Aldrich. Link
-
Benzoic Acid Summary Document: Registration Review December 2010. Regulations.gov. Link
Sources
- 1. mcfenvironmental.com [mcfenvironmental.com]
- 2. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. nj.gov [nj.gov]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Navigating the Safe Handling of 2-Ethoxy-3-fluorobenzoic Acid: A Guide to Personal Protective Equipment and Disposal
Hazard Profile: Understanding the Risks
Based on the hazard classifications of similar chemical structures, 2-Ethoxy-3-fluorobenzoic acid should be handled as a substance with the potential to cause the following:
-
Skin Irritation: May cause skin irritation upon direct contact.[1][2][3][4]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3][4][5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[2][3][4]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.
Combustion of this compound may produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A stringent adherence to the appropriate PPE is mandatory to ensure personal safety when handling 2-Ethoxy-3-fluorobenzoic acid. The selection of PPE should be guided by a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet EN 166 or ANSI Z87.1 standards are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities. | To protect the eyes from splashes, dust, and aerosols that can cause serious irritation or damage. |
| Skin and Body Protection | A chemically resistant lab coat is essential. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn. | To prevent skin contact, which can lead to irritation. |
| Hand Protection | Chemically resistant gloves are mandatory. Nitrile gloves are a common choice for general laboratory use, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and change them frequently. | To protect the hands from direct contact with the chemical. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a certified chemical fume hood, respiratory protection may not be required under normal use conditions.[1][2][3][5] However, if dust or aerosols are generated, or for large-scale operations and emergency situations, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter should be used.[2][3] | To prevent the inhalation of irritating dust or aerosols. |
Safe Handling and Operational Plan
A systematic approach to handling 2-Ethoxy-3-fluorobenzoic acid is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: All work with 2-Ethoxy-3-fluorobenzoic acid should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Eye Wash and Safety Shower: Ensure that a properly functioning eye wash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Pre-Handling Preparation:
-
Review the supplier-specific Safety Data Sheet (SDS).
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm the location and functionality of all safety equipment.
-
-
Donning PPE:
-
Put on a lab coat.
-
Don chemical splash goggles and a face shield if necessary.
-
Wash hands thoroughly before putting on gloves.
-
Select and inspect the appropriate chemically resistant gloves.
-
-
Chemical Handling:
-
Post-Handling Procedures:
-
Decontaminate the work area.
-
Remove gloves using the proper technique to avoid skin contamination.
-
Dispose of used gloves and any contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Remove goggles and lab coat.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][3][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2][3][5] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[8] Contain the spill and collect the material for disposal.
Disposal Plan
All waste containing 2-Ethoxy-3-fluorobenzoic acid must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[3][5] Contact your institution's environmental health and safety office for specific disposal procedures.
Visualizing PPE Selection
The following flowchart provides a decision-making framework for selecting the appropriate level of personal protective equipment when working with 2-Ethoxy-3-fluorobenzoic acid.
Caption: PPE selection workflow for handling 2-Ethoxy-3-fluorobenzoic acid.
References
-
(Note: This is a representative SDS for a similar compound)
-
(Note: This is a representative SDS for a similar compound)
-
(Note: This is a representative SDS for a similar compound)
-
(Note: This is a representative SDS for a similar compound)
-
(Note: This is a representative SDS for a similar compound)
-
(Note: This is a representative SDS for a similar compound)
-
(Note: This is a representative guide for a similar compound)
-
(Note: This is a representative SDS for a similar compound)
-
(Note: This is a representative SDS for a similar compound)
-
(Note: This is a representative SDS for a similar compound)
-
(Note: This is a representative guide for a similar compound)
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
